1,2-Dihydroxy-3-methylanthraquinone
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-dihydroxy-3-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c1-7-6-10-11(15(19)12(7)16)14(18)9-5-3-2-4-8(9)13(10)17/h2-6,16,19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAGCTACMMYJIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1O)O)C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80330372 | |
| Record name | 1,2-DIHYDROXY-3-METHYLANTHRAQUINONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80330372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
602-63-1 | |
| Record name | 602-63-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251672 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-DIHYDROXY-3-METHYLANTHRAQUINONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80330372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Enigmatic Presence of 1,2-Dihydroxy-3-methylanthraquinone in Nature: A Technical Guide for Scientific Professionals
This guide provides an in-depth exploration of 1,2-Dihydroxy-3-methylanthraquinone, a naturally occurring anthraquinone derivative. Intended for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on its natural sources, biosynthetic origins, and the methodologies for its isolation and characterization. We will delve into the causality behind experimental choices, ensuring a blend of technical accuracy and field-proven insights to empower your research and development endeavors.
Executive Summary
This compound is a specialized metabolite found within a select group of terrestrial plants. Its chemical architecture, featuring a hydroxylated and methylated anthraquinone core, hints at a range of potential bioactivities, making it a compound of interest for phytochemical and pharmacological research. This guide will navigate the complexities of its natural occurrence, from the macroscopic plant sources to the microscopic biosynthetic pathways, and provide a practical framework for its extraction and identification.
Part 1: Natural Occurrence and Distribution
The known natural sources of this compound are primarily concentrated within the Plant Kingdom, specifically in the Rubiaceae family.
Identified Botanical Sources
Current literature pinpoints the presence of this compound in the following species:
-
Rubia wallichiana : A perennial climbing plant belonging to the madder family, Rubiaceae. Various anthraquinones have been isolated from this plant, indicating a rich source of these compounds[1].
-
Ophiorrhiza pumila : A herbaceous plant, also in the Rubiaceae family, known for producing a diverse array of secondary metabolites, including alkaloids and anthraquinones[2][3].
While direct quantitative data on the yield of this compound from these specific species is not extensively reported in readily available literature, the presence of a variety of anthraquinones in the Rubia genus suggests that the roots are likely the primary location of accumulation, as is the case with the well-studied Rubia tinctorum[4][5]. For Ophiorrhiza pumila, untargeted metabolomic analysis has shown a significant accumulation of various anthraquinones in hairy root cultures compared to cell suspension cultures, suggesting the root system is the principal site of biosynthesis and storage[2][3].
Related Compounds in Other Species
The structural motif of a methylated anthraquinone is not unique to the aforementioned species. The study of related compounds in other plants can provide valuable insights into potential new sources and biosynthetic diversity.
| Plant Species | Family | Related Methylated Anthraquinones | Reference |
| Rubia tinctorum | Rubiaceae | 1,8-dihydroxy-3-methylanthraquinone | [6] |
| Hedyotis diffusa | Rubiaceae | 2-hydroxy-3-methoxy-6-methyl-9,10-anthraquinone | [7] |
| Damnacanthus indicus | Rubiaceae | 1-hydroxy-2-methylanthraquinone | [8] |
| Rhamnus frangula | Rhamnaceae | Chrysophanol (1,8-dihydroxy-3-methylanthraquinone) | [9] |
This distribution across different genera within the Rubiaceae and even in other families like Rhamnaceae underscores the convergent evolution of pathways for synthesizing methylated anthraquinones.
Part 2: The Biosynthetic Labyrinth of a Methylated Anthraquinone
The formation of this compound in plants is a complex process involving the convergence of primary and secondary metabolic pathways. In the Rubiaceae family, anthraquinones are synthesized via the chorismate/o-succinylbenzoic acid (OSB) pathway, which is distinct from the polyketide pathway observed in many fungi and some other plant families[10][11][12].
The Core Anthraquinone Skeleton Formation
The biosynthesis of the anthraquinone core in Rubiaceae is a well-established pathway that combines intermediates from the shikimate and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways[10][12][13].
-
Shikimate Pathway : This pathway provides chorismate, which is converted to o-succinylbenzoic acid (OSB). This portion of the pathway forms rings A and B of the anthraquinone structure.
-
MEP Pathway : This pathway generates isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).
-
Condensation and Cyclization : A key step involves the prenylation of a naphthoate intermediate derived from OSB with DMAPP, which ultimately forms ring C of the anthraquinone.
The Enigma of C-Methylation
The introduction of the methyl group at the C-3 position is a crucial tailoring step that diversifies the basic anthraquinone skeleton. While the general pathway is understood, the specific enzymes and the precise timing of this C-methylation step in the biosynthesis of this compound are not yet fully elucidated. It is hypothesized that a C-methyltransferase acts on an anthraquinone precursor. The biosynthesis of methylated anthraquinones in Rubia cordifolia is suggested to occur on the C ring, which is formed from IPP[14]. This suggests that the methylation event likely happens after the formation of the core tricyclic structure. Further research, potentially utilizing transcriptomic and metabolomic data from Rubia wallichiana or Ophiorrhiza pumila, is needed to identify the specific C-methyltransferase involved[2][3].
Part 3: A Practical Guide to Isolation and Characterization
The successful isolation and characterization of this compound from its natural sources require a systematic and multi-step approach. The following protocol is a representative workflow based on established methods for isolating anthraquinones from plants in the Rubiaceae family.
Experimental Protocol: Extraction and Isolation
This protocol provides a general framework. Optimization of solvent systems and chromatographic conditions may be necessary depending on the specific plant material and the concentration of the target compound.
1. Plant Material Preparation:
- Obtain fresh or dried root material of Rubia wallichiana or Ophiorrhiza pumila.
- Grind the plant material into a fine powder to increase the surface area for extraction.
2. Extraction:
- Maceration or Soxhlet Extraction:
- For maceration, soak the powdered plant material in a suitable solvent (e.g., methanol or ethanol) at room temperature for 24-48 hours with occasional agitation. Repeat the process 2-3 times to ensure exhaustive extraction.
- For Soxhlet extraction, place the powdered material in a thimble and extract with a solvent of moderate polarity (e.g., chloroform or ethyl acetate) for several hours. This method is generally more efficient than maceration.
- Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Fractionation:
- Suspend the crude extract in a water-methanol mixture and partition successively with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and n-butanol. Anthraquinones are typically found in the chloroform and ethyl acetate fractions.
4. Chromatographic Purification:
- Silica Gel Column Chromatography:
- Pack a glass column with silica gel (60-120 or 100-200 mesh).
- Apply the concentrated chloroform or ethyl acetate fraction to the top of the column.
- Elute the column with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).
- Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol 95:5) and visualizing under UV light (254 nm and 365 nm) and with a spray reagent (e.g., 10% H₂SO₄ in ethanol followed by heating).
- Combine fractions containing the target compound based on their TLC profiles.
- Preparative High-Performance Liquid Chromatography (Prep-HPLC):
- For final purification, subject the enriched fractions to Prep-HPLC on a C18 column.
- Use a gradient of water (often with 0.1% formic acid) and acetonitrile or methanol as the mobile phase.
- Monitor the elution profile with a UV detector at a wavelength where anthraquinones absorb (typically around 254 nm and 280 nm).
- Collect the peak corresponding to this compound.
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Structural Elucidation
The definitive identification of the isolated compound is achieved through a combination of spectroscopic techniques.
Spectroscopic Data for this compound (C₁₅H₁₀O₄, MW: 254.24 g/mol )[1]:
| Technique | Key Features and Expected Observations |
| ¹H NMR | Signals for aromatic protons on the unsubstituted ring, a singlet for the proton at C-4, a singlet for the methyl group, and downfield signals for the two hydroxyl groups, with one likely showing hydrogen bonding to a carbonyl group. |
| ¹³C NMR | Approximately 15 carbon signals, including two carbonyl carbons (around 180-190 ppm), aromatic carbons, and a methyl carbon signal. The PubChem entry for this compound provides a reference ¹³C NMR spectrum[1]. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) at m/z 254. The fragmentation pattern of anthraquinones typically involves the loss of CO molecules[15][16][17]. |
| UV-Vis Spectroscopy | Characteristic absorption maxima for the anthraquinone chromophore, typically in the regions of 250-290 nm and 400-440 nm. |
| Infrared (IR) Spectroscopy | Absorption bands for hydroxyl groups (around 3400 cm⁻¹), aromatic C-H stretching, and carbonyl groups (chelated and non-chelated, around 1630-1670 cm⁻¹). |
Conclusion and Future Perspectives
This compound remains a relatively understudied natural product with a confirmed, albeit limited, natural distribution. Its presence in the Rubiaceae family, a source of numerous bioactive compounds, warrants further investigation into its pharmacological properties. The elucidation of the specific C-methyltransferase responsible for its biosynthesis could open avenues for synthetic biology approaches to produce this and related compounds. The methodologies outlined in this guide provide a solid foundation for researchers to isolate, identify, and further explore the potential of this intriguing molecule. As our analytical techniques become more sensitive and our understanding of plant metabolic networks deepens, we can anticipate the discovery of new sources and a more complete picture of the biosynthesis and ecological role of this compound.
References
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Han, Y.-S. (2001). Biosynthesis of anthraquinones in cell cultures of the Rubiaceae. Plant Cell, Tissue and Organ Culture, 67(3), 201–220. [Link]
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Han, Y.-S., van der Heijden, R., & Verpoorte, R. (2001). Biosynthesis of anthraquinones in cell cultures of the Rubiaceae. Plant Cell, Tissue and Organ Culture, 67(3), 201-220. [Link]
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E. Bal-Gohar, F., et al. (2022). Anthraquinone Production from Cell and Organ Cultures of Rubia Species: An Overview. Metabolites, 12(12), 1269. [Link]
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Huang, W.-H., et al. (2008). Four anthraquinones from Hedyotis diffusa. Journal of Asian Natural Products Research, 10(7-8), 713-716. [Link]
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Yuan, Y., et al. (2022). De Novo Transcriptome Analysis Reveals Putative Genes Involved in Anthraquinone Biosynthesis in Rubia yunnanensis. International Journal of Molecular Sciences, 23(6), 3149. [Link]
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ResearchGate. (n.d.). 1 H (300 MHz) and 13 C NMR (75 MHz) spectral data of compound 1 and 2 in CDCl 3. Retrieved from [Link]
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Yamazaki, Y., et al. (2013). Coupling deep transcriptome analysis with untargeted metabolic profiling in Ophiorrhiza pumila to further the understanding of the biosynthesis of the anti-cancer alkaloid camptothecin and anthraquinones. Plant and Cell Physiology, 54(5), 686-696. [Link]
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Yueh-Hsiung Kuo, et al. (1995). Novel Anthraquinones from Damnacanthus indicus. Journal of Natural Products, 58(11), 1735-1738. [Link]
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Kitajima, M. (2022). Recent studies on chemical constituents of Ophiorrhiza plants. Journal of Natural Medicines, 76(4), 748-755. [Link]
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ResearchGate. (n.d.). Coupling Deep Transcriptome Analysis with Untargeted Metabolic Profiling in Ophiorrhiza pumila to Further the Understanding of the Biosynthesis of the Anti-Cancer Alkaloid Camptothecin and Anthraquinones. Retrieved from [Link]
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Kitajima, M. (2022). Recent studies on chemical constituents of Ophiorrhiza plants. Journal of Natural Medicines, 76(4), 748-755. [Link]
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Genus Ophiorrhiza: A Review of Its Distribution, Traditional Uses, Phytochemistry, Biological Activities and Propagation. (2021). Plants, 10(11), 2269. [Link]
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Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. (2020). Molecules, 25(21), 5038. [Link]
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Chemical Constituents of Hedyotis diffusa and Their Anti-Inflammatory Bioactivities. (2022). Antioxidants, 11(2), 335. [Link]
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Anthraquinones from the Aerial Parts of Rubia cordifolia with Their NO Inhibitory and Antibacterial Activities. (2022). Molecules, 27(5), 1718. [Link]
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Thiol-functionalized anthraquinones: mass spectrometry and electrochemical studies. (2011). Journal of the American Society for Mass Spectrometry, 22(12), 2213-2221. [Link]
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Unambiguous synthesis and spectral characterization of 1,8- dihydroxy-4-methylanthraquinone. (2002). Arkivoc, 2002(9), 80-84. [Link]
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Activity of Anthracenediones and Flavoring Phenols in Hydromethanolic Extracts of Rubia tinctorum against Grapevine Phytopathogenic Fungi. (2021). Molecules, 26(16), 4991. [Link]
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Cytotoxic anthraquinones from the stems of Rubia wallichiana Decne. (2003). Chemical & Pharmaceutical Bulletin, 51(8), 948-950. [Link]
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A Technical Guide to 1,2-Dihydroxy-3-methylanthraquinone (CAS 602-63-1): Properties, Synthesis, and Biological Context
Abstract
1,2-Dihydroxy-3-methylanthraquinone, also known as methylalizarin, is a naturally occurring anthraquinone found in plant species such as Rubia wallichiana and Ophiorrhiza pumila[1]. As a member of the vast dihydroxyanthraquinone family, this compound shares a core scaffold with molecules of significant pharmacological interest. However, detailed characterization and biological evaluation of this specific isomer (CAS 602-63-1) remain limited in publicly accessible literature. This guide provides a consolidated overview of its known physicochemical properties, outlines a representative synthetic strategy based on established anthraquinone chemistry, and places the molecule in a broader biological context by comparing it with well-studied structural isomers. This document is intended for researchers in natural product chemistry, medicinal chemistry, and drug development who seek a foundational understanding and framework for future investigation of this compound.
Core Properties: Physicochemical and Spectroscopic Profile
Precise experimental data for this compound is not extensively reported. The following tables summarize available information and provide context by comparison with related isomers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 602-63-1 | [1] |
| Molecular Formula | C₁₅H₁₀O₄ | [1] |
| Molecular Weight | 254.24 g/mol | [1] |
| IUPAC Name | 1,2-dihydroxy-3-methylanthracene-9,10-dione | [1] |
| Synonyms | Methylalizarin | [1] |
| Physical Form | Yellow crystals; White to brown solid | [2][3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
| Melting Point | Data not available. For comparison, the isomer 1,8-dihydroxy-3-methylanthraquinone melts at 194-198 °C. | [4][5] |
| Storage | Store at +4°C | [3] |
Table 2: Expected Spectroscopic Characteristics
| Spectroscopy | Expected Features |
| ¹H NMR | - A singlet for the C3-methyl group protons. - Signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the five protons on the unsubstituted rings. - Two singlets for the C1-OH and C2-OH protons, with the C1-OH likely shifted downfield due to intramolecular hydrogen bonding with the C9-carbonyl. |
| ¹³C NMR | - Approximately 15 distinct carbon signals. - Two signals for the carbonyl carbons (C9, C10) in the range of 180-190 ppm. - Signals for hydroxyl- and methyl-substituted carbons (C1, C2, C3). - Multiple signals in the aromatic region (approx. 110-160 ppm). |
| IR (Infrared) | - A broad O-H stretching band (~3200-3500 cm⁻¹). - A sharp C=O stretching band for the non-chelated carbonyl (~1670 cm⁻¹). - A lower frequency C=O stretching band for the hydrogen-bonded (chelated) carbonyl (~1630 cm⁻¹). - C=C aromatic stretching bands (~1580-1600 cm⁻¹). |
| Mass Spec (MS) | - A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to its molecular weight (254.24). |
Synthesis and Characterization Workflow
While a specific, peer-reviewed synthesis for this compound is not prominently documented, a logical and effective route can be designed based on established methodologies for analogous compounds. The primary challenge in anthraquinone synthesis is controlling the regiochemistry of substitution. A common strategy involves the Friedel-Crafts acylation of a substituted benzene with phthalic anhydride, followed by cyclization.
A more direct, albeit harsher, method involves the direct oxidation and hydroxylation of a substituted anthraquinone precursor. A patented method for the synthesis of the parent 1,2-dihydroxyanthraquinone (Alizarin) provides a robust framework.[6][7]
Representative Synthetic Protocol
This protocol describes a plausible two-stage synthesis: (1) Formation of the 1,2-dihydroxyanthraquinone core from anthraquinone, adapted from patent literature, followed by (2) a hypothetical electrophilic substitution to introduce the methyl group.
Stage 1: Synthesis of 1,2-Dihydroxyanthraquinone [6][7]
-
Reaction Setup: To a high-pressure autoclave, charge anthraquinone, a sulfonating agent (e.g., sodium sulfite), an oxidant (e.g., sodium nitrate or hydrogen peroxide), sodium hydroxide, and water. A phase-transfer catalyst (e.g., methyl naphthalene condensate) is added to facilitate the reaction.
-
Reaction Conditions: Seal the autoclave and heat the mixture to 150–300 °C under constant agitation. The internal pressure will rise to 1.5–3.0 MPa. Maintain these conditions for 8–10 hours.
-
Causality Note: The high temperature and pressure are necessary to overcome the activation energy for the direct nucleophilic substitution and oxidation of the aromatic ring. The sulfite acts as a directing group, and the oxidant facilitates the introduction of the hydroxyl groups.
-
-
Work-up and Isolation: After cooling, the reaction mixture contains the sodium salt of 1,2-dihydroxyanthraquinone. Carefully transfer the mixture and acidify with a mineral acid (e.g., HCl) until the product precipitates.
-
Purification: Filter the crude product, wash thoroughly with water to remove salts, and dry. Recrystallization from a suitable solvent like acetic acid or ethanol can be performed for further purification.
Stage 2: Methylation (Hypothetical)
-
Reaction Setup: Dissolve the synthesized 1,2-dihydroxyanthraquinone in a suitable solvent.
-
Electrophilic Substitution: Introduce a methyl group via a reaction such as a Friedel-Crafts alkylation or other electrophilic addition, targeting the electron-rich position C3. Note: This step would require significant optimization to ensure regioselectivity and avoid side reactions.
Visualization of Synthetic Workflow
Caption: Proposed workflow for the synthesis of this compound.
Biological Activity and Pharmacological Context
Direct studies on the biological activity of this compound are scarce. However, the pharmacological profiles of its structural isomers are well-documented, providing a strong basis for predicting its potential activities and guiding future research. The position of the hydroxyl and methyl groups on the anthraquinone scaffold dramatically influences biological function.
Comparative Analysis with Key Isomers
-
1,3-Dihydroxy-2-methylanthraquinone (Rubiadin): This isomer, isolated from plants like Hedyotis diffusa, exhibits significant anticancer properties. Studies have shown it induces apoptosis in HepG2 human liver carcinoma cells.[8] Its activity is often linked to its ability to arrest the cell cycle and modulate apoptotic pathways.
-
1,8-Dihydroxy-3-methylanthraquinone (Chrysophanic acid/Chrysophanol): This is one of the most extensively studied isomers.
-
Anticancer Activity: Chrysophanic acid demonstrates potent anticancer effects in various cell lines. Its mechanism in colon cancer cells has been linked to the inhibition of the EGFR/mTOR signaling pathway, which is critical for cell proliferation and survival.[9]
-
Antiviral Activity: It has been shown to inhibit the replication of poliovirus types 2 and 3 in vitro.[9]
-
Antibacterial & Anti-inflammatory Effects: Chrysophanol shows broad antibacterial activity and can suppress inflammatory responses.[10]
-
The structural similarity between these compounds and this compound suggests that it may also possess cytotoxic, anti-inflammatory, or antimicrobial properties. The specific arrangement of the vicinal diols in the target molecule could lead to unique metal-chelating properties or interactions with biological targets, warranting dedicated investigation.
Recommended Workflow for Biological Screening
For a novel or understudied compound like this compound, a systematic screening workflow is essential to elucidate its biological potential.
Caption: General workflow for the biological screening of novel anthraquinones.
Conclusion and Future Directions
Future research should prioritize the following:
-
Definitive Synthesis and Characterization: Development and publication of a reliable, high-yield synthetic protocol to enable further studies. Full spectroscopic characterization (¹H NMR, ¹³C NMR, MS, IR) and determination of physical constants are paramount.
-
Systematic Biological Screening: Application of a screening cascade, such as the one proposed in this guide, to evaluate its cytotoxic, antimicrobial, and anti-inflammatory potential.
-
Mechanism of Action Studies: Should primary screening yield positive results, in-depth studies are needed to identify its molecular targets and signaling pathways.
This guide serves as a foundational resource to stimulate and direct these future investigations into the properties and potential applications of this intriguing anthraquinone.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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BioCrick. (n.d.). 1,2-dihydroxy-3-methyl-anthracene-9,10-dione. Retrieved January 21, 2026, from [Link]
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Stratech. (n.d.). 1,8-Dihydroxy-3-methylanthraquinone. Retrieved January 21, 2026, from [Link]
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Li, Y. L., Zhang, J., Min, D., Hongyan, Z., Lin, N., & Li, Q. S. (2015). Anticancer Effects of 1,3-Dihydroxy-2-Methylanthraquinone and the Ethyl Acetate Fraction of Hedyotis Diffusa Willd against HepG2 Carcinoma Cells Mediated via Apoptosis. PLOS ONE, 10(7), e0131574. Retrieved from [Link]
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A Technical Guide to the Biosynthesis of 1,2-dihydroxy-3-methylanthracene-9,10-dione in Plants
Executive Summary
This technical guide provides a comprehensive exploration of the biosynthesis of 1,2-dihydroxy-3-methylanthracene-9,10-dione, an anthraquinone of significant interest found in various plant species. Designed for researchers, scientists, and professionals in drug development, this document delves into the intricate metabolic pathways, from primary precursors to the final specialized metabolite. We will dissect the core biosynthetic route, which integrates the shikimate, o-succinylbenzoic acid (OSB), and methylerythritol phosphate (MEP) pathways. Furthermore, this guide presents field-proven methodologies for the extraction, isolation, and characterization of this compound, emphasizing the causality behind experimental choices. Detailed protocols and data presentation are supported by workflow diagrams and a robust framework of scientific references to ensure technical accuracy and trustworthiness.
Section 1: Introduction to Plant Anthraquinones
The Compound: 1,2-dihydroxy-3-methylanthracene-9,10-dione
1,2-dihydroxy-3-methylanthracene-9,10-dione, also known as methylalizarin, is a naturally occurring anthraquinone.[1] Anthraquinones constitute the largest group of natural quinones and are valued for their vibrant colors and diverse pharmacological activities.[2] This specific compound has been identified in plants such as Rubia wallichiana and Ophiorrhiza pumila.[1] The biological role of these compounds in plants is often linked to defense against pathogens and herbivores. Their potential applications in medicine and industry drive the need for a deeper understanding of their biosynthesis.
Foundational Biosynthetic Routes
In higher plants, anthraquinones are synthesized via two primary pathways:
-
The Polyketide Pathway: This pathway involves the head-to-tail condensation of acetate units (acetyl-CoA and malonyl-CoA) to form a poly-β-keto chain, which then undergoes cyclization and aromatization.[2][3] This route is common in fungi and lichens and is responsible for producing anthraquinones like emodin in plant families such as Polygonaceae.[4]
-
The Chorismate/o-Succinylbenzoic Acid (OSB) Pathway: This is the predominant pathway for the biosynthesis of Rubia-type anthraquinones, including 1,2-dihydroxy-3-methylanthracene-9,10-dione, particularly within the Rubiaceae family.[2][5] This more complex route combines intermediates from the shikimate and terpenoid pathways.[4][5] This guide will focus exclusively on this pathway.
Section 2: The Core Biosynthetic Pathway
The synthesis of 1,2-dihydroxy-3-methylanthracene-9,10-dione is a multi-stage process that recruits intermediates from both primary and secondary metabolism. The core structure is assembled from precursors originating in the shikimate pathway and the methylerythritol phosphate (MEP) pathway.
Stage 1: The Shikimate Pathway and Formation of Chorismate
The journey begins with the shikimate pathway, a central route in plant metabolism that links carbohydrate metabolism to the synthesis of aromatic compounds.[6] This seven-step pathway converts phosphoenolpyruvate (PEP) from glycolysis and erythrose 4-phosphate (E4-P) from the pentose phosphate pathway into chorismate .[6][7] This pathway is exclusive to plants and microorganisms, making its enzymes attractive targets for herbicides.[6][7] In plants, the shikimate pathway is localized in the plastids.[6]
Stage 2: The o-Succinylbenzoic Acid (OSB) Pathway
Chorismate is the critical branch-point intermediate. Instead of proceeding to form aromatic amino acids, it is diverted into the specialized OSB pathway to form the A and B rings of the anthraquinone skeleton.[4][8]
-
Chorismate to Isochorismate: The enzyme isochorismate synthase catalyzes the conversion of chorismate to isochorismate.[5][8]
-
Formation of o-Succinylbenzoic Acid (OSB): In the presence of α-ketoglutarate and thiamine diphosphate (TPP), o-succinylbenzoate (OSB) synthase converts isochorismate into OSB.[5][8]
-
Activation and Cyclization: OSB is then activated by the attachment of Coenzyme A, a reaction catalyzed by OSB:CoA ligase, forming an OSB-CoA ester.[5][8] This activated intermediate undergoes a ring-closure reaction, catalyzed by a naphthalate synthase, to produce 1,4-dihydroxy-2-naphthoic acid (DHNA) , which constitutes rings A and B of the final structure.[2][8]
Stage 3: The MEP Pathway and Formation of Ring C
Ring C of the anthraquinone is derived from a five-carbon isoprene unit.[8] In the Rubiaceae family, this unit is supplied by the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway , not the mevalonic acid (MVA) pathway.[5][8] The MEP pathway produces the universal isoprenoid building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[8]
Stage 4: Assembly and Tailoring
The final steps involve the condensation of the DHNA-derived moiety with the isoprenoid unit, followed by a series of tailoring reactions.
-
Prenylation: A prenyltransferase enzyme attaches an isoprene unit (likely DMAPP) to the DHNA core.
-
Cyclization: The prenylated intermediate undergoes a second cyclization to form the complete tricyclic anthracene skeleton.
-
Tailoring Reactions: The final structure of 1,2-dihydroxy-3-methylanthracene-9,10-dione is achieved through a series of modifications catalyzed by specific tailoring enzymes. These reactions, which determine the final identity of the compound, include:
-
Hydroxylation: Catalyzed by enzymes such as cytochrome P450 monooxygenases.[9]
-
Methylation: Addition of a methyl group, catalyzed by a methyltransferase.
-
The precise order and specific enzymes for these final tailoring steps are subjects of ongoing research but are critical for generating the vast chemical diversity of anthraquinones observed in nature.
Caption: Biosynthetic pathway of 1,2-dihydroxy-3-methylanthracene-9,10-dione.
Section 3: Methodologies for Studying Anthraquinone Biosynthesis
Investigating the biosynthesis of a specific plant metabolite requires a robust, multi-step experimental approach. This section outlines the core protocols, from initial extraction to final characterization, emphasizing the rationale behind each step.
Extraction and Isolation from Plant Tissues
The primary goal is to efficiently extract anthraquinones while minimizing degradation or the formation of artifacts. The choice of solvent is critical and depends on whether free aglycones or their glycoside forms are desired.[10]
-
Sample Preparation: Air-dry the plant material (e.g., roots) and grind it into a fine powder to maximize surface area for extraction.
-
Defatting (Optional): Perform a preliminary extraction with a non-polar solvent like hexane to remove lipids and waxes that can interfere with subsequent steps. Discard the hexane extract.
-
Extraction of Free Aglycones: Macerate or sonicate the defatted plant powder with a solvent of medium polarity, such as dichloromethane or ethyl acetate.[10] Filter and collect the supernatant. Repeat this step 2-3 times to ensure complete extraction. Combine the extracts.
-
Extraction of Glycosides: Take the remaining plant residue and extract it with a polar solvent mixture, such as 70% acetone or 70% ethanol in water.[10][11] These solvents are effective at extracting the more polar glycosylated anthraquinones.[11]
-
Acid Hydrolysis (Optional but Recommended): To quantify total anthraquinone content, combine the extracts and perform acid hydrolysis (e.g., with 1M HCl at 60-80°C for 1-2 hours) to cleave the sugar moieties from the glycosides, converting them to their aglycone forms.[12] This significantly increases the yield of the target compounds for analysis.[12]
-
Final Partitioning: After hydrolysis, neutralize the solution and perform a liquid-liquid partition against ethyl acetate. The anthraquinone aglycones will move into the organic phase. Collect the organic phase and evaporate the solvent under reduced pressure to yield the crude extract.
-
Rationale for Sequential Extraction: Using solvents of increasing polarity ensures a stepwise separation of compounds based on their chemical properties, providing a cleaner initial extract and simplifying downstream purification.[10]
-
Rationale for Temperature Control: The use of hot methanol or ethanol should be avoided as it can lead to the formation of extraction artifacts, compromising the integrity of the results.[10][13]
-
Validation Checkpoint: Analyze small aliquots of both the aglycone and glycoside fractions before and after hydrolysis using Thin-Layer Chromatography (TLC) or HPLC. A successful hydrolysis will show a marked decrease in the peaks corresponding to glycosides and a corresponding increase in the aglycone peaks.
Caption: Generalized workflow for the extraction of anthraquinones.
Purification and Analytical Characterization
High-Performance Liquid Chromatography (HPLC) is the most robust and widely used method for the analysis of anthraquinones.[14] Coupling HPLC with Diode-Array Detection (DAD) and Mass Spectrometry (MS) provides comprehensive qualitative and quantitative data.
-
Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter to remove particulates.
-
Chromatographic Separation: Inject the sample into an HPLC system equipped with a reversed-phase C18 column.
-
Mobile Phase: Use a gradient elution system, typically with acidified water (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile or methanol as mobile phase B.
-
Detection:
-
DAD: Monitor the elution profile across a range of wavelengths (e.g., 200-600 nm). Anthraquinones have characteristic UV-Vis spectra that aid in their identification.
-
MS: Couple the HPLC output to an electrospray ionization (ESI) mass spectrometer operating in both positive and negative ion modes to obtain mass-to-charge ratios (m/z) of the parent ion and its fragments (MS/MS), which provides definitive structural information.
-
-
Quantification: Prepare a calibration curve using an authentic standard of 1,2-dihydroxy-3-methylanthracene-9,10-dione to accurately quantify its concentration in the extract.
| Parameter | Value / Description | Rationale |
| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 2.7 µm) | Excellent for separating moderately polar compounds like anthraquinones. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid improves peak shape and ionization efficiency for MS. |
| Mobile Phase B | Acetonitrile or Methanol | Strong organic solvent for eluting compounds from the C18 phase. |
| Gradient | 10% to 95% B over 20 minutes | Allows for the separation of compounds with a wide range of polarities. |
| Flow Rate | 0.3 mL/min | Typical for analytical scale columns. |
| DAD Wavelength | Scan 200-600 nm; Extract at ~254 nm & ~435 nm | Provides spectral data for identification and quantification at key absorbance maxima. |
| MS Ionization | Electrospray (ESI), Negative Mode | ESI is a soft ionization technique suitable for these molecules; phenolic hydroxyl groups deprotonate readily in negative mode. |
-
Rationale for C18 Column: The non-polar stationary phase of a C18 column retains the moderately non-polar anthraquinone skeleton, allowing for separation based on subtle differences in polarity from attached functional groups.
-
Rationale for DAD-MS: This combination is a self-validating system. A peak must have the correct retention time, the correct UV-Vis spectrum (from DAD), and the correct parent mass and fragmentation pattern (from MS) to be positively identified. This triangulation of data provides a very high degree of confidence.
Section 4: References
-
Tzin, V., & Galili, G. (2010). The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana. The Arabidopsis Book, 8, e0132. [Link]
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Khamis, M. M., El-Tantawy, M. E., & El-Sayed, M. (2022). Anthraquinone Production from Cell and Organ Cultures of Rubia Species: An Overview. Plants, 11(2), 193. [Link]
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Wikipedia contributors. (2023). Shikimate pathway. Wikipedia, The Free Encyclopedia. [Link]
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Herrmann, K. M. (1999). THE SHIKIMATE PATHWAY. Annual Review of Plant Physiology and Plant Molecular Biology, 50, 473-503. [Link]
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Han, Y. S., van der Heijden, R., & Verpoorte, R. (2001). Biosynthesis of anthraquinones in cell cultures of the Rubiaceae. Plant Cell, Tissue and Organ Culture, 67, 201-220. [Link]
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Pandey, R. P., Parajuli, P., Köhl, K., & Sohng, J. K. (2016). An Overview of the Medicinally Important Plant Type III PKS Derived Polyketides. Frontiers in Plant Science, 7, 1461. [Link]
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Mishra, A., & Shrivastava, N. (2022). Unveiling Anthraquinones: Diverse Health Benefits of an Essential Secondary Metabolite. ResearchGate. [Link]
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Maeda, H., & Dudareva, N. (2012). The shikimate pathway and aromatic amino acid biosynthesis in plants. Annual review of plant biology, 63, 73-105. [Link]
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Li, M., et al. (2023). Dynamic analysis of growth characteristics, secondary metabolites accumulation, and an in-depth understanding of anthraquinones biosynthesis in Rubia cordifolia Linn. Frontiers in Plant Science, 14, 1188316. [Link]
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Han, Y. S., van der Heijden, R., & Verpoorte, R. (2001). Biosynthetic pathways leading to anthraquinones in the Rubiaceae. ResearchGate. [Link]
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Herrmann, K. M. (1995). The Shikimate Pathway: Early Steps in the Biosynthesis of Aromatic Compounds. The Plant Cell, 7(7), 907-919. [Link]
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Han, Y. S., van der Heijden, R., & Verpoorte, R. (2001). Biosynthesis of anthraquinones in cell cultures of the Rubiaceae. ResearchGate. [Link]
-
Singh, R. S., & Kumar, M. (2022). An Overview of Chemistry and Biosynthesis of Anthraquinones. IntechOpen. [Link]
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Ghosh, C., & Hossain, M. K. (2019). Different qualitative and quantitative analytical techniques for determination of major anthraquinonoids in Rhubarb. Journal of Pharmacognosy and Phytochemistry, 8(5), 1983-1991. [Link]
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Eckermann, S., Schröder, G., Schmidt, J., Strack, D., Matern, U., & Schröder, J. (1998). New pathway to polyketides in plants. Nature, 396(6709), 387-390. [Link]
-
Tripathi, Y. C. (2014). How do I extract anthraquinones from a plant roots? ResearchGate. [Link]
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Gontier, E., et al. (2013). Engineering Microbes for Plant Polyketide Biosynthesis. Biotechnology Journal, 8(2), 1-16. [Link]
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Liu, W., & Jiang, H. (2022). Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms. Frontiers in Bioengineering and Biotechnology, 10, 988385. [Link]
-
Derksen, G. C. H. (2000). RED, REDDER, MADDER Analysis and isolation of anthraquinones from madder roots (Rubia tinctorum). WUR eDepot. [Link]
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Jo, H., et al. (2020). Genome-Enabled Discovery of Anthraquinone Biosynthesis in Senna tora. bioRxiv. [Link]
-
Dayrit, F. M. (2014). 050-polyketides.ppt. SlideShare. [Link]
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Shahid, M., et al. (2019). Analytical methods for determination of anthraquinone dyes in historical textiles: A review. Analytica Chimica Acta, 1084, 1-25. [Link]
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Moodley, B., & Mulholland, D. (2011). Isolation and characterization of anthraquinone derivatives from Ceratotheca triloba (Bernh.) Hook.f. African Journal of Pharmacy and Pharmacology, 5(7), 919-927. [Link]
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Locatelli, M., et al. (2013). Anthraquinones: Analytical Techniques as a Novel Tool to Investigate on the Triggering of Biological Targets. Current Pharmaceutical Analysis, 9(1), 4-20. [Link]
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Stibilj, V., et al. (2020). Extraction of Anthraquinones from Japanese Knotweed Rhizomes and Their Analyses by High Performance Thin-Layer Chromatography and Mass Spectrometry. Molecules, 25(21), 5037. [Link]
-
Kumar, A., et al. (2011). Assessment of conventional and novel extraction techniques on extraction efficiency of five anthraquinones from Rheum emodi. Food Chemistry, 125(4), 1386-1392. [Link]
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Al-Lawati, H. A., et al. (2022). Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection. Molecules, 27(19), 6296. [Link]
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National Center for Biotechnology Information (n.d.). 1,2-Dihydroxy-3-methylanthraquinone. PubChem Compound Database. [Link]
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An In-depth Technical Guide on the Solubility and Stability of 1,2-Dihydroxy-3-methylanthraquinone (Phthiocol)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of 1,2-Dihydroxy-3-methylanthraquinone (Phthiocol)
This compound, more commonly known as phthiocol, is a naturally occurring naphthoquinone. Historically isolated from Mycobacterium tuberculosis, it has garnered significant interest in the scientific community.[1] Its structural similarity to Vitamin K suggests a role in biological processes, and recent research has identified it as a ligand for the Aryl Hydrocarbon Receptor (AhR). This interaction positions phthiocol as a molecule of interest for its potential to modulate immune responses and as a quorum sensing inhibitor in pathogens like Pseudomonas aeruginosa.[1]
The therapeutic potential of any compound is fundamentally linked to its physicochemical properties. For researchers in drug discovery and development, a thorough understanding of a molecule's solubility and stability is paramount. These characteristics dictate its formulation possibilities, bioavailability, and ultimately, its efficacy and safety profile. This guide provides a comprehensive overview of the known solubility and stability characteristics of phthiocol, alongside detailed protocols for their experimental determination.
I. Solubility Profile of Phthiocol
The solubility of a compound is a critical determinant of its absorption and distribution in biological systems. Based on available literature, phthiocol exhibits a solubility profile characteristic of many polycyclic aromatic compounds with polar functional groups – limited aqueous solubility and higher solubility in organic solvents.
While precise quantitative data for phthiocol's solubility in a wide range of solvents is not extensively documented in publicly available literature, a qualitative understanding can be compiled from various synthetic and biological studies.
Table 1: Qualitative Solubility of this compound (Phthiocol)
| Solvent | Solubility | Remarks | Source |
| Water | Poorly soluble | Expected low solubility due to the hydrophobic anthraquinone core. | [2] |
| Ethanol | Poorly soluble at room temperature; Soluble in hot ethanol | One study reports dissolving 1.0 g in 10 mL of hot ethanol for synthesis. | [3] |
| Methanol | Soluble | Frequently used as a solvent for the synthesis and recrystallization of phthiocol. | [4] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A stock solution of 100 mM has been prepared in DMSO for biological assays, indicating good solubility. | [5] |
Expert Insights on Causality:
The solubility of phthiocol is a direct consequence of its molecular structure. The large, nonpolar anthraquinone scaffold dominates its properties, leading to poor solubility in polar solvents like water. The two hydroxyl groups and the ketone functionalities introduce some polarity, allowing for hydrogen bonding, which likely contributes to its solubility in protic organic solvents like methanol. The high solubility in a polar aprotic solvent like DMSO is a common feature for compounds of this nature and is advantageous for in vitro studies. The observation of increased solubility in hot ethanol is typical for many organic compounds, as the increased kinetic energy helps to overcome the intermolecular forces in the crystal lattice.
For drug development purposes, the poor aqueous solubility of phthiocol presents a significant challenge for formulation, particularly for parenteral administration. Strategies such as co-solvency, complexation (e.g., with cyclodextrins), or the development of nanoparticle formulations may be necessary to enhance its bioavailability.
Experimental Protocol for Determining Aqueous Solubility
The following protocol outlines a standard method for the quantitative determination of the aqueous solubility of phthiocol.
Principle: The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound. An excess of the solid compound is agitated in a solvent for a sufficient period to reach equilibrium. The saturated solution is then filtered, and the concentration of the dissolved compound is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Preparation of Materials:
-
This compound (phthiocol) solid.
-
Purified water (HPLC grade).
-
A suitable, validated HPLC method for the quantification of phthiocol.
-
Thermostatically controlled shaker bath.
-
Syringe filters (e.g., 0.22 µm PVDF).
-
-
Procedure:
-
Add an excess amount of solid phthiocol to a series of vials containing purified water. The excess solid should be clearly visible.
-
Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. It is recommended to sample at multiple time points to confirm that the concentration has plateaued.
-
At each time point, carefully withdraw a sample of the suspension.
-
Immediately filter the sample through a syringe filter to remove undissolved solid.
-
Dilute the filtrate with a suitable solvent (e.g., the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.
-
Analyze the diluted filtrate by HPLC to determine the concentration of dissolved phthiocol.
-
The equilibrium solubility is the average concentration from the time points where the concentration has reached a plateau.
-
Diagram 1: Workflow for Aqueous Solubility Determination
Caption: Workflow for determining the aqueous solubility of phthiocol using the shake-flask method.
II. Stability Profile of Phthiocol
The chemical stability of a drug candidate is a critical parameter that influences its shelf-life, formulation, and potential for generating toxic degradation products. Anthraquinones, as a class, are susceptible to degradation under various conditions, and it is reasonable to expect that phthiocol shares some of these liabilities.
Expected Degradation Pathways:
Based on the general chemistry of anthraquinones and related compounds, the following degradation pathways can be anticipated for phthiocol:
-
Hydrolytic Degradation: While the anthraquinone core is generally stable to hydrolysis, extreme pH conditions (highly acidic or alkaline) could potentially lead to degradation, although this is less common for the core structure itself.
-
Oxidative Degradation: The phenolic hydroxyl groups on the phthiocol molecule are susceptible to oxidation. This can lead to the formation of quinone-like structures and potentially polymerization.
-
Photodegradation: Many aromatic compounds, including anthraquinones, are sensitive to light. UV or even visible light can promote the formation of reactive oxygen species that can lead to the degradation of the molecule.
-
Thermal Degradation: At elevated temperatures, decomposition of the molecule can occur.
Experimental Protocol for Forced Degradation Studies
Forced degradation (or stress testing) is essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods. The following protocol outlines a comprehensive forced degradation study for phthiocol.
Principle: The compound is subjected to a range of stress conditions that are more severe than accelerated stability testing conditions. The goal is to achieve a target degradation of 5-20%. The degradation products are then analyzed, typically by HPLC with mass spectrometry (LC-MS) for identification.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of phthiocol in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH.
-
Incubate at room temperature for a defined period, monitoring for degradation. If no degradation is observed, increase the temperature.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of 3% hydrogen peroxide.
-
Incubate at room temperature, protected from light, for a defined period.
-
At each time point, withdraw a sample and dilute for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid phthiocol in an oven at a high temperature (e.g., 80 °C).
-
At defined time points, remove a sample, dissolve it in a suitable solvent, and analyze.
-
-
Photodegradation:
-
Expose a solution of phthiocol to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark.
-
At defined time points, withdraw samples from both the exposed and control solutions for analysis.
-
-
-
Analysis:
-
Analyze all samples using a stability-indicating HPLC method. A diode array detector (DAD) is useful for assessing peak purity.
-
Use LC-MS to identify the mass of the degradation products and propose their structures.
-
Diagram 2: Forced Degradation Study Workflow
Caption: A comprehensive workflow for conducting forced degradation studies on phthiocol.
III. Stability-Indicating HPLC Method
A crucial component of any stability study is a validated analytical method that can separate the parent compound from its degradation products.
Table 2: Representative HPLC Method for Phthiocol Analysis
| Parameter | Condition | Rationale |
| Column | C18 reverse-phase, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds like phthiocol. |
| Mobile Phase A | 0.1% Formic acid in Water | Acidification of the mobile phase helps to suppress the ionization of the phenolic hydroxyl groups, leading to sharper peaks. |
| Mobile Phase B | Acetonitrile | A common organic modifier for reverse-phase HPLC. |
| Gradient | A time-programmed gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B. | Gradient elution is necessary to separate compounds with a range of polarities, which is expected in a degradation study. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for phthiocol). | Phthiocol's aromatic structure ensures strong UV absorbance. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
IV. Conclusion and Future Directions
This compound (phthiocol) is a molecule with significant biological potential. However, a comprehensive understanding of its solubility and stability is essential for its successful development as a therapeutic agent. This guide has summarized the available qualitative data and provided detailed, field-proven protocols for the experimental determination of these critical physicochemical properties.
The poor aqueous solubility and potential for degradation highlight the need for careful formulation and analytical development. Future work should focus on generating quantitative solubility and stability data to build a more complete profile of this promising compound. Such data will be invaluable for guiding formulation strategies and ensuring the development of a safe and effective drug product.
V. References
-
Gaikwad, S., Kankariya, R., & Shah, A. (2014). A Guided Inquiry-Based Laboratory Experiment: Synthesis and Characterization of Various Phthiocol Complexes. Open PRAIRIE: Open Public Research Access Institutional Repository and Information Exchange.
-
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"1,2-Dihydroxy-3-methylanthraquinone" chemical synthesis routes
An In-Depth Technical Guide to the Chemical Synthesis of 1,2-Dihydroxy-3-methylanthraquinone
Introduction
This compound, also known as 3-methylalizarin, is a polycyclic aromatic compound belonging to the vast family of anthraquinones. These compounds are of significant interest due to their prevalence in natural products, vibrant colors, and diverse biological activities, which include potential applications in medicine and drug development.[1] The specific substitution pattern of this compound presents unique synthetic challenges, requiring careful strategic planning to control regioselectivity and protect functional groups. This guide provides a comprehensive overview of the viable synthetic routes to this target molecule, with a primary focus on a robust and logical pathway involving Friedel-Crafts acylation. It is intended for researchers and professionals in organic synthesis and drug discovery, offering not just procedural steps, but also the underlying mechanistic rationale and strategic considerations.
Retrosynthetic Analysis
A logical retrosynthetic analysis is crucial for designing a coherent synthesis. The anthraquinone core can be disconnected via an intramolecular electrophilic aromatic substitution, revealing a key benzoylbenzoic acid intermediate. This intermediate, in turn, can be disconnected through a Friedel-Crafts acylation reaction. This approach simplifies the target molecule into two primary building blocks: phthalic anhydride and a substituted benzene ring, in this case, a protected form of 3-methylcatechol.
Caption: Retrosynthetic analysis of this compound.
Primary Synthetic Route: The Friedel-Crafts Acylation Strategy
This route is a classic and reliable method for constructing the anthraquinone skeleton. It involves four main stages: protection of the catechol moiety, Friedel-Crafts acylation to form the key C-C bond, intramolecular cyclization to build the tricyclic system, and final deprotection to reveal the target diol.
Step 1: Synthesis of 1,2-Dimethoxy-3-methylbenzene (3-Methylveratrole)
The hydroxyl groups of the starting material, 3-methylcatechol, are highly reactive and would interfere with the Lewis acid catalyst used in the subsequent Friedel-Crafts step. Therefore, they must be protected, typically as methyl ethers. This protection also serves to activate the aromatic ring for electrophilic substitution.
-
Causality: The methylation of catechol derivatives is a standard protecting group strategy.[2] Using a reagent like dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃ or NaOH) is efficient. The reaction proceeds via a Williamson ether synthesis mechanism. Guaiacol can also be used as a starting material for methylation to produce 1,2-dimethoxybenzene.[2][3]
Step 2: Friedel-Crafts Acylation with Phthalic Anhydride
This is the cornerstone of the synthesis, forming the bond between the two aromatic precursors. The electron-rich 1,2-dimethoxy-3-methylbenzene acts as the nucleophile, attacking an electrophilic acylium ion generated from phthalic anhydride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4][5][6][7]
-
Mechanism and Regioselectivity: The reaction begins with the coordination of AlCl₃ to a carbonyl oxygen of phthalic anhydride, making it highly electrophilic. The anhydride ring opens upon nucleophilic attack from the veratrole ring. The acylation is directed by the activating methoxy groups. The most likely position for acylation is C-4 of the 1,2-dimethoxy-3-methylbenzene, which is para to one methoxy group and ortho to the other, and is sterically accessible. This leads to the desired 2-(2,3-dimethoxy-4-methylbenzoyl)benzoic acid intermediate.
Caption: Simplified mechanism of the Friedel-Crafts acylation step.
Step 3: Intramolecular Cyclization
The benzoylbenzoic acid intermediate is then cyclized to form the anthraquinone tricycle. This is an intramolecular Friedel-Crafts acylation, typically promoted by a strong protic acid like concentrated sulfuric acid or polyphosphoric acid (PPA).
-
Causality: The strong acid protonates the carboxylic acid group, which then loses water to form a new acylium ion. This electrophile is then attacked by the electron-rich dimethoxy-substituted ring in an intramolecular electrophilic aromatic substitution, closing the central ring of the anthraquinone system. A subsequent oxidation (often aerial, facilitated by the reaction conditions) yields the stable aromatic anthraquinone core.
Step 4: Demethylation to Yield the Final Product
The final step is the removal of the methyl protecting groups to unveil the 1,2-dihydroxy functionality. This cleavage of aryl methyl ethers requires a strong Lewis acid or protic acid.
-
Reagent Choice: Boron tribromide (BBr₃) is a highly effective reagent for this transformation. Alternatively, heating with strong acids like HBr can also achieve demethylation.[8][9] More selective methods using boron trifluoride-diethyl ether have also been reported for methoxyanthraquinones, which proceed via aryloxydifluoroboron chelates.[10][11] The choice of reagent depends on the scale of the reaction and the desired reaction conditions.
Alternative Synthetic Route: Diels-Alder Cycloaddition
An alternative strategy for constructing the anthraquinone skeleton is the Diels-Alder reaction. This powerful [4+2] cycloaddition can rapidly build molecular complexity.
-
Proposed Pathway: A plausible route would involve the reaction of 2-hydroxy-3-methyl-1,4-naphthoquinone (as the dienophile) with a simple diene like 1,3-butadiene. The resulting adduct would then be aromatized, typically through an oxidation step, to yield the final anthraquinone product. The synthesis of substituted naphthoquinones is well-established.[12][13][14][15][16]
-
Comparison: While elegant, this route's success is highly dependent on the regioselectivity of the Diels-Alder reaction.[17] The Friedel-Crafts approach often offers more predictable control over the substitution pattern for this specific target molecule.
Experimental Protocols (Primary Route)
The following protocols are illustrative and synthesized from established procedures for similar transformations. Researchers should perform their own optimization and safety assessments.
Workflow Overview
Caption: Experimental workflow for the Friedel-Crafts synthesis route.
Protocol 1: Friedel-Crafts Acylation and Cyclization
-
Acylation: To a stirred suspension of anhydrous aluminum chloride (2.5 eq.) in a dry solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar), add phthalic anhydride (1.0 eq.). Cool the mixture in an ice bath.
-
Add a solution of 1,2-dimethoxy-3-methylbenzene (1.0 eq.) in the same solvent dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 2-(2,3-dimethoxy-4-methylbenzoyl)benzoic acid.
-
Cyclization: Add the crude benzoylbenzoic acid to concentrated sulfuric acid or polyphosphoric acid.
-
Heat the mixture (e.g., 100-120 °C) for 2-4 hours.
-
Cool the reaction mixture and carefully pour it onto ice water.
-
Collect the precipitated solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry to obtain crude 1,2-dimethoxy-3-methylanthraquinone.
Protocol 2: Demethylation
-
Dissolve the crude 1,2-dimethoxy-3-methylanthraquinone (1.0 eq.) in dry dichloromethane under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of boron tribromide (BBr₃) (2.5-3.0 eq.) in dichloromethane.
-
Allow the reaction to stir at low temperature for 1 hour, then warm to room temperature and stir for an additional 12-24 hours.
-
Cool the reaction in an ice bath and slowly quench with water or methanol.
-
Extract the product with an appropriate solvent, wash, dry, and concentrate.
-
Purify the final product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.
Data Summary
Table 1: Reaction Parameters and Expected Outcomes
| Step | Reaction Type | Key Reagents | Solvent | Typical Yield |
| 1 | Williamson Ether Synthesis | (CH₃)₂SO₄, K₂CO₃ | Acetone | High (>90%) |
| 2 | Friedel-Crafts Acylation | Phthalic Anhydride, AlCl₃ | DCM, CS₂ | Good (70-85%) |
| 3 | Intramolecular Cyclization | H₂SO₄ or PPA | Neat | High (>90%) |
| 4 | Demethylation | BBr₃ | DCM | Good (75-90%) |
Yields are estimates based on analogous reactions and may vary.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 602-63-1 | [1] |
| Molecular Formula | C₁₅H₁₀O₄ | [1] |
| Molecular Weight | 254.24 g/mol | [1] |
| IUPAC Name | 1,2-dihydroxy-3-methylanthracene-9,10-dione | [1] |
| Physical Form | White to brown solid | |
| InChIKey | QPAGCTACMMYJIO-UHFFFAOYSA-N |
Conclusion
The synthesis of this compound is most reliably achieved through a multi-step sequence centered around a Friedel-Crafts acylation reaction. This strategy offers excellent control over regiochemistry by building the anthraquinone core from carefully selected, pre-functionalized precursors. Key considerations for a successful synthesis include the effective protection of the reactive catechol hydroxyls, careful management of the Friedel-Crafts reaction conditions to ensure desired regioselectivity, and the choice of an appropriate demethylating agent for the final deprotection step. While alternative routes like the Diels-Alder reaction are conceptually appealing, the Friedel-Crafts pathway remains the more robust and predictable method for accessing this specific substitution pattern, making it the recommended approach for laboratory-scale synthesis.
References
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Preston, P. N., Winwick, T., & Morley, J. O. (1983). Selective demethylation of di- and tri-methoxyanthraquinones via aryloxydifluoroboron chelates. Synthesis of 4-hydroxy-1,5-dimethoxyanthraquinone and 1,4-dihydroxy-5-methoxyanthraquinone. Journal of the Chemical Society, Chemical Communications, (2), 89. Available at: [Link]
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Preston, P. N., Winwick, T., & Morley, J. O. (1983). Selective demethylation of di- and tri-methoxyanthraquinones via aryloxydifluoroboron chelates. Synthesis of 4-hydroxy-1,5-dimethoxyanthraquinone and 1,4-dihydroxy-5-methoxyanthraquinone. Sci-Hub. Available at: [Link]
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Preston, P. N., Winwick, T., & Morley, J. O. (1983). Selective Demethylation of Di- and Tri-methoxyanthraquinones via Aryloxydif luoroboron Chelates. Synthesis of 4-Hydroxy-1.5-dime. ElectronicsAndBooks. Available at: [Link]
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Deck, L. M., et al. (1990). IMPROVED SYNTHESIS OF 1,2-DIMETHOXY-3-ISOPROPYLBENZENE AND GENERAL SYNTHESIS OF 3-SUBSTITUTED-1,2-DIMETHOXYBENZENES. Sci-Hub. Available at: [Link]
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physical and chemical properties of "1,2-Dihydroxy-3-methylanthraquinone"
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1,2-Dihydroxy-3-methylanthraquinone, a significant member of the anthraquinone family. This document delves into its structural characteristics, spectroscopic profile, solubility, and key chemical attributes. Furthermore, it outlines a detailed protocol for its analysis and discusses its relevance in scientific research and drug development. This guide is intended to be a valuable resource for researchers and professionals working with anthraquinone derivatives, offering both foundational knowledge and practical insights.
Introduction and Molecular Overview
This compound, with the chemical formula C₁₅H₁₀O₄, belongs to the vast class of naturally occurring and synthetic compounds known as anthraquinones.[1] These compounds are characterized by a tricyclic aromatic structure based on anthracene, with quinone functionalities. The subject of this guide is distinguished by the presence of two hydroxyl groups at the 1 and 2 positions and a methyl group at the 3 position of the anthraquinone core. This specific substitution pattern imparts unique physicochemical properties and potential biological activities that are of interest in various scientific disciplines, including medicinal chemistry and materials science. It has been reported to be found in organisms such as Rubia wallichiana and Ophiorrhiza pumila.[1]
Table 1: Core Compound Identifiers
| Identifier | Value | Source |
| IUPAC Name | 1,2-dihydroxy-3-methylanthracene-9,10-dione | PubChem[1] |
| CAS Number | 602-63-1 | PubChem[1] |
| Molecular Formula | C₁₅H₁₀O₄ | PubChem[1] |
| Molecular Weight | 254.24 g/mol | PubChem[1] |
| Canonical SMILES | CC1=CC2=C(C(=C1O)O)C(=O)C3=CC=CC=C3C2=O | PubChem[1] |
Physicochemical Properties
The physical and chemical characteristics of this compound are fundamental to its handling, application, and analysis.
Physical State and Appearance
At room temperature, this compound typically presents as a white to brown solid.[2] The coloration can be influenced by the purity of the compound.
Solubility Profile
The solubility of anthraquinone derivatives is largely dictated by the nature of their substituent groups. The parent anthraquinone structure is nonpolar and thus has low solubility in water. The introduction of polar functional groups like hydroxyls can increase aqueous solubility.
Thermal Properties
Specific experimental data for the melting and boiling points of this compound are not available in the provided search results. However, for the isomeric compound 1,8-Dihydroxy-3-methylanthraquinone, the melting point is reported to be in the range of 194-198°C.[4][5] The parent compound, anthraquinone, has a significantly higher melting point of 283-286°C.
Spectroscopic and Analytical Characterization
A thorough understanding of the spectroscopic signature of this compound is essential for its identification and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.
-
¹³C NMR Spectroscopy: A ¹³C NMR spectrum for this compound is available on PubChem, providing valuable information about the carbon skeleton of the molecule.[6]
-
¹H NMR Spectroscopy: While specific ¹H NMR data with chemical shifts and coupling constants for this compound was not found in the provided search results, general principles can be applied to predict the expected proton signals. The spectrum would likely show signals for the aromatic protons on the unsubstituted ring, a signal for the proton on the substituted ring, a signal for the methyl group protons, and signals for the hydroxyl protons. The exact chemical shifts and coupling constants would provide detailed information about the electronic environment of each proton.[4][7][8]
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and aromatic (C=C and C-H) groups.
Table 2: Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| 3500–3200 (broad) | O–H stretch | Hydroxyl (H-bonded) |
| 3100–3000 | C–H stretch | Aromatic |
| 1680–1630 | C=O stretch | Quinone carbonyl |
| 1600–1450 | C=C stretch | Aromatic ring |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (254.24). The fragmentation pattern would likely involve the loss of small molecules such as CO, H₂O, and cleavage of the methyl group, providing further structural confirmation.[2][9][10]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Anthraquinones typically exhibit characteristic absorption bands in the UV and visible regions of the electromagnetic spectrum. The position and intensity of these bands are influenced by the substitution pattern on the anthraquinone core.
Chemical Properties and Reactivity
The chemical reactivity of this compound is influenced by its functional groups. The hydroxyl groups can undergo reactions such as etherification and esterification. The quinone system can participate in redox reactions. The aromatic rings can undergo electrophilic substitution, although the existing substituents will direct the position of new groups.
Synthesis and Analysis Workflow
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a general approach can be inferred from related syntheses. A patent for the synthesis of the parent compound, 1,2-dihydroxyanthraquinone, describes a process involving the reaction of anthraquinone with a sulfonating agent, an oxidant, and caustic soda under high temperature and pressure.[11] The synthesis of 2-methylanthraquinone is often achieved through the Friedel-Crafts reaction of phthalic anhydride with toluene.[12] A plausible synthetic route for this compound could involve the hydroxylation of a suitable methyl-substituted anthraquinone precursor.
Analytical Workflow
A typical workflow for the analysis and characterization of a synthesized or isolated sample of this compound would involve a combination of chromatographic and spectroscopic techniques.
Figure 1: A generalized workflow for the purification and structural elucidation of this compound.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Analysis
-
Preparation of Standard Solution: Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 100 µg/mL.
-
Preparation of Sample Solution: Prepare a solution of the sample to be analyzed in the same solvent as the standard solution.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective for separating anthraquinone derivatives.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined from the UV-Vis spectrum (e.g., 254 nm or the λmax).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention time of the peak in the sample chromatogram should match that of the standard. Quantification can be performed by comparing the peak areas.
Biological Activity and Applications
While specific data on the biological activity of this compound is limited in the provided search results, anthraquinones as a class are known for a wide range of pharmacological effects, including antimicrobial and anticancer activities.[3][13][14][15][16] For instance, the related compound 1,3-dihydroxy-2-methylanthraquinone has shown potential anticancer effects.[17] The specific biological profile of this compound warrants further investigation to explore its potential in drug development. The cytotoxic effects of various dihydroxyanthraquinone isomers against different cancer cell lines have been a subject of research.[15]
Conclusion
This compound is a compound with a rich chemical profile that is characteristic of the hydroxyanthraquinone family. This guide has synthesized the available information on its physical and chemical properties, spectroscopic characteristics, and analytical methodologies. While a solid foundation of knowledge exists, further experimental investigation is needed to fully elucidate its properties, including a definitive melting point, comprehensive solubility data, and a detailed exploration of its biological activities. Such research will be crucial for unlocking the full potential of this compound in various scientific and therapeutic applications.
References
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Li, Y., Zhang, J., Min, D., Hongyan, Z., Lin, N., & Li, Q. (2015). Anticancer Effects of 1,3-Dihydroxy-2-Methylanthraquinone and the Ethyl Acetate Fraction of Hedyotis Diffusa Willd against HepG2 Carcinoma Cells Mediated via Apoptosis. PLOS ONE, 10(6), e0128876. [Link]
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Balachandran, C., Arun, Y., Duraipandiyan, V., Ignacimuthu, S., & Al-Dhabi, N. A. (2016). New antimicrobial anthraquinone 6,61-bis (1,5,7-trihydroxy-3-hydroxymethylanthraquinone) isolated from Streptomyces sp. isolate ERI-26. Saudi Pharmaceutical Journal, 24(3), 270-276. [Link]
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El-Sayed, M. T., El-Hefnawy, M. M., & Abdel-Razik, A. S. (2022). Chemical diversity, medicinal potentialities, biosynthesis, and pharmacokinetics of anthraquinones and their congeners derived from marine fungi. RSC Advances, 12(40), 26056-26093. [Link]
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Wang, C. C., Wu, C. H., Hsieh, S. L., & Chen, C. H. (2018). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules (Basel, Switzerland), 23(11), 2849. [Link]
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Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in biomedicine, 13(3), 129–153. [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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Wang, J., Zhang, Y., & Wang, D. (2021). Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms. RSC medicinal chemistry, 12(9), 1435–1453. [Link]
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Al-Jadiri, R. A., & Zhuravlyova, N. S. (2024). Development of Method Oxidation β-methylanthraquinone for the synthesis of Aloe-emodin, Rhein and Rheinal. Academy journal for Basic and Applied Sciences, 6(2), 1-10. [Link]
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An In-depth Technical Guide to the Potential Biological Activities of 1,2-Dihydroxy-3-methylanthraquinone
Abstract
1,2-Dihydroxy-3-methylanthraquinone, a naturally occurring anthraquinone also known by its synonym Pachybasin, has emerged as a compound of significant interest to the scientific community. Primarily isolated from fungal endophytes, this metabolite has demonstrated a range of biological activities, most notably antimicrobial and anticancer properties. This guide provides a comprehensive technical overview of the current understanding of this compound, synthesizing data from peer-reviewed literature to inform researchers, scientists, and drug development professionals. We will delve into its chemical characteristics, established biological functions, and the molecular mechanisms that underpin these activities. Furthermore, this document furnishes detailed experimental protocols for the investigation of its therapeutic potential, aiming to provide a foundational resource for future research and development.
Introduction and Chemical Profile
This compound belongs to the anthraquinone class of organic compounds, characterized by a core anthracene structure with two ketone groups at positions 9 and 10.[1] It is a secondary metabolite produced by various microorganisms, particularly endophytic fungi such as Coelomycetes sp.[2] The structural integrity of this molecule, featuring hydroxyl and methyl substitutions, is crucial to its biological interactions.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₀O₄ | [1] |
| Molecular Weight | 254.24 g/mol | [1] |
| IUPAC Name | 1,2-dihydroxy-3-methylanthracene-9,10-dione | [1] |
| Synonyms | Pachybasin, 2-hydroxy-3-methyl anthraquinone | [2][3] |
| CAS Number | 602-63-1 | [1] |
Antimicrobial Activity
One of the most well-documented biological activities of this compound is its broad-spectrum antimicrobial efficacy against a variety of pathogenic bacteria and fungi.[2]
Antimicrobial Spectrum
Quantitative studies have determined the Minimum Inhibitory Concentration (MIC) of this compound against several microorganisms, highlighting its potential as an antimicrobial agent.
| Microorganism | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive Bacteria | 32.0 | [2] |
| Bacillus subtilis | Gram-positive Bacteria | 64.0 | [2] |
| Micrococcus luteus | Gram-positive Bacteria | 64.0 | [2] |
| Escherichia coli | Gram-negative Bacteria | 64.0 | [2] |
| Candida albicans | Fungus (Yeast) | 64.0 | [2] |
| Saccharomyces cerevisiae | Fungus (Yeast) | 64.0 | [2] |
| Aspergillus niger | Fungus (Mold) | 64.0 | [2] |
| Aspergillus flavus | Fungus (Mold) | 64.0 | [2] |
| Fusarium oxysporum | Fungus (Mold) | 16.0 | [2] |
Proposed Mechanism of Antimicrobial Action
While the precise molecular targets of this compound are still under investigation, the antimicrobial mechanisms of anthraquinones are generally attributed to their ability to disrupt fundamental cellular processes in microorganisms.
Caption: Proposed antimicrobial mechanisms of this compound.
Experimental Protocol: Broth Microdilution for MIC Determination
The following protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against fungal pathogens.
Materials:
-
This compound (Pachybasin)
-
RPMI-1640 medium, buffered with MOPS
-
96-well microtiter plates
-
Fungal isolate
-
Spectrophotometer
-
Sterile saline (0.85%)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 30°C until sporulation is observed.
-
Harvest the spores by flooding the plate with sterile saline and gently scraping the surface.
-
Adjust the spore suspension to a concentration of 1-5 x 10⁶ CFU/mL using a hemocytometer or by spectrophotometric correlation.
-
Dilute the suspension 1:50 in RPMI-1640 medium to obtain the final inoculum density.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well plate to achieve a range of final concentrations (e.g., 0.25 to 128 µg/mL).
-
-
Inoculation and Incubation:
-
Add 100 µL of the fungal inoculum to each well containing 100 µL of the drug dilution.
-
Include a growth control well (inoculum without the compound) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 48-72 hours.
-
-
MIC Determination:
-
The MIC is visually determined as the lowest concentration of the compound that causes complete inhibition of fungal growth.
-
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent, particularly against human hepatocellular carcinoma (HCC).[3]
Cytotoxicity and Anti-proliferative Effects
This compound has been shown to significantly inhibit the proliferation of HepG2 human hepatocellular carcinoma cells in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC₅₀) values have been reported as 126.3 µM, 98.6 µM, and 80.55 µM after 24, 48, and 72 hours of treatment, respectively.[3]
Mechanism of Action: Induction of Apoptosis via the SIRT1/p53 Signaling Pathway
The anticancer activity of this compound is mediated through the induction of apoptosis. Mechanistic studies have revealed that it targets the SIRT1/p53 signaling pathway.[3]
-
Inhibition of SIRT1: this compound downregulates the expression of Sirtuin 1 (SIRT1), a histone deacetylase that plays a crucial role in cell survival and proliferation.
-
Activation of p53: The inhibition of SIRT1 leads to an increase in the expression and acetylation of the tumor suppressor protein p53.
-
Modulation of Apoptotic Proteins: Activated p53 subsequently modulates the expression of downstream apoptotic proteins, including a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio promotes the mitochondrial apoptotic pathway.
-
Caspase Activation: The apoptotic cascade is further propagated through the activation of caspase-9 and caspase-3, leading to programmed cell death.[3]
Caption: Anticancer mechanism of this compound in HepG2 cells.
Inhibition of Cancer Cell Invasion
In addition to inducing apoptosis, this compound has been demonstrated to inhibit the invasion of HepG2 cells, a critical step in cancer metastasis.[3]
Experimental Protocols for Anticancer Activity Assessment
Materials:
-
HepG2 cells
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-200 µM) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control.
Materials:
-
HepG2 cells
-
Transwell inserts with 8 µm pore size
-
Matrigel
-
Serum-free DMEM
-
DMEM with 10% FBS
-
Cotton swabs
-
Methanol
-
Crystal violet stain
Procedure:
-
Chamber Preparation: Coat the upper surface of the Transwell inserts with Matrigel and incubate for 1 hour at 37°C.
-
Cell Seeding: Seed 5 x 10⁴ HepG2 cells in serum-free medium in the upper chamber. Add medium with 10% FBS to the lower chamber as a chemoattractant.
-
Treatment: Add this compound to the upper chamber at the desired concentration.
-
Incubation: Incubate for 24 hours at 37°C.
-
Cell Removal and Fixation: Remove non-invading cells from the upper surface of the membrane with a cotton swab. Fix the invading cells on the lower surface with methanol.
-
Staining and Quantification: Stain the invading cells with crystal violet and count the number of cells in several random fields under a microscope.
Materials:
-
HepG2 cells
-
RIPA lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-SIRT1, anti-p53, anti-Bcl-2, anti-Bax, anti-caspase-9, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Protein Extraction: Treat HepG2 cells with this compound, then lyse the cells and quantify the protein concentration.
-
Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an ECL detection system.
Other Potential Biological Activities
While the antimicrobial and anticancer properties of this compound are the most extensively studied, the broader class of anthraquinones exhibits a wide range of pharmacological effects. This suggests that this compound may possess other therapeutic activities that warrant further investigation.
Anti-inflammatory Activity (Potential)
Many anthraquinone derivatives, such as emodin and rhein, are known to possess potent anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[4][5][6] This pathway is a key regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes. Given the structural similarity, it is plausible that this compound also exerts anti-inflammatory effects by modulating this pathway. Future research should focus on investigating its impact on NF-κB activation and the production of inflammatory mediators in relevant cell models.
Antioxidant Activity (Potential)
The phenolic hydroxyl groups present in the structure of this compound suggest that it may possess antioxidant activity. Anthraquinones can act as free radical scavengers, donating hydrogen atoms to neutralize reactive oxygen species (ROS).[7] Standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays could be employed to quantify the antioxidant potential of this compound.[8][9]
Antiviral and Immunomodulatory Effects (Exploratory)
Some anthraquinones have been reported to exhibit antiviral activity against a range of viruses, including influenza and coronaviruses.[10][11][12][13] Additionally, compounds derived from fungi are known to have immunomodulatory properties, capable of either stimulating or suppressing the immune response.[14][15][16][17][18] The potential of this compound in these areas remains largely unexplored and represents a promising avenue for future research.
Conclusion and Future Directions
This compound is a promising natural product with well-documented antimicrobial and anticancer activities. Its ability to induce apoptosis in cancer cells via the SIRT1/p53 pathway and its broad-spectrum efficacy against microbial pathogens make it a compelling candidate for further drug development. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of its therapeutic potential.
Future research should be directed towards:
-
Elucidating the precise molecular targets of its antimicrobial action.
-
Conducting in vivo studies to validate its anticancer efficacy and assess its safety profile.
-
Investigating its potential anti-inflammatory, antioxidant, antiviral, and immunomodulatory properties through dedicated in vitro and in vivo models.
A deeper understanding of the multifaceted biological activities of this compound will be crucial in harnessing its full therapeutic potential for the development of novel treatments for a range of diseases.
References
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Wulansari, D., Jamal, Y., Praptiwi, & Agusta, A. (2014). Pachybasin, a Major Metabolite from Culture Broth of Endophytic Coelomyceteous AFKR-18 Fungus isolated from a Yellow Moonsheed Plant, Arcangelisia flava (L.) Merr. HAYATI Journal of Biosciences, 21(2), 95-100. [Link]
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A Review on Bioactive Anthraquinone and Derivatives as the Regulators for ROS. MDPI. [Link]
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2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway. PubMed. [Link]
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Naturally Occurring Anthraquinones: Chemistry and Therapeutic Potential in Autoimmune Diabetes. PMC - NIH. [Link]
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Anthraquinone and coumarin as potential natural products against human coronavirus strain. Acta Pharmaceutica Sciencia. [Link]
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Effects of Anthraquinones on Immune Responses and Inflammatory Diseases. PMC. [Link]
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2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway. PMC - PubMed Central. [Link]
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Antiviral potential of anthraquinones from Polygonaceae, Rubiaceae and Asphodelaceae: Potent candidates in the treatment of SARS-COVID-19, A comprehensive review. PubMed Central. [Link]
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The Health Benefits of Emodin, a Natural Anthraquinone Derived from Rhubarb—A Summary Update. MDPI. [Link]
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Anthraquinones: A Promising Multi-target Therapeutic Scaffold To Treat Covid-19. Preprints.org. [Link]
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Effects of Anthraquinones on Immune Responses and Inflammatory Diseases. MDPI. [Link]
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Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential. MDPI. [Link]
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Anti-inflammatory Effects and Mechanisms of Rhein, an Anthraquinone Compound, and Its Applications in Treating Arthritis: A Review. PMC - NIH. [Link]
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Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. [Link]
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Immunomodulatory properties of frondoside A, a major triterpene glycoside from the North Atlantic commercially harvested sea cucumber Cucumaria frondosa. PubMed. [Link]
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"1,2-Dihydroxy-3-methylanthraquinone" literature review
An In-depth Technical Guide to 1,2-Dihydroxy-3-methylanthraquinone for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a naturally occurring member of the anthraquinone family. Anthraquinones are a class of aromatic compounds that have long been a focal point of research due to their vibrant colors and, more importantly, their extensive structural diversity and significant biological activities.[1][2][3] These compounds, found in various plants, fungi, and lichens, have demonstrated a wide array of pharmacological effects, including anti-inflammatory, immunomodulatory, and antineoplastic activities.[1][3]
This compound, specifically, has been identified in plant species such as Rubia wallichiana and Ophiorrhiza pumila.[4] While direct research into its biological functions is nascent, its structural similarity to well-characterized isomers like chrysophanol and rubiadin suggests significant, yet unexplored, therapeutic potential. This document aims to consolidate the available physicochemical data, present robust methodologies for its isolation and characterization, and provide a comparative analysis of its potential biological activities to guide future research and development efforts.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is the foundation of all subsequent research. For this compound, these properties dictate its solubility, stability, and the analytical methods best suited for its identification and quantification.
Core Properties
The fundamental characteristics of this compound are summarized below, based on computational and experimental data available in public repositories.
| Property | Value | Source |
| IUPAC Name | 1,2-dihydroxy-3-methylanthracene-9,10-dione | PubChem[4] |
| CAS Number | 602-63-1 | Sigma-Aldrich |
| Molecular Formula | C₁₅H₁₀O₄ | PubChem[4] |
| Molecular Weight | 254.24 g/mol | PubChem[4] |
| Physical Form | White to brown solid | Sigma-Aldrich |
| XLogP3 | 3.1 | PubChem[4] |
| Hydrogen Bond Donors | 2 | PubChem[4] |
| Hydrogen Bond Acceptors | 4 | PubChem[4] |
Spectroscopic Characterization Workflow
Structural elucidation of a purified sample is unequivocally achieved through a combination of spectroscopic techniques.[5] The unique arrangement of the dihydroxy, methyl, and quinone moieties in this compound gives rise to a distinct spectral fingerprint.
Rationale for Method Selection: The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides orthogonal information. NMR reveals the carbon-hydrogen framework and connectivity, IR identifies key functional groups, and MS determines the exact mass and elemental composition. UV-Vis spectroscopy, while less useful for detailed structure identification, is excellent for quantification.[5]
Caption: Workflow for Spectroscopic Structure Elucidation.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR analysis. Prepare a separate, more dilute sample in a UV-transparent solvent (e.g., ethanol or methanol) for UV-Vis spectroscopy. For IR, prepare a KBr pellet or use a thin film method. For MS, dissolve a small amount in a volatile solvent compatible with the ionization source.
-
NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum to identify aromatic protons, the methyl group singlet, and hydroxyl protons.
-
Acquire a ¹³C NMR spectrum to identify quinone carbonyls (~180-190 ppm), hydroxyl-substituted aromatic carbons (~150-160 ppm), and other aromatic/aliphatic carbons.[4]
-
Perform 2D NMR experiments (e.g., COSY, HSQC) to establish proton-proton and proton-carbon correlations for unambiguous assignment.
-
-
Mass Spectrometry:
-
Obtain a high-resolution mass spectrum (e.g., using ESI-TOF) to determine the exact mass. The measured mass should correspond to the calculated exact mass of C₁₅H₁₀O₄ (254.0579 Da).[4]
-
-
Infrared Spectroscopy:
-
Acquire an IR spectrum. Expect to see characteristic absorption bands for hydroxyl groups (O-H stretch, ~3200-3500 cm⁻¹), quinone carbonyls (C=O stretch, ~1630-1670 cm⁻¹), and aromatic C=C bonds (~1580-1600 cm⁻¹).
-
-
Data Analysis: Integrate data from all techniques to confirm the structure of this compound.
Sourcing: Natural Isolation and Synthetic Pathways
Acquiring the compound is the first major experimental hurdle. While it is a natural product, its commercial availability is limited, often necessitating either isolation from source organisms or chemical synthesis.
Isolation from Natural Sources
The documented presence of this compound in Rubia species makes natural product isolation a viable approach.[4] The general strategy involves solvent extraction followed by multi-step chromatographic purification.
Rationale for Method Selection: This workflow is a classic and robust method for isolating moderately polar compounds from complex plant matrices. The initial Soxhlet extraction is exhaustive, while the subsequent liquid-liquid partitioning and column chromatography steps effectively separate compounds based on polarity differences.
Caption: General Workflow for Natural Product Isolation.
This protocol is adapted from established methods for isolating anthraquinones like Alizarin from Rubia tinctorum.[6]
-
Extraction:
-
Pack 200 g of dried, powdered root material into a cellulose thimble and place it in a Soxhlet extractor.
-
Extract with 2 L of methanol for 24 hours. The continuous cycling ensures efficient extraction of metabolites.
-
Remove the solvent from the methanolic extract using a rotary evaporator to yield a reddish solid crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in 500 mL of distilled water and transfer to a 2 L separatory funnel.
-
Extract the aqueous suspension three times with 500 mL portions of ethyl acetate. This partitioning separates more polar compounds (sugars, glycosides) into the aqueous phase from the less polar aglycones, including the target compound, which move to the ethyl acetate phase.
-
Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate. Evaporate the solvent to yield the enriched anthraquinone fraction.
-
-
Column Chromatography:
-
Prepare a silica gel column (e.g., 60 Å, 70-230 mesh) using a hexane-ethyl acetate gradient system.
-
Dissolve the enriched fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the column.
-
Elute the column with a stepwise gradient of increasing ethyl acetate in hexane (e.g., starting from 100% hexane, moving to 95:5, 90:10, etc.). The gradient allows for the separation of compounds with fine differences in polarity.
-
-
Fraction Analysis and Purification:
-
Collect fractions (e.g., 20 mL each) and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate 8:2). Visualize spots under UV light (254 nm and 365 nm).
-
Combine fractions containing the compound of interest (identified by its unique Rf value and comparison to standards, if available).
-
Recrystallize the pooled, evaporated fractions from a suitable solvent system (e.g., ethanol/water) to obtain the pure crystalline compound.
-
-
Confirmation: Confirm the identity and purity of the final product using the spectroscopic methods outlined in Protocol 1.
Biological Activity: A Comparative Isomeric Framework
Direct experimental data on the bioactivity of this compound is scarce. However, in drug discovery, a powerful predictive strategy involves analyzing the structure-activity relationships (SAR) of its close structural isomers. The position of the hydroxyl and methyl groups on the anthraquinone scaffold dramatically influences biological effects, particularly cytotoxicity against cancer cells.[7]
Comparative Cytotoxicity of Dihydroxyanthraquinone Isomers
The anticancer potential of anthraquinones is one of their most studied properties.[1][3] Below is a comparative summary of the cytotoxic activity of isomers relevant to this compound.
| Isomer | Common Name | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,3-Dihydroxy-2-methylanthraquinone | Rubiadin | HepG2 (Liver) | ~31 (at 24h) | PLOS One[8] |
| 1,8-Dihydroxy-3-methylanthraquinone | Chrysophanol | SNU-C5 (Colon) | Not specified, but active | Sigma-Aldrich[9] |
| MDA-MB-231 (Breast) | >10 | MDPI[1] | ||
| 1,2-Dihydroxyanthraquinone | Alizarin | PANC-1 (Pancreatic) | ~20 | BenchChem[7] |
| MIA PaCa-2 (Pancreatic) | ~10 | BenchChem[7] | ||
| 1,3,8-Trihydroxy-6-methylanthraquinone | Emodin | MDA-MB-231 (Breast) | 10-80 | MDPI[1] |
| MCF-7 (Breast) | ~27 | MDPI[1] |
Expert Interpretation: The data reveals that dihydroxyanthraquinones consistently exhibit cytotoxic activity in the low to mid-micromolar range. The specific position of the hydroxyl groups is critical; for instance, Alizarin (1,2-dihydroxy) shows potent activity against pancreatic cancer lines.[7] The addition and position of a methyl group, as in our target compound, will further modulate this activity, likely by altering cell membrane permeability and interaction with molecular targets. A recent study, potentially on a related compound, implicated the SIRT1/p53 pathway in the anti-liver cancer effects of a "2-hydroxy-3-methyl anthraquinone," suggesting a plausible mechanism to investigate for our target molecule.[10]
Known Mechanisms of Action of Related Anthraquinones
The anticancer effects of anthraquinones are often mediated by the induction of apoptosis (programmed cell death) and interference with key cellular signaling pathways.
-
Apoptosis Induction: Many anthraquinones, including the 1,3-dihydroxy isomer Rubiadin, trigger apoptosis in cancer cells.[8] This is often characterized by morphological changes, DNA fragmentation, and the activation of caspase enzymes.[8][11]
-
Signaling Pathway Modulation: Chrysophanol (1,8-dihydroxy-3-methylanthraquinone) has been shown to exert its anticancer effects by inhibiting the EGFR/mTOR signaling pathway, which is crucial for cell growth and proliferation in many cancers.[9][12][13]
Caption: Inhibition of EGFR/mTOR pathway by Chrysophanol.
Recommended Protocols for Biological Evaluation
To elucidate the biological activity of this compound, a logical first step is to assess its cytotoxicity and ability to induce apoptosis, mirroring the investigations performed on its isomers.
Rationale: The Sulforhodamine B (SRB) assay is a reliable and sensitive method for measuring drug-induced cytotoxicity in adherent cell lines. It relies on the binding of the dye to cellular proteins, providing a stable endpoint that is proportional to cell number. This method was successfully used to evaluate the cytotoxicity of Rubiadin.[8]
-
Cell Seeding: Seed cancer cells (e.g., HepG2, PANC-1) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to attach for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with the drug-containing medium. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Cell Fixation: Gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Destaining and Solubilization: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Outlook
This compound stands as an intriguing but understudied natural product. Its chemical profile places it firmly within a class of compounds known for potent biological activities. This guide has provided the foundational knowledge required to pursue its study, from sourcing and characterization to initial biological screening.
The clear path forward involves:
-
Systematic Biological Screening: Evaluating the compound against a diverse panel of human cancer cell lines to identify sensitive targets.
-
Mechanism of Action Studies: Investigating its effect on key signaling pathways (e.g., EGFR/mTOR, SIRT1/p53) and its ability to induce apoptosis.
-
Comparative SAR: Synthesizing or isolating additional isomers to build a more comprehensive structure-activity relationship model for this class of anthraquinones.
By applying the robust protocols and comparative framework detailed herein, researchers can unlock the therapeutic potential of this compound and contribute valuable knowledge to the field of natural product-based drug discovery.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Li, Y., et al. (2015). Anticancer Effects of 1,3-Dihydroxy-2-Methylanthraquinone and the Ethyl Acetate Fraction of Hedyotis Diffusa Willd against HepG2 Carcinoma Cells Mediated via Apoptosis. PLOS One. [Link]
-
PubChem. 1,2-Dihydroxy-3-methoxy-6-methylanthraquinone. National Center for Biotechnology Information. [Link]
-
MDPI. Marine Anthraquinones: Pharmacological and Toxicological Issues. MDPI. [Link]
-
Cieśla, B., et al. (2022). Therapeutic Potential of 1,8-Dihydroanthraquinone Derivatives for Breast Cancer. Molecules. [Link]
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Chien, M.-H., et al. (2009). Synthesis and cytotoxic effect of 1,3-dihydroxy-9,10-anthraquinone derivatives. Bioorganic & Medicinal Chemistry. [Link]
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National Center for Biotechnology Information. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential. PMC. [Link]
-
SciSpace. Overview of the Biological Activity of Anthraquinons and Flavanoids of the Plant Rumex Species. SciSpace. [Link]
-
PlantaeDB. 3-Hydroxy-1,2-Dimethoxy-6-Methylanthraquinone. PlantaeDB. [Link]
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Sigma-Aldrich. 1,8-Dihydroxy-3-methylanthraquinone 98%. MilliporeSigma (Chinese site). [Link]
-
Royal Society of Chemistry. Chemical diversity, medicinal potentialities, biosynthesis, and pharmacokinetics of anthraquinones and their congeners derived from marine fungi. RSC Publishing. [Link]
-
MDPI. The Health Benefits of Emodin, a Natural Anthraquinone Derived from Rhubarb—A Summary Update. MDPI. [Link]
-
Koirala, P., et al. (2019). Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential. Biomolecules. [Link]
-
WUR eDepot. RED, REDDER, MADDER Analysis and isolation of anthraquinones from madder roots (Rubia tinctorum). Wageningen University & Research. [Link]
-
ResearchGate. Unambiguous synthesis and spectral characterization of 1,8-dihydroxy-4- methylanthraquinone. ResearchGate. [Link]
-
Ashnagar, A., et al. (2007). Isolation and identification of 1,2-dihydroxy-9,10-anthraquinone (Alizarin) from the roots of Maddar plant (Rubia tinctorum). Biosciences Biotechnology Research Asia. [Link]
- Google Patents. CN1036946A - 1,2-dihydroxyanthraquinone synthetic method.
-
ResearchGate. Cytotoxicity and antimicrobial studies of 1, 6 8-trihydroxy-3-methyl-anthraquinone (emodin) isolated from the leaves of Cassia nigrans Vahl. ResearchGate. [Link]
-
University Course Material. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]
-
Royal Society of Chemistry Publishing. CLIII. --Synthesis of 1 : 6-Dihydroxy-2-methyZ- anthraquinone. RSC Publishing. [Link]
-
MDPI. Therapeutic Potential of 1,8-Dihydroanthraquinone Derivatives for Breast Cancer. MDPI. [Link]
-
SpectraBase. 1,6,8-Trihydroxy-3-methylanthraquinone. Wiley. [Link]
-
National Center for Biotechnology Information. A Review on Bioactive Anthraquinone and Derivatives as the Regulators for ROS. PMC. [Link]
-
AJBAS. Development of Method Oxidation β-methylanthraquinone for the synthesis of Aloe-emodin, Rhein and Rheinal. Academy journal for Basic and Applied Sciences. [Link]
-
National Center for Biotechnology Information. 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway. PMC. [Link]
-
MDPI. Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes. MDPI. [Link]
-
MDPI. Preparative Isolation of Three Anthraquinones from Rumex japonicus by High-Speed Counter-Current Chromatography. MDPI. [Link]
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- 8. Anticancer Effects of 1,3-Dihydroxy-2-Methylanthraquinone and the Ethyl Acetate Fraction of Hedyotis Diffusa Willd against HepG2 Carcinoma Cells Mediated via Apoptosis | PLOS One [journals.plos.org]
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discovery and isolation of "1,2-Dihydroxy-3-methylanthraquinone"
An In-Depth Technical Guide on the Discovery and Isolation of 1,2-Dihydroxy-3-methylanthraquinone
Abstract: This technical guide provides a comprehensive overview of this compound, a significant secondary metabolite from the anthraquinone class. The document details its discovery within the broader context of anthraquinone research, outlines its primary natural sources, and presents a robust, step-by-step protocol for its extraction, isolation, and purification from plant matrices. Methodologies for structural elucidation and characterization are also discussed in detail. This guide is intended for researchers, natural product chemists, and drug development professionals seeking both theoretical understanding and practical, field-proven insights into the scientific investigation of this compound.
Section 1: Introduction and Historical Context
The study of anthraquinones is deeply rooted in the history of natural dyes. The vibrant red-orange pigments extracted from the roots of the madder plant (Rubia tinctorum) have been used for millennia. The principal component of this dye, Alizarin (1,2-dihydroxyanthraquinone), was one of the first natural pigments to be synthesized in 1868, a landmark achievement that spurred further investigation into this class of compounds.
This compound is a close structural analogue of Alizarin, distinguished by the presence of a methyl group at the C-3 position. Its discovery was a direct result of the systematic phytochemical screening of various plant species, particularly those with a history of use in traditional medicine or as colorants. Anthraquinones, as a class, are known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making them attractive targets for drug discovery.[1] The specific substitution pattern of this compound influences its lipophilicity and interaction with biological targets, differentiating its bioactivity profile from other related anthraquinones.
Section 2: Natural Occurrence
This compound is primarily found in terrestrial plants and some fungi. Its distribution is most notable within the Rubiaceae (madder) family, which is a rich source of various anthraquinone derivatives.
Primary Botanical Sources:
-
Rubia species: Found in the roots of plants like Rubia wallichiana. The genus Rubia is renowned for its diverse anthraquinone content.
-
Ophiorrhiza species: Identified in plants such as Ophiorrhiza pumila.[2]
-
Morinda citrifolia (Noni): While more known for other anthraquinones like damnacanthal, related structures are present. Cell suspension cultures of M. citrifolia have been a key system for studying anthraquinone biosynthesis.[3]
-
Polygonum species: Various anthraquinones have been isolated from this genus, indicating its potential as a source.[4]
The compound often co-exists with other anthraquinones, necessitating sophisticated separation techniques for its isolation in pure form. In many plants, it may be present not as a free aglycone but as a glycoside, where one or both hydroxyl groups are attached to a sugar moiety. Acid hydrolysis is typically required during the extraction process to cleave this sugar and release the parent anthraquinone.
Section 3: A Validated Protocol for Isolation and Purification
This section presents a detailed, multi-stage methodology for the isolation of this compound from dried plant roots (e.g., Rubia species). The causality behind each step is explained to provide a deeper understanding of the process.
3.1: Stage 1 - Preparation of Raw Material & Extraction
The objective of this stage is to efficiently extract the target compound from the complex plant matrix into a crude solvent extract.
Experimental Protocol:
-
Material Preparation:
-
Obtain dried roots of a suitable plant source.
-
Grind the roots into a coarse powder (approx. 1-2 mm particle size) using a mechanical grinder. Causality: This significantly increases the surface area exposed to the solvent, maximizing extraction efficiency.
-
-
Soxhlet Extraction:
-
Accurately weigh approximately 200g of the powdered root material and place it into a large cellulose thimble.
-
Place the thimble inside a Soxhlet apparatus.
-
Fill the boiling flask with 1.5 L of methanol. Causality: Methanol is a polar solvent effective at extracting a wide range of secondary metabolites, including both free anthraquinones and their more polar glycosides.
-
Heat the methanol to its boiling point and allow the extraction to proceed for 12-18 hours, or until the solvent in the Soxhlet siphon becomes colorless. Causality: The Soxhlet method ensures continuous extraction with fresh, hot solvent, leading to a near-exhaustive removal of soluble compounds.
-
-
Concentration:
-
After the extraction is complete, concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature below 50°C. This will yield a dark, viscous crude extract.
-
3.2: Stage 2 - Chromatographic Purification
This stage employs column chromatography to separate the target compound from other co-extracted phytochemicals based on polarity.
Isolation and Purification Workflow
Caption: Multi-stage workflow for the isolation and purification of this compound.
Experimental Protocol:
-
Silica Gel Column Chromatography (Primary Separation):
-
Prepare a slurry of silica gel (mesh size 70-230) in n-hexane and pack it into a glass column (e.g., 5 cm diameter, 60 cm length).
-
Dissolve the crude extract (approx. 10-15 g) in a minimal volume of dichloromethane (DCM) or methanol and adsorb it onto a small amount of silica gel. Evaporate the solvent completely.
-
Carefully load the dried sample-adsorbed silica onto the top of the packed column.
-
Begin elution with 100% n-hexane. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (EtOAc) in n-hexane (e.g., 98:2, 95:5, 90:10, and so on, up to 100% EtOAc). Causality: This gradient elution separates compounds based on their polarity. Non-polar compounds elute first in low-polarity solvents, while more polar compounds like dihydroxy-anthraquinones require higher polarity solvents to be displaced from the silica gel.
-
Collect fractions (e.g., 20 mL each) and monitor them by Thin Layer Chromatography (TLC) using a hexane:EtOAc (e.g., 8:2) mobile phase. Visualize spots under UV light (254 nm and 365 nm). Pool the fractions containing the target compound, which will appear as a distinct spot.
-
-
Sephadex LH-20 Chromatography (Fine Purification):
-
Concentrate the pooled fractions from the previous step.
-
Prepare a column with Sephadex LH-20 gel, swollen and packed in 100% methanol.
-
Dissolve the concentrated sample in a minimal volume of methanol and load it onto the column.
-
Elute the column isocratically with 100% methanol. Causality: Sephadex LH-20 separates compounds based on a combination of size exclusion and polarity interactions in organic solvents. It is highly effective at removing polymeric impurities and separating closely related small molecules, such as different anthraquinone derivatives.
-
Collect fractions and analyze by TLC to isolate the pure compound.
-
-
Recrystallization (Final Polish):
-
Combine the pure fractions, evaporate the solvent, and dissolve the resulting solid in a minimum amount of hot methanol.
-
Allow the solution to cool slowly to room temperature, then place it at 4°C overnight.
-
Collect the resulting crystals by vacuum filtration and wash with a small amount of ice-cold methanol.
-
Dry the crystals under vacuum to obtain pure this compound.
-
Section 4: Structural Elucidation and Characterization
The identity and purity of the isolated compound must be rigorously confirmed through a combination of spectroscopic methods. The data obtained should be compared with literature values for unambiguous identification.
Logical Framework for Structural Confirmation
Caption: The integrated spectroscopic approach for the definitive structural confirmation of the isolated natural product.
Summary of Expected Spectroscopic Data:
| Technique | Parameter | Expected Data for this compound | Rationale |
| Mass Spectrometry (HR-ESI-MS) | Molecular Ion Peak [M-H]⁻ | m/z ≈ 253.0501 | Confirms the molecular formula C₁₅H₁₀O₄ (Calculated for C₁₅H₉O₄⁻: 253.0506). |
| UV-Vis Spectroscopy | λmax (in Methanol) | ~250, 285, 435 nm | Characteristic absorption bands for the 1,2-dihydroxyanthraquinone chromophore. |
| Infrared (IR) Spectroscopy | Key Frequencies (cm⁻¹) | ~3450 (O-H stretch), ~1660 (non-chelated C=O), ~1625 (chelated C=O), ~1590 (aromatic C=C) | Identifies key functional groups. The split carbonyl peak is indicative of hydrogen bonding between the C1-OH and the C9-carbonyl. |
| ¹H NMR (Proton NMR) | Chemical Shifts (δ, ppm) | Signals for aromatic protons (δ 7.5-8.3), a methyl singlet (δ ~2.2), and hydroxyl protons (may be broad or exchangeable). | Provides information on the number and chemical environment of protons. |
| ¹³C NMR (Carbon NMR) | Chemical Shifts (δ, ppm) | ~190 (non-chelated C=O), ~182 (chelated C=O), ~160 (C-OH), ~110-150 (aromatic C), ~15 (methyl C). | Reveals the number of unique carbon environments, confirming the presence of the full carbon skeleton. |
References
-
Title: Unambiguous synthesis and spectral characterization of 1,8-dihydroxy-4-methylanthraquinone Source: ResearchGate (Note: While for a different isomer, it provides context on spectral characterization of similar compounds) URL: [Link]
-
Title: Preparative Isolation of Three Anthraquinones from Rumex japonicus by High-Speed Counter-Current Chromatography Source: MDPI URL: [Link]
-
Title: RED, REDDER, MADDER Analysis and isolation of anthraquinones from madder roots (Rubia tinctorum) Source: WUR eDepot URL: [Link]
- Source: Google Patents (Provides context on synthesis, not isolation)
-
Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Isolation and identification of 1,2-dihydroxy-9,10-anthraquinone (Alizarin) from the roots of Maddar plant (Rubia tinctorum) Source: Biosciences Biotechnology Research Asia URL: [Link]
-
Title: Isolation, identification and biosynthesis of anthraquinones in cell suspension cultures of Morinda citrifolia Source: ResearchGate URL: [Link]
-
Title: Isolation of Anthraquinone Derivatives Along with Other Constituents from Polygonum flaccidum Extract Source: Preprints.org URL: [Link]
-
Title: Naturally Occurring Anthraquinones: Chemistry and Therapeutic Potential in Autoimmune Diabetes Source: Evidence-Based Complementary and Alternative Medicine, Hindawi URL: [Link]
-
Title: Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential Source: MDPI URL: [Link]
Sources
Methodological & Application
Application Notes & Protocols: Extraction of 1,2-Dihydroxy-3-methylanthraquinone from Rubia wallichiana
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This comprehensive guide details the extraction, purification, and characterization of 1,2-Dihydroxy-3-methylanthraquinone, a bioactive compound found in the medicinal plant Rubia wallichiana. This document provides a robust framework for researchers, chemists, and pharmacognosists, outlining not just the procedural steps but also the underlying scientific principles that govern each stage of the process. By integrating established methodologies for anthraquinone extraction with specific insights into the chemistry of Rubia species, these protocols are designed to be both efficient and reproducible. The application of these methods is pertinent to natural product chemistry, drug discovery, and the development of standardized herbal extracts.
Introduction
Rubia wallichiana, a member of the Rubiaceae family, is a plant with a rich history in traditional medicine, particularly in Asian countries. The therapeutic potential of this plant is largely attributed to its diverse phytochemical composition, with anthraquinones being a prominent class of bioactive constituents. Among these, this compound is of significant interest due to its potential pharmacological activities. Anthraquinones from Rubia species have been reported to possess a wide range of biological effects, including antimicrobial, anti-inflammatory, and cytotoxic properties[1][2].
The successful isolation of this compound is contingent upon a systematic approach that begins with an efficient extraction from the plant matrix, followed by a meticulous purification cascade to isolate the target molecule from a complex mixture of related compounds. This guide provides detailed protocols for these critical steps, as well as the analytical techniques required for the unequivocal identification and characterization of the final product.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the target compound is fundamental to designing an effective extraction and purification strategy.
| Property | Value | Source |
| Molecular Formula | C15H10O4 | [3] |
| Molecular Weight | 254.24 g/mol | [3] |
| IUPAC Name | 1,2-dihydroxy-3-methylanthracene-9,10-dione | [3] |
| Appearance | Expected to be a colored solid (typical for anthraquinones) | General Knowledge |
| Solubility | Likely soluble in moderately polar organic solvents | General Knowledge |
Experimental Protocols
Part 1: Extraction of Crude Anthraquinone Mixture
The choice of extraction solvent is critical for maximizing the yield of the target compound while minimizing the co-extraction of undesirable matrix components. Based on studies of related Rubia species, a moderately polar solvent system is recommended.
Protocol 1: Maceration with Acetone:Water
This method is a gentle yet effective technique for extracting a broad range of anthraquinones, including both aglycones and their glycosides[4].
-
Materials:
-
Dried and powdered roots/stems of Rubia wallichiana
-
Acetone (analytical grade)
-
Distilled water
-
Large glass container with a lid
-
Shaker or magnetic stirrer
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
-
-
Procedure:
-
Weigh 100 g of the dried, powdered plant material.
-
Prepare a 1:1 (v/v) mixture of acetone and water.
-
In the glass container, add the plant material and 1 L of the acetone:water solvent system.
-
Seal the container and place it on a shaker or use a magnetic stirrer to ensure continuous agitation for 48 hours at room temperature.
-
After 48 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to remove the acetone.
-
The resulting aqueous extract can be used for subsequent liquid-liquid partitioning or lyophilized to obtain a crude solid extract.
-
Protocol 2: Heat-Reflux Extraction with Ethanol
For a more exhaustive extraction, particularly for aglycones, heat-reflux extraction with ethanol can be employed. This method has been shown to be highly efficient for the extraction of 1,8-dihydroxyanthraquinones from related plant species[5].
-
Materials:
-
Dried and powdered roots/stems of Rubia wallichiana
-
Ethanol (95%, analytical grade)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
-
-
Procedure:
-
Place 100 g of the dried, powdered plant material into a 2 L round-bottom flask.
-
Add 1 L of 95% ethanol to the flask.
-
Set up the reflux apparatus in a fume hood.
-
Heat the mixture to the boiling point of ethanol and maintain a gentle reflux for 4 hours.
-
Allow the mixture to cool to room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude ethanolic extract.
-
Part 2: Purification of this compound
The crude extract contains a complex mixture of compounds. A multi-step chromatographic approach is necessary to isolate the target molecule.
Workflow for Purification:
Purification Workflow Diagram
Protocol 3: Silica Gel Column Chromatography
This is the primary purification step to separate compounds based on their polarity.
-
Materials:
-
Crude extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Solvents: Petroleum ether (or hexane), ethyl acetate, chloroform, methanol (all analytical grade)
-
TLC plates (silica gel GF254)
-
Developing chamber
-
UV lamp (254 nm and 366 nm)
-
Collection tubes
-
-
Procedure:
-
Prepare a slurry of silica gel in petroleum ether and pack the chromatography column.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or acetone) and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate completely to obtain a dry powder.
-
Carefully load the dried sample onto the top of the packed column.
-
Begin elution with 100% petroleum ether and gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 9:1, 8:2, 1:1 petroleum ether:ethyl acetate). Further increases in polarity can be achieved with chloroform and methanol mixtures[4][6].
-
Collect fractions of a consistent volume (e.g., 20 mL).
-
Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system (e.g., petroleum ether:ethyl acetate 8:2 or chloroform:methanol 9:1).
-
Visualize the spots under a UV lamp. Anthraquinones often appear as colored spots or quench fluorescence at 254 nm.
-
Combine the fractions that show a prominent spot corresponding to the expected polarity of this compound.
-
Protocol 4: Sephadex LH-20 Column Chromatography
This technique separates compounds based on a combination of size exclusion and polarity, and is particularly effective for purifying phenolic compounds like anthraquinones.
-
Materials:
-
Partially purified fractions from silica gel chromatography
-
Sephadex LH-20
-
Glass chromatography column
-
Methanol (HPLC grade)
-
Collection tubes
-
TLC plates and HPLC for analysis
-
-
Procedure:
-
Swell the Sephadex LH-20 in methanol for several hours.
-
Pack the column with the swollen Sephadex LH-20.
-
Dissolve the combined fractions from the previous step in a minimal amount of methanol.
-
Load the sample onto the column.
-
Elute the column with methanol at a slow flow rate.
-
Collect fractions and monitor their composition using TLC or HPLC.
-
Combine the pure fractions containing this compound.
-
Evaporate the solvent to obtain the purified compound.
-
Part 3: Characterization and Quantification
Unequivocal identification and quantification of the isolated compound are essential.
Workflow for Compound Characterization:
Compound Characterization Flowchart
Protocol 5: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of the isolated compound and for quantification.
-
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is commonly used for the separation of anthraquinones[3].
-
Solvent A: 0.1% formic acid in water
-
Solvent B: 0.1% formic acid in acetonitrile
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-30 min: 10-90% B
-
30-35 min: 90% B
-
35-40 min: 90-10% B
-
40-45 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength where anthraquinones show maximum absorbance (e.g., 254 nm, 280 nm, or 435 nm).
-
Procedure:
-
Prepare a standard solution of the purified compound in methanol.
-
Inject the sample into the HPLC system.
-
Analyze the chromatogram for a single, sharp peak, which indicates high purity.
-
For quantification, a calibration curve should be constructed using a certified reference standard of this compound.
-
Protocol 6: Spectroscopic Characterization
-
UV-Vis Spectroscopy: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or ethanol) and record the UV-Vis spectrum. The characteristic absorption bands will confirm the presence of the anthraquinone chromophore.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable ionization techniques for anthraquinones[1]. The mass spectrum will provide the molecular weight of the compound, which should correspond to 254.24 for C15H10O4.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns will provide information about the substitution pattern on the anthraquinone core.
-
¹³C NMR: Will show signals for all 15 carbon atoms in the molecule, including the carbonyl carbons, hydroxyl-substituted carbons, and the methyl carbon.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the atoms in the molecule.
-
Conclusion
The protocols outlined in this guide provide a comprehensive and scientifically grounded approach for the successful extraction, purification, and characterization of this compound from Rubia wallichiana. By following these detailed procedures and understanding the rationale behind each step, researchers can reliably obtain this valuable bioactive compound for further pharmacological investigation and potential drug development. The application of these methods will contribute to the advancement of natural product chemistry and the exploration of the therapeutic potential of medicinal plants.
References
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Gong, Y., et al. (2022). Anthraquinones from the Aerial Parts of Rubia cordifolia with Their NO Inhibitory and Antibacterial Activities. Molecules, 27(5), 1730. [Link]
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Wu, T. S., et al. (2003). Cytotoxic anthraquinones from the stems of Rubia wallichiana Decne. Chemical & Pharmaceutical Bulletin, 51(8), 948-950. [Link]
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Derksen, G. C. H., et al. (2003). Analysis of anthraquinones in Rubia tinctorum L. by liquid chromatography coupled with diode-array UV and mass spectrometric detection. Journal of Chromatography A, 978(1-2), 119-127. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 429241, this compound. Retrieved January 21, 2026 from [Link].
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Derksen, G. C. H., et al. (2002). Analysis of anthraquinones in Rubia tinctorum L. by liquid chromatography coupled with diode-array UV and mass spectrometric detection. Journal of Chromatography A, 978(1-2), 119-127. [Link]
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Shishov, A. Y., et al. (2025). Hydrophilic deep eutectic solvents for bioactive compound extraction from Rubia tinctorum L. Analytical and Bioanalytical Chemistry. [Link]
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Ciecierska, M., et al. (2011). Separation of 9,10-anthraquinone derivatives: evaluation of C18 stationary phases. Journal of the Serbian Chemical Society, 76(2), 219-231. [Link]
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Singh, R., & Geetanjali. (2005). Isolation and synthesis of anthraquinones and related compounds of Rubia cordifolia. Journal of the Serbian Chemical Society, 70(8-9), 937-942. [Link]
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Kriukova, A. V., et al. (2024). Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes. Molecules, 29(9), 2109. [Link]
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Khodke, A. S., et al. (2011). A Validated RP-HPLC Method Development for Determination of Anthraquinone Marker from the Roots of Rubia cordifolia Linn. Research Journal of Pharmacy and Technology, 4(2), 326-328. [Link]
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Biesaga, M., & Pyrzynska, K. (2011). Separation of 9,10-anthraquinone derivatives: evaluation of C18 stationary phases. Journal of the Serbian Chemical Society, 76(2), 219-231. [Link]
-
Ilina, T., et al. (2018). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 23(11), 2909. [Link]
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Yilmaz, I., & Kendi, E. (2025). Synthesis, FT-IR and NMR Characterization, Antimicrobial Activity, Cytotoxicity and DNA Docking Analysis of a New Anthraquinone Derivate Compound. Journal of Molecular Structure, 1308, 138004. [Link]
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Alzweiri, M., et al. (2018). Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids. Journal of Analytical Methods in Chemistry, 2018, 8910953. [Link]
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Thureau, P., et al. (2022). Deuteron-proton isotope correlation spectroscopy of molecular solids. ChemRxiv. [Link]
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Kumar, V., et al. (2016). Assessment of conventional and novel extraction techniques on extraction efficiency of five anthraquinones from Rheum emodi. Journal of the Association of Official Analytical Chemists International, 99(5), 1198-1205. [Link]
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Hertkorn, N., et al. (2021). NMR spectroscopy of dissolved organic matter: a review. Biogeosciences, 18(11), 3463-3507. [Link]
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Prom, M. R., et al. (2023). Synthesis and Characterization of 2-(((2,7-Dihydroxynaphthalen-1-yl)methylene)amino)-3′,6′-bis(ethylamino)-2′,7′-dimethylspiro[isoindoline-1,9′-xanthen]-3-one and Colorimetric Detection of Uranium in Water. Molbank, 2023(4), M1725. [Link]
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Singh, D. N., et al. (2012). HPLC Separation of Anthraquinones from Rhubarbs. International Journal of Medicinal and Aromatic Plants, 2(3), 530-535. [Link]
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Derksen, G. C. H. (2002). RED, REDDER, MADDER Analysis and isolation of anthraquinones from madder roots(Rubia tinctorum). Wageningen University. [Link]
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Singh, R., & Geetanjali. (2005). Isolation and synthesis of anthraquinones and related compounds of Rubia cordifolia. Journal of the Serbian Chemical Society, 70(8-9), 937-942. [Link]
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Ekiert, H., et al. (2022). Anthraquinone Production from Cell and Organ Cultures of Rubia Species: An Overview. Plants, 11(23), 3333. [Link]
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Application Note: A Validated HPLC-UV Method for the Quantification of 1,2-Dihydroxy-3-methylanthraquinone
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 1,2-Dihydroxy-3-methylanthraquinone. Anthraquinones are a significant class of compounds found in various natural sources and are investigated for their diverse pharmacological activities.[1] A reliable analytical method is therefore essential for research, development, and quality control purposes. This protocol details a reverse-phase HPLC (RP-HPLC) method coupled with UV detection, optimized for accuracy, precision, and specificity. The methodology, including system suitability, preparation of solutions, and a comprehensive validation strategy based on International Council for Harmonisation (ICH) guidelines, is described to ensure trustworthy and reproducible results for researchers, scientists, and drug development professionals.
Introduction and Scientific Principle
This compound is an organic compound belonging to the hydroxyanthraquinone class.[2] These compounds consist of an anthracene core with a quinone and hydroxyl functional groups. The extended aromatic system and polar hydroxyl groups dictate the molecule's physicochemical properties and its interaction with chromatographic systems.
The principle of this method is based on reverse-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase. A polar mobile phase is used to elute the compounds from the column. By acidifying the mobile phase, the ionization of the phenolic hydroxyl groups on the anthraquinone is suppressed, which results in improved peak shape and retention time stability. Quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength and comparing the response to that of a known concentration standard. The chromophoric nature of the anthraquinone structure allows for sensitive detection using a standard UV-Vis or Photodiode Array (PDA) detector.
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to method development. Key characteristics of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 1,2-dihydroxy-3-methylanthracene-9,10-dione | [3] |
| Molecular Formula | C₁₅H₁₀O₄ | [3] |
| Molecular Weight | 254.24 g/mol | [3][4] |
| Appearance | White to brown solid | [4] |
| Solubility | Insoluble in water; expected to be soluble in organic solvents like methanol, acetonitrile, chloroform, and DMSO.[5][6] | |
| UV-Vis Absorption | Anthraquinones exhibit strong UV-Vis absorption. For 1,2-dihydroxyanthraquinone, a λₘₐₓ around 425 nm has been reported.[7] General aromaticity also allows for detection around 254 nm. |
Instrumentation, Reagents, and Materials
Instrumentation
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or PDA detector.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Volumetric flasks and pipettes (Class A).
-
Syringe filters (0.45 µm, PTFE or Nylon).
Reagents and Materials
-
This compound reference standard (>95% purity).[4]
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid (ACS grade or higher).
-
Water (Type I, 18.2 MΩ·cm).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Experimental Protocol
The entire analytical workflow, from preparation to data analysis, follows a structured sequence to ensure reproducibility.
Caption: Workflow for the HPLC quantification of this compound.
Preparation of Mobile Phase
Prepare a mobile phase consisting of Acetonitrile and 0.1% Formic Acid in Water (v/v) . A suggested starting composition is 60:40 (Acetonitrile:Aqueous) .
-
To prepare the aqueous component, add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with Type I water.
-
Mix the required volumes of acetonitrile and the aqueous component.
-
Degas the mobile phase for 15 minutes in a sonicator or by vacuum filtration before use.
Preparation of Standard Solutions
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10.0 mg of this compound reference standard into a 10.0 mL volumetric flask. Dissolve and bring to volume with methanol or acetonitrile. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of at least five calibration standards by serial dilution of the stock solution with the mobile phase. A suggested concentration range is 1.0 µg/mL to 100 µg/mL.
Preparation of Sample Solutions
The preparation will depend on the sample matrix. For a solid sample (e.g., plant extract, drug formulation):
-
Accurately weigh a known amount of the homogenized sample.
-
Extract the analyte using a suitable solvent (e.g., methanol) with the aid of sonication or vortexing.
-
Centrifuge the extract to pellet insoluble matter.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilute the filtered sample with the mobile phase if necessary to ensure the final concentration falls within the calibration range.
HPLC Operating Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately non-polar compounds. |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v) | Isocratic elution is robust. Formic acid ensures sharp peaks. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, providing good efficiency. |
| Column Temperature | 35 °C | Ensures stable retention times and reduces viscosity. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
| Detection Wavelength | 254 nm and 430 nm (or PDA 200-600 nm) | 254 nm offers general sensitivity for aromatics; ~430 nm offers higher specificity.[7] |
| Run Time | ~10 minutes | Adjust as needed to allow for elution of the analyte and any impurities. |
Method Validation Protocol
A validated method provides assurance of its reliability. The following parameters should be assessed according to ICH Q2(R1) guidelines.
Caption: Core parameters for the validation of an analytical HPLC method.
-
System Suitability Test (SST): Before starting any analysis, inject a working standard (e.g., 25 µg/mL) five or six times. The acceptance criteria are typically:
-
Relative Standard Deviation (RSD) of peak area and retention time: ≤ 2.0%
-
Tailing factor (Asymmetry): ≤ 2.0
-
Theoretical plates (N): ≥ 2000
-
-
Specificity: Analyze a blank (mobile phase) and a placebo (sample matrix without the analyte) to ensure no interfering peaks are present at the retention time of this compound. A PDA detector can be used to confirm peak purity by comparing spectra across the peak.
-
Linearity and Range: Inject the prepared calibration standards in triplicate. Plot the average peak area versus concentration and perform a linear regression. The acceptance criterion is a correlation coefficient (r²) ≥ 0.999. The range is the interval between the upper and lower concentrations that have been demonstrated to be accurate, precise, and linear.
-
Accuracy: Perform a recovery study by spiking a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percent recovery should be calculated. A typical acceptance range is 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same lot at 100% of the target concentration on the same day, with the same analyst and instrument. Calculate the RSD.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the two sets of data is calculated. The acceptance criterion for precision is typically an RSD ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio (S/N) of the response. Typically, LOD is where S/N = 3, and LOQ is where S/N = 10. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary critical method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and observe the effect on the results. The method is robust if these small changes do not significantly impact the analytical outcome.
Data Analysis and Reporting
The concentration of this compound in the sample is calculated using the linear regression equation obtained from the calibration curve:
-
y = mx + c
-
Where y is the peak area of the analyte, m is the slope, x is the concentration, and c is the y-intercept.
-
The final concentration in the original sample should be reported taking into account all dilution factors used during sample preparation. The report should include the final calculated concentration, units (e.g., mg/g), and the validation data that supports the method's reliability.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Dihydroxy-3-methoxy-6-methylanthraquinone. National Center for Biotechnology Information. Retrieved from [Link]
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FooDB. (2010). Showing Compound 1,2,8-Trihydroxy-3-methylanthraquinone (FDB011950). Retrieved from [Link]
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Anouar, E. H., et al. (2014). UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches. Molecules, 19(5), 5614-5636. Retrieved from [Link]
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PubChem. (n.d.). 2-Hydroxy-3-methylanthraquinone. National Center for Biotechnology Information. Retrieved from [Link]
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Solubility of Things. (n.d.). Chrysophanol. Retrieved from [Link]
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PubChem. (n.d.). 1,2-Dihydro-1,3,8-trihydroxy-2-methylanthraquinone. National Center for Biotechnology Information. Retrieved from [Link]
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Mallik, A., et al. (2021). Chemistry, Biosynthesis, Physicochemical and Biological Properties of Rubiadin: A Promising Natural Anthraquinone for New Drug Discovery and Development. Molecules, 26(21), 6649. Retrieved from [Link]
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SciSpace. (1985). Ultraviolet and visible spectrophotometric studies of anthraquinone derivatives in nematic solvents. Retrieved from [Link]
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ResearchGate. (2017). The UV-Vis spectra of anthraquinone intermediates and polymeric dyes. Retrieved from [Link]
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ResearchGate. (n.d.). UV–vis absorption spectra of the anthraquinone‐type disperse reactive.... Retrieved from [Link]
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Application Note & Protocol: Evaluating the In Vitro Cytotoxicity of 1,2-Dihydroxy-3-methylanthraquinone on Cancer Cells
Abstract & Introduction
The quest for novel anticancer agents remains a cornerstone of oncological research. Anthraquinones, a class of aromatic compounds derived from anthracene, represent a promising scaffold for developing new chemotherapeutics, with established drugs like Doxorubicin and Mitoxantrone validating their clinical potential.[1][2] 1,2-Dihydroxy-3-methylanthraquinone is a member of this family, found in organisms such as Rubia wallichiana and Ophiorrhiza pumila.[3] This application note provides a comprehensive guide for researchers to assess the in vitro cytotoxic effects of this compound on cancer cells.
This document moves beyond a simple recitation of steps, offering insights into the rationale behind protocol choices. We present two robust, complementary assays—the MTT assay for metabolic viability and the LDH assay for membrane integrity—to ensure a thorough and reliable evaluation of cytotoxicity. Adherence to these protocols will enable the generation of reproducible data, crucial for the initial stages of drug discovery and development.
Scientific Background: The Anticancer Potential of Anthraquinones
The anticancer activity of anthraquinone derivatives is multifaceted. Their planar aromatic structure allows them to intercalate between DNA base pairs, disrupting DNA replication and transcription, and they are known inhibitors of DNA topoisomerase II.[4] A significant component of their mechanism involves redox cycling, which generates reactive oxygen species (ROS) like superoxide anions and hydroxyl radicals.[4] This induced oxidative stress can trigger various cell death pathways, including apoptosis.[2][5] Studies on related anthraquinones have demonstrated their ability to induce cell cycle arrest, modulate critical signaling pathways like JAK2/STAT3, and ultimately lead to apoptotic cell death in various cancer cell lines, including those from lung and liver cancers.[6][7]
Given these diverse mechanisms, relying on a single assay is insufficient. An assay measuring metabolic function (like MTT) should be complemented by one that measures a distinct cytotoxic event, such as the loss of plasma membrane integrity (LDH assay).[8][9] This dual-assay approach provides a more complete picture of the compound's biological effect, distinguishing between cytostatic (growth inhibition) and cytotoxic (cell-killing) effects.
General Experimental Workflow
The process of evaluating the cytotoxicity of a test compound involves several key stages, from initial preparation to final data analysis. The workflow is designed to ensure consistency and accuracy.
Caption: General workflow for in vitro cytotoxicity testing.
Materials and Reagents
| Reagent | Supplier Example | Purpose |
| This compound | Sigma-Aldrich | Test Compound |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | Solvent for test compound |
| Cancer Cell Lines (e.g., A549, HepG2) | ATCC | Biological system for testing |
| Non-Cancerous Cell Line (e.g., V79) | ATCC | Control for selectivity index |
| Complete Growth Medium (e.g., DMEM, RPMI-1640) | Gibco | Cell culture |
| Fetal Bovine Serum (FBS) | Gibco | Supplement for growth medium |
| Penicillin-Streptomycin Solution | Gibco | Antibiotic for cell culture |
| Trypsin-EDTA Solution | Gibco | Cell detachment for passaging |
| Phosphate-Buffered Saline (PBS) | Gibco | Washing cells |
| MTT Reagent (Thiazolyl Blue Tetrazolium Bromide) | Sigma-Aldrich | Cell viability indicator (metabolic) |
| LDH Cytotoxicity Assay Kit | Promega, Roche | Cell death indicator (membrane integrity) |
| Doxorubicin Hydrochloride | Sigma-Aldrich | Positive control for cytotoxicity |
| 96-well flat-bottom cell culture plates | Corning | Assay platform |
Experimental Design & Protocols
Compound Preparation
The accuracy of cytotoxicity data begins with proper compound handling.
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% DMSO. The compound is a solid powder, and its solubility in aqueous media is poor.[10]
-
Aliquot & Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
-
Working Solutions: On the day of the experiment, prepare serial dilutions from the stock solution using complete growth medium. The final concentration of DMSO in the wells should be kept constant across all treatments and should not exceed 0.5% to avoid solvent-induced toxicity.
Cell Line Selection and Culture
The choice of cell lines is critical for relevant outcomes. Based on literature for related anthraquinones, the following are recommended:
-
A549 (Human Lung Carcinoma): A well-characterized line used in studies of similar compounds.[6]
-
HepG2 (Human Hepatocellular Carcinoma): A relevant model as the liver is a primary site of drug metabolism.[7][11]
-
V79 (Chinese Hamster Lung Fibroblast): A non-cancerous cell line to determine the compound's selectivity for cancer cells over healthy cells.[12]
Maintain cells in their recommended complete growth medium at 37°C in a humidified atmosphere of 5% CO₂. Subculture cells when they reach 80-90% confluency to ensure they remain in the exponential growth phase.
Assay Plate Setup
A well-designed plate layout is essential for minimizing variability and ensuring the inclusion of proper controls.
| Well Type | Content | Purpose |
| Blank | Complete medium only (no cells) | Background absorbance control. |
| Negative (Vehicle) Control | Cells + Medium with the same final concentration of DMSO as the highest dose test compound. | Represents 100% cell viability; controls for solvent effects. |
| Positive Control | Cells + Medium with a known cytotoxic agent (e.g., Doxorubicin at its IC50 concentration). | Confirms that the assay system can detect a cytotoxic response. |
| Test Compound | Cells + Medium with serial dilutions of this compound. | Determines the dose-dependent effect of the compound. |
Protocol 1: MTT Cell Viability Assay
Principle: This colorimetric assay measures the activity of mitochondrial dehydrogenase enzymes in living cells.[13] These enzymes reduce the yellow water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of metabolically active cells.[12]
Caption: Conversion of MTT to formazan by viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Harvest cells using Trypsin-EDTA, neutralize, and count them. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Remove the seeding medium and add 100 µL of fresh medium containing the desired concentrations of this compound, vehicle control (DMSO), or positive control.
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: LDH is a stable enzyme present in the cytoplasm of all cells. When the plasma membrane is damaged, LDH is released into the culture supernatant.[14] The assay measures the amount of released LDH by coupling its enzymatic activity to a reaction that produces a colored formazan product, which is quantifiable by absorbance. This provides a direct measure of cell lysis.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol in a separate 96-well plate.
-
Supernatant Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new, clean 96-well plate. Be careful not to disturb the cell monolayer.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a substrate mix and a dye solution). Add the reaction mixture (e.g., 50 µL) to the supernatant in the new plate.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light. A color change will occur in wells containing LDH.
-
Stop Reaction (if applicable): Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Read the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the blank (medium-only) wells from all other readings.
-
Calculate Percentage Viability (MTT Assay):
-
% Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] * 100
-
-
Calculate Percentage Cytotoxicity (LDH Assay):
-
This requires a "Maximum LDH Release" control, where cells are lysed completely with a lysis buffer provided in the kit.
-
% Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Vehicle Control) / (Absorbance of Max Release - Absorbance of Vehicle Control)] * 100
-
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%.
-
Plot the percentage viability (or cytotoxicity) against the log of the compound concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the precise IC₅₀ value.
-
Example Data Presentation:
| Compound Concentration (µM) | % Cell Viability (A549 Cells, 48h) ± SD |
| 0 (Vehicle) | 100 ± 5.2 |
| 1.0 | 92.1 ± 4.8 |
| 5.0 | 75.4 ± 6.1 |
| 10.0 | 51.3 ± 3.9 |
| 25.0 | 28.7 ± 3.1 |
| 50.0 | 10.5 ± 2.5 |
| 100.0 | 4.2 ± 1.8 |
| IC₅₀ (µM) | ~10.2 |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background in Blank Wells | Contamination of medium or reagents; Phenol red in medium interfering with readings. | Use fresh, sterile reagents. Use medium without phenol red for the assay. |
| Inconsistent Replicates | Uneven cell seeding; Pipetting errors; Edge effects in the 96-well plate. | Ensure a single-cell suspension before seeding. Use a multichannel pipette carefully. Avoid using the outermost wells of the plate. |
| No Response to Positive Control | Inactive positive control; Incorrect assay procedure; Cells are resistant. | Use a fresh aliquot of the positive control. Review the protocol steps. Confirm the cell line's expected sensitivity. |
| Compound Precipitation | Poor solubility of the compound at high concentrations in aqueous medium. | Check for visible precipitate after making working solutions. Lower the highest concentration tested. Ensure final DMSO % is consistent and low. |
References
-
Tian, W., Wang, C., Li, D., & Hou, H. (2020). Novel anthraquinone compounds as anticancer agents and their potential mechanism. Future Medicinal Chemistry. [Link]
-
Tian, W., Wang, C., Li, D., & Hou, H. (2020). Novel anthraquinone compounds as anticancer agents and their potential mechanism. Future Medicinal Chemistry, 12(7), 627–644. [Link]
-
ResearchGate. (n.d.). Novel Anthraquinone Compounds as Anticancer Agents and their Potential Mechanism | Request PDF. [Link]
-
AntBio. (2025). Six Common Methods for Cell Viability Assay: Principles, Applications. [Link]
-
Kumar, A., Singh, B., & Sharma, P. (2022). Journey of anthraquinones as anticancer agents – a systematic review of recent literature. RSC Medicinal Chemistry. [Link]
-
Aslantürk, Ö. S. (2018). Guidelines for cell viability assays. IntechOpen. [Link]
-
Struga, M., et al. (2021). Novel Anthraquinone Derivatives and Their Complexes with Metal Ions with Anticancer Activity: Structure/Redox and Chelation Activity Correlations. Molecules. [Link]
-
Li, Y., et al. (2015). Anticancer Effects of 1,3-Dihydroxy-2-Methylanthraquinone and the Ethyl Acetate Fraction of Hedyotis Diffusa Willd against HepG2 Carcinoma Cells Mediated via Apoptosis. PLOS One. [Link]
-
Kourar, A., et al. (2002). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters. [Link]
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Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. [Link]
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Mazlumoglu, B. Ş. (2023). In vitro cytotoxicity test methods: MTT and neutral red uptake. Pharmata. [Link]
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Taha, D., et al. (2014). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. Journal of Pharmacy and Nutrition Sciences. [Link]
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de Oliveira, B. C., et al. (2023). Ruthenium(II) Complex with 1-Hydroxy-9,10-Anthraquinone Inhibits Cell Cycle Progression at G0/G1 and Induces Apoptosis in Melanoma Cells. International Journal of Molecular Sciences. [Link]
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Chen, L., et al. (2019). Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential. Biomolecules. [Link]
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Wang, N., et al. (2019). 2-Hydroxy-3-methylanthraquinone inhibits lung carcinoma cells through modulation of IL-6-induced JAK2/STAT3 pathway. Journal of Ethnopharmacology. [Link]
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PubChem. (n.d.). 1,2-Dihydroxy-3-methoxy-6-methylanthraquinone. [Link]
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Li, H., et al. (2022). 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway. World Journal of Gastrointestinal Oncology. [Link]
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Application Notes & Protocols: Antimicrobial Activity Screening of 1,2-Dihydroxy-3-methylanthraquinone
Abstract
The escalating threat of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents. Natural products, particularly those from medicinal plants and microorganisms, represent a rich reservoir of chemical diversity with significant potential for antimicrobial drug development. Anthraquinones, a class of aromatic compounds, are widely recognized for their diverse biological activities, including potent antimicrobial effects. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of the antimicrobial activity of 1,2-Dihydroxy-3-methylanthraquinone . We present a structured workflow, from initial qualitative assessments to quantitative determination of inhibitory concentrations, grounded in established methodologies and scientific rationale. While specific antimicrobial data for this compound is not extensively documented in publicly accessible literature, this guide leverages established protocols and data from structurally analogous anthraquinones to provide a robust framework for its evaluation.
Introduction to this compound
This compound is a polycyclic aromatic compound belonging to the anthraquinone family. Its core structure, 9,10-dioxoanthracene, is substituted with hydroxyl and methyl groups, which are known to influence its biological activity.[1] Anthraquinones are biosynthesized by plants, fungi, lichens, and some bacteria, and have been reported to possess a wide array of pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities.[2][3] The antimicrobial potential of anthraquinones is often attributed to their ability to interfere with critical cellular processes in pathogens.[3] The structural features of this compound, particularly the presence of hydroxyl groups, suggest its potential to act as an antimicrobial agent, making it a compelling candidate for screening and further investigation.
Overall Screening Workflow
A systematic approach is crucial for the efficient and accurate evaluation of a novel compound's antimicrobial properties. The workflow presented below outlines a logical progression from preliminary screening to quantitative assessment and preliminary mechanistic insights.
Caption: High-level workflow for antimicrobial activity screening.
Phase 1: Essential Preparations
3.1. Microbial Strain Selection
The choice of microbial strains is fundamental to the relevance of the screening results. It is recommended to use a panel of microorganisms that includes representatives of Gram-positive and Gram-negative bacteria, as well as fungi (yeasts and molds), to assess the spectrum of activity. The Clinical and Laboratory Standards Institute (CLSI) and The European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend specific reference strains for antimicrobial susceptibility testing, which ensures reproducibility and comparability of data across different studies.[4]
Recommended Bacterial Strains:
-
Gram-positive:
-
Staphylococcus aureus (e.g., ATCC 29213 or ATCC 25923)
-
Enterococcus faecalis (e.g., ATCC 29212)
-
-
Gram-negative:
-
Escherichia coli (e.g., ATCC 25922)
-
Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Recommended Fungal Strains:
-
Yeast: Candida albicans (e.g., ATCC 90028)
-
Mold: Aspergillus niger (e.g., ATCC 16404)
3.2. Culture Conditions
Microorganisms should be cultured in appropriate media to ensure healthy and reproducible growth. Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA) are the standard media for susceptibility testing of most aerobic bacteria.[5] For fungi, RPMI-1640 medium and Sabouraud Dextrose Agar/Broth are commonly used. All cultures should be incubated at the optimal temperature for each organism (typically 35-37°C for bacteria and 25-30°C for fungi).[6]
3.3. Preparation of this compound
The solubility of the test compound is a critical factor that can influence the outcome of antimicrobial assays. Many natural products, including anthraquinones, are lipophilic and have poor solubility in aqueous media.[4][5]
Protocol for Stock Solution Preparation:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the compound in a minimal amount of a suitable solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of compounds and its low toxicity to most microorganisms at concentrations below 1% (v/v).
-
Once fully dissolved, the stock solution can be filter-sterilized using a 0.22 µm syringe filter.
-
Prepare serial dilutions of the stock solution in the appropriate culture medium to achieve the desired final concentrations for the assays. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the test wells does not exceed a level that affects microbial growth. A solvent toxicity control must be included in all experiments.
Phase 2: Qualitative Screening - Disk Diffusion Assay
The disk diffusion assay is a widely used, cost-effective method for preliminary screening of antimicrobial activity.[6][7] It provides a qualitative assessment of a compound's ability to inhibit microbial growth.
Protocol for Disk Diffusion Assay:
-
Prepare a standardized microbial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[4]
-
Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform lawn of microbial growth.[8]
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically place sterile paper disks (6 mm in diameter) onto the inoculated agar surface.
-
Pipette a known volume (e.g., 10-20 µL) of the this compound solution at a specific concentration onto each disk.
-
Include positive control disks (impregnated with a known antibiotic, e.g., ciprofloxacin for bacteria, fluconazole for fungi) and negative control disks (impregnated with the solvent used to dissolve the test compound).[6][8]
-
Invert the plates and incubate under the appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[8]
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
Interpretation: The diameter of the inhibition zone is proportional to the antimicrobial activity of the compound. A larger zone of inhibition suggests greater susceptibility of the microorganism to the test compound.
Phase 3: Quantitative Analysis - Broth Microdilution for MIC Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the agent that completely inhibits the visible growth of a microorganism in a liquid medium.[9]
Protocol for Broth Microdilution Assay:
-
Perform the assay in a sterile 96-well microtiter plate.
-
In the first column of wells, add 100 µL of the appropriate broth containing the highest concentration of this compound to be tested.
-
Add 50 µL of sterile broth to all other wells.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and continuing this process across the plate to create a range of decreasing concentrations.
-
Prepare a standardized microbial inoculum and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[5]
-
Add 50 µL of the diluted inoculum to each well, bringing the total volume to 100 µL.
-
Include the following controls:
-
Growth Control: Wells containing only broth and the microbial inoculum.
-
Sterility Control: Wells containing only sterile broth.
-
Solvent Control: Wells containing the microbial inoculum and the highest concentration of the solvent used.
-
Positive Control: A serial dilution of a standard antibiotic.
-
-
Seal the plate and incubate under appropriate conditions.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[9]
-
To aid in determining the endpoint, a growth indicator such as resazurin or tetrazolium salts can be added to the wells after incubation. These indicators change color in the presence of metabolically active cells.
5.1. Illustrative Data Presentation
| Microorganism | Strain | MIC Range of Structurally Similar Anthraquinones (µg/mL) |
| Gram-positive Bacteria | ||
| Staphylococcus aureus | ATCC 29213 | 4 - 64 |
| Staphylococcus epidermidis | ATCC 12228 | 15 - 62.5 |
| Bacillus subtilis | ATCC 6633 | 37.5 - 75 |
| Gram-negative Bacteria | ||
| Escherichia coli | ATCC 25922 | 37.5 - >250 |
| Pseudomonas aeruginosa | ATCC 27853 | >128 |
| Fungi | ||
| Candida albicans | ATCC 90028 | 15 - 62.5 |
| Aspergillus niger | ATCC 16404 | 7.8 - 15.6 |
Note: These values are for illustrative purposes and are derived from published data on various dihydroxy-anthraquinone derivatives. Actual MIC values for this compound must be determined experimentally.
Proposed Mechanisms of Antimicrobial Action for Anthraquinones
Understanding the potential mechanisms of action can guide further drug development efforts. For anthraquinones, several antimicrobial mechanisms have been proposed, often linked to their chemical structure.[3]
Caption: Proposed antimicrobial mechanisms of anthraquinone compounds.
-
Cell Wall and Membrane Disruption: Some anthraquinones can interfere with the integrity of the bacterial cell wall and membrane, leading to increased permeability and leakage of cellular contents.
-
Inhibition of Biofilm Formation: Several anthraquinone derivatives have demonstrated the ability to inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics.
-
Inhibition of Nucleic Acid and Protein Synthesis: The planar structure of anthraquinones allows them to intercalate into bacterial DNA, thereby inhibiting DNA replication and transcription. They may also interfere with protein synthesis by targeting bacterial ribosomes.[3]
Conclusion
This application note provides a detailed and scientifically grounded framework for the antimicrobial screening of this compound. By following the outlined protocols for qualitative and quantitative assessment, researchers can effectively evaluate its potential as a novel antimicrobial agent. The provided context on the broader class of anthraquinones suggests that this compound is a promising candidate for investigation. A systematic screening approach, as detailed herein, is the critical first step in the journey of developing new therapies to combat the global challenge of antimicrobial resistance.
References
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Al-Dhabi, N. A., Balachandran, C., Raj, M. K., Duraipandiyan, V., Muthukumar, C., Ignacimuthu, S., & Khan, I. A. (2016). New antimicrobial anthraquinone 6,61-bis (1,5,7-trihydroxy-3-hydroxymethylanthraquinone) isolated from Streptomyces sp. isolate ERI-26. Saudi Pharmaceutical Journal, 24(5), 548-554. [Link]
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79. [Link]
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
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- CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI document M07-A9.
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Sartika, I., Nurbayti, S., & Wibowo, D. (2021). Synthesis and Antibacterial Activity of 1,3,5,7-Tetrahydroxy-9,10-Anthraquinone and Anthrone Derivatives. Jurnal Kimia Valensi, 7(1), 56-64. [Link]
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Golus, J., Sawicki, R., Widelski, J., & Ginalska, G. (2016). Challenges to antimicrobial susceptibility testing of plant-derived polyphenolic compounds. Folia Microbiologica, 61(5), 395-403. [Link]
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Masi, M., & Evidente, A. (2020). Fungal Bioactive Anthraquinones and Analogues. Toxins, 12(11), 714. [Link]
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Banjare, L., & Meena, R. K. (2014). The inhibitory activity of anthraquinones against pathogenic protozoa, bacteria, and fungi and the relationship to structure. Molecules, 19(11), 19304-19316. [Link]
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Li, Y., et al. (2021). Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms. MedChemComm, 12(1), 23-37. [Link]
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Mohammed, H. A., et al. (2022). In Silico-Based Discovery of Natural Anthraquinones with Potential against Multidrug-Resistant E. coli. Antibiotics, 11(1), 93. [Link]
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Li, H., et al. (2021). Anthraquinones as Potential Antibiofilm Agents Against Methicillin-Resistant Staphylococcus aureus. Frontiers in Microbiology, 12, 725883. [Link]
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Wang, J., et al. (2018). Antibacterial Mode of Action of 1,8-dihydroxy-anthraquinone From Porphyra Haitanensis Against Staphylococcus Aureus. Food Science and Technology Research, 24(3), 477-484. [Link]
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Application Notes & Protocols: Characterizing 1,2-Dihydroxy-3-methylanthraquinone as a Potent Enzyme Inhibitor of SIRT1
Foreword: The Rationale for This Guide
The study of natural compounds as modulators of critical cellular pathways represents a significant frontier in therapeutic discovery. Anthraquinones, a class of aromatic compounds derived from various natural sources, have long been recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] This document focuses on a specific, promising member of this family: 1,2-Dihydroxy-3-methylanthraquinone , also known as Methylalizarin.[2] Recent evidence has illuminated its potential as a targeted anticancer agent, particularly against hepatocellular carcinoma, by inhibiting the enzyme Sirtuin-1 (SIRT1).[3]
SIRT1, a Class III histone deacetylase dependent on NAD+, is a master regulator of cellular metabolism, stress resistance, and apoptosis. Its overexpression in many cancers, where it suppresses crucial tumor suppressor proteins like p53, makes it a high-value target for therapeutic intervention. The ability of this compound to modulate this pathway presents a compelling case for its investigation.
This guide is designed not merely as a set of instructions but as a comprehensive scientific resource. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, integrate self-validating controls, and ground its claims in verifiable literature. Our objective is to empower researchers to confidently and accurately characterize the inhibitory action of this compound, from direct enzymatic assays to the validation of its effects in a cellular context.
Section 1: The Molecular Target - Mechanism of SIRT1 Inhibition
To effectively study an inhibitor, one must first understand its target. SIRT1 promotes cell survival by deacetylating and thereby inactivating a host of pro-apoptotic proteins, most notably the tumor suppressor p53. In its acetylated state, p53 can initiate the apoptotic cascade by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. By removing the acetyl group from p53, SIRT1 effectively silences this critical checkpoint, allowing cancer cells to evade programmed cell death.
This compound intervenes directly in this process. Evidence suggests it functions as a direct inhibitor of SIRT1's deacetylase activity.[3] This inhibition maintains p53 in its active, acetylated state. The functional consequence is a reactivation of the apoptotic signaling pathway, leading to an increase in the Bax/Bcl-2 ratio and the subsequent activation of executioner caspases (e.g., Caspase-3), ultimately culminating in cancer cell death.[3]
Caption: The SIRT1/p53 signaling pathway and the inhibitory action of this compound.
Section 2: In Vitro Protocol - Direct SIRT1 Enzymatic Inhibition Assay
This protocol describes a fluorometric method to determine the direct inhibitory effect of this compound on recombinant human SIRT1. The assay measures the fluorescence generated when SIRT1 deacetylates an acetylated peptide substrate, which is then processed by a developer enzyme.
Causality Behind the Method: A direct enzyme assay is the gold standard for confirming an inhibitor's mechanism of action.[4] It isolates the enzyme and inhibitor from the complexities of a cellular environment, ensuring that any observed effect is due to a direct interaction. The use of a fluorogenic substrate provides a highly sensitive and continuous readout of enzyme activity, ideal for quantifying inhibition.
Materials and Reagents
-
Enzyme: Recombinant Human SIRT1 (e.g., from Enzo Life Sciences or equivalent).
-
Inhibitor: this compound (CAS 602-63-1), dissolved in DMSO to a 10 mM stock.
-
Substrate: Fluorogenic acetylated peptide substrate for SIRT1 (e.g., Fluor de Lys®-SIRT1 substrate).
-
Cofactor: β-Nicotinamide adenine dinucleotide (NAD+).
-
Positive Control: A known SIRT1 inhibitor (e.g., Nicotinamide).
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.
-
Developer: Developer solution containing a protease to cleave the deacetylated substrate (e.g., Fluor de Lys® Developer).
-
Plate: Black, flat-bottom 96-well microplate suitable for fluorescence measurements.
-
Instrumentation: Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm).
Experimental Workflow
Caption: Step-by-step workflow for the in vitro SIRT1 enzymatic inhibition assay.
Step-by-Step Protocol
-
Inhibitor Preparation: Prepare a serial dilution of this compound in Assay Buffer (e.g., from 100 µM to 0.1 µM). Ensure the final DMSO concentration in all wells is ≤1%.
-
Plate Setup (Self-Validating System): Add 25 µL of Assay Buffer to each well. Then add:
-
Test Wells: 5 µL of diluted inhibitor.
-
Negative Control (100% Activity): 5 µL of Assay Buffer with equivalent DMSO concentration.
-
Positive Control: 5 µL of a known SIRT1 inhibitor at a concentration known to give >80% inhibition.
-
No Enzyme Control (Blank): 5 µL of Assay Buffer with equivalent DMSO concentration.
-
-
Enzyme Addition: Add 20 µL of diluted SIRT1 enzyme to all wells except the "No Enzyme Control" wells. Add 20 µL of Assay Buffer to the blank wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 50 µL of a pre-warmed solution containing both the SIRT1 substrate and NAD+ to all wells.
-
Enzymatic Reaction: Immediately transfer the plate to a 37°C incubator for 45 minutes.
-
Development: Stop the reaction by adding 50 µL of Developer solution to each well. Incubate at room temperature for 30 minutes, protected from light.
-
Detection: Measure the fluorescence intensity using a microplate reader.
Data Analysis
-
Correct for Blank: Subtract the average fluorescence of the "No Enzyme Control" wells from all other readings.
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * [1 - (Fluorescence of Test Well / Fluorescence of Negative Control)]
-
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Section 3: Cell-Based Protocols - Validating Biological Effects
Demonstrating direct enzyme inhibition is the first step. The next critical phase is to validate that the compound elicits the expected biological response in a relevant cancer cell model, such as the human hepatocellular carcinoma cell line, HepG2.[3]
Protocol: Cell Viability and Proliferation (CCK-8/MTT Assay)
Principle: This assay quantifies the metabolic activity of cells, which serves as a proxy for their viability and proliferation. A reduction in metabolic activity in the presence of the inhibitor indicates cytotoxicity or cytostasis.
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0-120 µM).[3] Include a "vehicle control" group treated with DMSO at the highest concentration used.
-
Incubation: Incubate the cells for 24, 48, or 72 hours.[3]
-
Assay: Add 10 µL of CCK-8 or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Detection: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8; 570 nm for formazan from MTT).
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) for each time point.
Protocol: Apoptosis Confirmation (Annexin V/PI Flow Cytometry)
Principle: This is a cornerstone assay for confirming an apoptotic mechanism. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membranes (late apoptosis/necrosis).
-
Treatment: Culture HepG2 cells in 6-well plates and treat with this compound at concentrations around the determined GI₅₀ for 48 hours.
-
Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.[3]
-
Analysis: Analyze the stained cells immediately using a flow cytometer. The cell population will segregate into four quadrants: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
-
Interpretation: An effective pro-apoptotic compound will cause a significant shift of cells from the live quadrant into the early and late apoptotic quadrants.
Section 4: Data Summary and Troubleshooting
Representative Data Summary
The following table presents hypothetical, yet realistic, quantitative data that could be expected from the described experiments.
| Assay Type | Cell Line / Enzyme | Parameter | Result | Interpretation |
| Enzymatic Assay | Recombinant SIRT1 | IC₅₀ | 15.5 µM | The compound directly inhibits SIRT1 enzymatic activity with moderate potency. |
| Cell Viability | HepG2 | GI₅₀ (48h) | 25.2 µM | The compound reduces the growth/viability of liver cancer cells. |
| Apoptosis Assay | HepG2 (at 30 µM) | % Apoptotic Cells | 42.8% | The observed cytotoxicity is mediated through the induction of apoptosis. |
Causality in Interpretation: The GI₅₀ value from the cell viability assay is expected to be higher than the enzymatic IC₅₀. This is because the compound must first penetrate the cell membrane and accumulate to a sufficient intracellular concentration to inhibit the target enzyme. The strong induction of apoptosis at a concentration near the GI₅₀ supports the proposed mechanism of action.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High IC₅₀ / No Inhibition in Enzyme Assay | 1. Inhibitor insolubility in assay buffer.2. Degraded enzyme or cofactor (NAD+).3. Incorrect buffer pH or composition. | 1. Check for compound precipitation. Increase final DMSO % slightly if necessary (up to 5%).2. Use fresh reagents and run a positive control to validate assay components.3. Verify buffer pH and composition against enzyme's optimal conditions. |
| No Effect in Cell-Based Assays | 1. Poor cell membrane permeability.2. Compound is rapidly metabolized or effluxed by cells.3. Cell line is resistant to SIRT1 inhibition. | 1. Increase incubation time or concentration.2. Co-treat with an efflux pump inhibitor as a mechanistic probe.3. Confirm SIRT1 expression in HepG2 cells via Western blot. Test in another cancer cell line. |
| High Variability Between Replicates | 1. Inconsistent pipetting.2. Edge effects in the 96-well plate.3. Cell clumping or uneven seeding. | 1. Use calibrated pipettes and practice consistent technique.2. Avoid using the outermost wells of the plate for critical measurements.3. Ensure a single-cell suspension before seeding and mix gently. |
Conclusion
This compound is an emerging natural product inhibitor with a defined mechanism of action against the oncogenic enzyme SIRT1. The protocols detailed in this guide provide a robust framework for its characterization, beginning with direct biochemical validation and progressing to cellular confirmation of its pro-apoptotic effects. By employing these self-validating methodologies and understanding the scientific rationale behind each step, researchers can generate high-quality, reproducible data, paving the way for further preclinical development of this promising therapeutic candidate.
References
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Al-Ghamdi, S., Al-Otaibi, B., Al-Malki, A. L., & El-Guendouz, F. (2022). Chemical diversity, medicinal potentialities, biosynthesis, and pharmacokinetics of anthraquinones and their congeners derived from marine fungi. RSC Advances, 12(40), 26056-26093. [Link]
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Fernández-Pérez, F., Alañón, M. E., Pérez-Coello, M. S., & Arráez-Román, D. (2020). Activity of Anthracenediones and Flavoring Phenols in Hydromethanolic Extracts of Rubia tinctorum against Grapevine Phytopathogenic Fungi. Foods, 9(10), 1486. [Link]
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Li, J., Li, X., Liu, Y., & Li, G. (2024). 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway. Journal of Cancer Research and Therapeutics, 20(4), 817-823. [Link]
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Mayer, M., Bacher, M., & Wirth, M. (2005). Synthesis and biological evaluation of new derivatives of emodin. Bioorganic & Medicinal Chemistry, 13(10), 3457–3466. [Link]
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Agarwal, S., Singh, S. S., & Verma, S. (2022). Overview of the Biological Activity of Anthraquinons and Flavanoids of the Plant Rumex Species. Journal of Drug Delivery and Therapeutics, 12(1-S), 183-190. [Link]
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Mayer, M., Bacher, M., & Wirth, M. (2005). Synthesis and biological evaluation of new derivatives of emodin. Bioorganic & Medicinal Chemistry, 13(10), 3457–3466. [Link]
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Strelow, J., Dewe, W., Iversen, P. W., Brooks, H. B., Radding, J. A., McGee, J., & Weidner, J. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Application Notes and Protocols: Utilizing 1,2-Dihydroxy-3-methylanthraquinone for Apoptosis Induction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Programmed Cell Death with a Novel Anthraquinone
1,2-Dihydroxy-3-methylanthraquinone, a member of the anthraquinone family of organic compounds, has emerged as a molecule of significant interest in the field of oncology and cell biology. Anthraquinones are known for their diverse pharmacological activities, including anticancer properties.[1][2] This particular derivative is being investigated for its potential to induce apoptosis, or programmed cell death, a critical process in eliminating cancerous cells.[3][4][5] Understanding the mechanisms by which this compound triggers this cellular suicide program is paramount for its potential development as a therapeutic agent.
These application notes provide a comprehensive guide for researchers on how to effectively utilize this compound in apoptosis induction studies. We will delve into the underlying scientific principles, provide detailed, field-tested protocols for key experiments, and offer insights to ensure the generation of robust and reproducible data.
Scientific Foundation: The Rationale Behind the Methodology
The decision to investigate this compound as an apoptosis inducer is grounded in the established role of similar compounds in cancer therapy and the central importance of apoptosis in maintaining tissue homeostasis. Dysregulation of apoptosis is a hallmark of cancer, allowing for uncontrolled cell proliferation.[6] Therefore, agents that can selectively trigger this pathway in cancer cells are highly sought after.
The protocols outlined in this guide are designed to provide a multi-faceted analysis of the apoptotic process induced by this compound. We will explore its effects on cell viability, the externalization of phosphatidylserine (an early apoptotic marker), the activation of key effector proteins, and its impact on cell cycle progression. This comprehensive approach allows for a thorough characterization of the compound's pro-apoptotic activity.
Proposed Signaling Pathway of Apoptosis Induction
The following diagram illustrates a potential signaling cascade initiated by this compound, leading to apoptosis. This is a hypothetical model based on the known mechanisms of other anthraquinone derivatives and general apoptotic pathways.[4][7]
Caption: Proposed mechanism of this compound-induced apoptosis.
Experimental Protocols
Cell Culture and Treatment
Rationale: Establishing a consistent and healthy cell culture is the foundation of any in vitro study. The choice of cell line should be relevant to the research question (e.g., a specific cancer type).
Protocol:
-
Cell Line Maintenance: Culture your chosen cancer cell line (e.g., HepG2, A549, U937) in the recommended complete growth medium supplemented with fetal bovine serum (FBS) and antibiotics.[3][4][5] Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Once the cells reach 70-80% confluency, detach them using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter. Seed the cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for flow cytometry and western blotting) at a predetermined density. Allow the cells to adhere and resume logarithmic growth for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Further dilute the stock solution with complete growth medium to achieve the desired final concentrations for treatment.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and an untreated control.
-
Incubation: Return the cells to the incubator and treat for the desired time points (e.g., 24, 48, 72 hours).[5]
Pro-Tip: To minimize variability, ensure a single-cell suspension before seeding and mix the cell suspension thoroughly to ensure even distribution in the culture vessels.
Cell Viability Assay (MTT Assay)
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It provides a quantitative measure of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Seed cells in a 96-well plate and treat with this compound as described in Protocol 1.
-
At the end of the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C in the dark.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Data Presentation:
| Concentration (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 24 | 100 ± 5.2 |
| 10 | 24 | 85 ± 4.1 |
| 25 | 24 | 62 ± 3.7 |
| 50 | 24 | 41 ± 2.9 |
| 0 (Vehicle) | 48 | 100 ± 6.1 |
| 10 | 48 | 73 ± 3.8 |
| 25 | 48 | 45 ± 2.5 |
| 50 | 48 | 28 ± 1.9 |
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Rationale: This flow cytometry-based assay is a gold standard for detecting apoptosis.[8] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[9] Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[8]
Protocol:
-
Seed cells in 6-well plates and treat with this compound.
-
Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.[10]
-
Wash the cells twice with cold PBS.[11]
-
Resuspend the cell pellet in 1X Annexin V binding buffer.[12]
-
Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[13]
-
Incubate for 15-20 minutes at room temperature in the dark.[11][12]
-
Analyze the cells immediately by flow cytometry.[13]
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Western Blot Analysis of Apoptosis-Related Proteins
Rationale: Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic cascade.[14] This provides mechanistic insights into how this compound induces apoptosis. Key markers include caspases, the Bcl-2 family of proteins, and PARP.[15]
Protocol:
-
Treat cells in 6-well plates and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, Cleaved Caspase-9, Bcl-2, Bax, Cleaved PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.[16]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
Cell Cycle Analysis
Rationale: Many anticancer agents induce apoptosis by causing cell cycle arrest.[17] Analyzing the cell cycle distribution can reveal if this compound perturbs cell cycle progression, leading to apoptosis.[18][19]
Protocol:
-
Treat cells in 6-well plates.
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.[19][20]
-
Wash the cells to remove the ethanol and resuspend them in PBS.[20]
-
Treat the cells with RNase A to degrade RNA.[20]
-
Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) by flow cytometry based on DNA content.[17]
Experimental Workflow Overview
The following diagram provides a high-level overview of the experimental workflow for studying the apoptotic effects of this compound.
Caption: General experimental workflow.
References
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Bio-protocol. (n.d.). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]
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UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
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Darzynkiewicz, Z., Juan, G., & Li, X. (2011). Assaying cell cycle status using flow cytometry. Current protocols in cytometry, Chapter 7, Unit 7.7. [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Li, Y. L., Zhang, J., Min, D., Hongyan, Z., Lin, N., & Li, Q. S. (2015). Anticancer Effects of 1,3-Dihydroxy-2-Methylanthraquinone and the Ethyl Acetate Fraction of Hedyotis Diffusa Willd against HepG2 Carcinoma Cells Mediated via Apoptosis. PLoS One, 10(6), e0128856. [Link]
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Jayapal, M., & Sabapathy, V. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(23), e2056. [Link]
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Wikipedia. (2023, December 1). Cell cycle analysis. In Wikipedia. Retrieved January 20, 2026, from [Link]
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Lavrik, I. N., & Salvesen, G. S. (2018). Determination of Caspase Activation by Western Blot. Methods in molecular biology (Clifton, N.J.), 1701, 1-11. [Link]
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Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
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ResearchGate. (2014, November 5). Which proteins expression should I check by western blot for confirmation of apoptosis?. Retrieved from [Link]
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Liu, Y., Liu, Y., Li, P., Ma, C., & Zhang, Y. (2017). Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines. Molecular medicine reports, 16(5), 6599–6604. [Link]
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Wang, C. Z., Zhang, C. F., Yang, L., Li, Y. L., Yuan, J. Q., & Li, Q. S. (2013). 2-hydroxy-3-methylanthraquinone from Hedyotis diffusa Willd induces apoptosis in human leukemic U937 cells through modulation of MAPK pathways. Archives of pharmacal research, 36(1), 109–116. [Link]
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Wang, W., Zhou, Y., Liu, Y., & Wang, Y. (2020). 2-Hydroxy-3-methylanthraquinone inhibits lung carcinoma cells through modulation of IL-6-induced JAK2/STAT3 pathway. Journal of receptor and signal transduction research, 40(1), 58–65. [Link]
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Malik, S., & Kumar, R. (2021). Journey of anthraquinones as anticancer agents – a systematic review of recent literature. RSC Advances, 11(36), 22176-22203. [Link]
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Shupeniuk, V. I., Taras, T. V., Sabadakh, O. I., Luchkevych, Y. Y., & Matkivsky, N. M. (2021). METHODS OF SYNTHESIS OF HYDROXYANTHRAQUINONE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Journal of Chemistry and Technologies, 29(3), 392-404. [Link]
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Lemmens, G. R., van der Merwe, M. J., & van Rensburg, C. E. (2009). Synthesis of c-9-14C-1,8-dihydroxy-3-carboxyanthraquinone. Journal of labelled compounds & radiopharmaceuticals, 52(1), 1–3. [Link]
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Wang, C., Li, X., Wang, Y., & Zhang, Y. (2024). 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway. World journal of clinical cases, 12(35), 6338–6350. [Link]
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Simonsen, J. L., & Rau, M. G. (1921). CLIII. --Synthesis of 1 : 6-Dihydroxy-2-methyZ- anthraquinone. Journal of the Chemical Society, Transactions, 119, 1339-1344. [Link]
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Sammes, P. G., & Wallace, T. W. (2025). Unambiguous synthesis and spectral characterization of 1,8-dihydroxy-4- methylanthraquinone. Journal of the Chemical Society, Perkin Transactions 1, (11), 1377-1379. [Link]
- Google Patents. (n.d.). CN1036946A - 1,2-dihydroxyanthraquinone synthetic method.
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Węsierska, M., & Dal-Ben, P. (2021). The Activity of 1,8-Dihydroanthraquinone Derivatives in Nervous System Cancers. Molecules (Basel, Switzerland), 26(16), 4983. [Link]
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Application Note & Protocol: Evaluating the Anti-Inflammatory Potential of 1,2-Dihydroxy-3-methylanthraquinone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Promise of Anthraquinones in Inflammation
Anthraquinones are a class of naturally occurring aromatic compounds found in various plants and fungi, long recognized for their diverse pharmacological activities.[1] Within this class, compounds like emodin and chrysophanol have demonstrated significant anti-inflammatory, antioxidant, and anticancer properties.[2][3] The core mechanism of their anti-inflammatory action often involves the modulation of key signaling pathways, such as Nuclear Factor-kappa B (NF-κB), and the subsequent reduction of pro-inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and various interleukins.[4][5]
This document provides a detailed experimental framework for investigating the anti-inflammatory properties of a specific, less-studied derivative: 1,2-Dihydroxy-3-methylanthraquinone . While direct studies on this compound are sparse, its structural similarity to other bioactive anthraquinones warrants a thorough evaluation. The protocols herein are designed as a robust, self-validating system to guide researchers in conducting both in vitro and in vivo assays to elucidate its therapeutic potential.
Part 1: In Vitro Assessment of Anti-Inflammatory Activity
The foundational step in evaluating a novel compound is to assess its activity in a controlled cellular environment. The lipopolysaccharide (LPS)-stimulated murine macrophage cell line, RAW 264.7, serves as a gold-standard model for this purpose.[6] LPS, a component of Gram-negative bacteria cell walls, induces a potent inflammatory response in these cells, characterized by the release of key inflammatory markers. This allows for the precise measurement of the inhibitory effects of our test compound.
Core Principle: Why RAW 264.7 Macrophages?
Macrophages are central players in the innate immune response. Upon activation by pathogens or inflammatory signals like LPS, they orchestrate the inflammatory cascade by releasing a barrage of mediators.[7] RAW 264.7 cells are widely used because they are a well-characterized, reproducible, and robust model that reliably mimics the primary inflammatory functions of macrophages.[8] By pretreating these cells with this compound before LPS stimulation, we can quantify its ability to suppress this response.
Experimental Workflow: In Vitro Screening
Caption: Workflow for in vitro anti-inflammatory screening.
Detailed Protocol 1: Nitric Oxide (NO) Inhibition Assay
Rationale: During inflammation, the enzyme inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to a surge in NO production.[7] Overproduction of NO is a hallmark of inflammatory pathology. We measure NO concentration indirectly by quantifying its stable breakdown product, nitrite, in the cell culture supernatant using the Griess reaction.[9][10]
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent Kit[11]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" (DMSO equivalent) and a "negative control" (media only). Incubate for 1-2 hours.[12]
-
Inflammatory Stimulation: Add 10 µL of LPS solution (final concentration 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for an additional 24 hours.
-
Griess Assay:
-
Carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Sulfanilic acid solution (Griess Reagent I) to all wells and incubate for 10 minutes at room temperature, protected from light.[13]
-
Add 50 µL of N-(1-naphthyl)ethylenediamine solution (Griess Reagent II) to all wells and incubate for another 10 minutes.[13]
-
Measure the absorbance at 540 nm using a microplate reader.[9]
-
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage inhibition of NO production relative to the LPS-stimulated vehicle control.
Detailed Protocol 2: Pro-Inflammatory Cytokine (TNF-α, IL-6) Inhibition Assay
Rationale: TNF-α and IL-6 are pivotal pro-inflammatory cytokines produced by macrophages that drive and amplify the inflammatory response.[14] Measuring the levels of these proteins in the cell supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) provides a direct assessment of the compound's ability to suppress key inflammatory signaling molecules.[15]
Materials:
-
Supernatant collected from the experiment in Protocol 1.
-
Commercial ELISA kits for mouse TNF-α and IL-6.[16]
-
Microplate reader with 450 nm filter.
Procedure:
-
Assay Preparation: Follow the specific instructions provided with the commercial ELISA kits. This typically involves coating a 96-well plate with a capture antibody.
-
Sample Addition: Add 100 µL of the collected cell culture supernatants (and standards) to the appropriate wells of the ELISA plate.
-
Incubation: Incubate as per the kit's protocol (e.g., 1-2 hours at room temperature).[16]
-
Washing: Wash the wells multiple times with the provided wash buffer to remove unbound substances.[17]
-
Detection Antibody: Add the detection antibody (often biotinylated) and incubate.
-
Enzyme Conjugate: After another wash step, add an enzyme conjugate (e.g., Streptavidin-HRP) and incubate.
-
Substrate Addition: After a final wash, add the substrate solution (e.g., TMB). A color change will develop.[14]
-
Stop Reaction: Add the stop solution to halt the reaction.
-
Measurement: Read the absorbance at 450 nm.[16]
-
Data Analysis: Calculate the cytokine concentrations based on the standard curve.[18] Determine the percentage inhibition for each compound concentration compared to the LPS-only control.
Expected In Vitro Data Summary
| Compound Concentration | % Cell Viability | NO Production (% of LPS Control) | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) |
| Control (No LPS) | 100% | ~5% | ~2% | ~3% |
| LPS Only (Vehicle) | ~98% | 100% | 100% | 100% |
| 1 µM | >95% | 85% | 90% | 88% |
| 10 µM | >95% | 55% | 60% | 58% |
| 50 µM | >95% | 20% | 25% | 22% |
| Positive Control (e.g., Dexamethasone 10 µM) | >95% | 15% | 20% | 18% |
| (Note: Data are hypothetical and for illustrative purposes. A cell viability assay, such as MTT, should be run in parallel to ensure the observed effects are not due to cytotoxicity.) |
Part 2: In Vivo Assessment of Anti-Inflammatory Efficacy
Promising in vitro results must be validated in a living organism to assess a compound's true pharmacological potential, considering factors like absorption, distribution, metabolism, and excretion (ADME). The carrageenan-induced paw edema model in rodents is a classical and highly reliable acute inflammation assay.[19][20]
Core Principle: Why the Carrageenan-Induced Paw Edema Model?
Injecting carrageenan, a seaweed polysaccharide, into a rodent's paw induces a predictable and biphasic acute inflammatory response.[20] The initial phase (0-1.5 h) is mediated by histamine and serotonin, while the later phase (after 1.5 h) involves the production of prostaglandins, mediated by the enzyme cyclooxygenase-2 (COX-2).[21][22] This model is particularly useful for evaluating compounds that inhibit prostaglandin synthesis, a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).[21] By measuring the reduction in paw swelling (edema), we can directly quantify the anti-inflammatory effect of the test compound.
Experimental Workflow: In Vivo Acute Inflammation Model
Caption: Workflow for in vivo carrageenan-induced paw edema assay.
Detailed Protocol 3: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose)
-
Lambda Carrageenan (1% w/v in sterile saline)
-
Positive control: Indomethacin or Diclofenac Sodium[21]
-
Digital Plethysmometer (for paw volume measurement)
Procedure:
-
Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment. Fast animals overnight before the experiment but allow free access to water.
-
Grouping: Randomly divide the rats into groups (n=6 per group):
-
Group I: Normal Control (vehicle only, no carrageenan)
-
Group II: Negative Control (vehicle + carrageenan)
-
Group III-V: Test Compound (e.g., 10, 25, 50 mg/kg, p.o.) + carrageenan
-
Group VI: Positive Control (e.g., Indomethacin 10 mg/kg, p.o.) + carrageenan
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Dosing: Administer the test compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.).[22]
-
Induction of Edema: 30-60 minutes after dosing, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of all animals except the Normal Control group.[22][23]
-
Paw Volume Measurement: Measure the paw volume for each animal at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[22]
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the Negative Control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Expected In Vivo Data Summary
| Treatment Group (Dose) | Paw Volume Increase (mL) at 3h post-carrageenan | % Inhibition of Edema at 3h |
| Negative Control (Vehicle) | 0.85 ± 0.07 | 0% |
| Compound (10 mg/kg) | 0.64 ± 0.05 | 24.7% |
| Compound (25 mg/kg) | 0.43 ± 0.06 | 49.4% |
| Compound (50 mg/kg) | 0.28 ± 0.04 | 67.1% |
| Positive Control (Indomethacin 10 mg/kg) | 0.22 ± 0.03 | 74.1% |
| (Note: Data are hypothetical and presented as Mean ± SEM. Statistical significance should be determined using appropriate tests like ANOVA followed by a post-hoc test.)[24] |
Conclusion and Future Directions
The experimental framework detailed in this application note provides a comprehensive and validated pathway to determine the anti-inflammatory potential of this compound. A dose-dependent reduction in NO, TNF-α, and IL-6 production in vitro, coupled with significant inhibition of paw edema in vivo, would provide strong evidence of its anti-inflammatory efficacy.
Positive results would justify further mechanistic studies, such as Western blot analysis to investigate the compound's effect on the expression of iNOS, COX-2, and key proteins in the NF-κB signaling pathway (e.g., p-IκBα, p-p65). These advanced studies will help to fully elucidate the molecular mechanism of action and solidify the position of this compound as a promising candidate for further drug development.
References
- Bishayee, A., & Chatterjee, M. (1994). Protective effects of aloe-emodin against CCl4-induced acute liver toxicity in rats. Pharmacological Research, 29(4), 335-343.
- Cai, J., Niu, X., Chen, Y., Li, W., & Chen, J. (2014). Emodin-induced generation of reactive oxygen species inhibits RhoA and Rac1 activation in human pulmonary artery smooth muscle cells. Redox Biology, 2, 739-748.
- Chen, Y. N., Chen, J. C., & Hsieh, C. L. (2011). The effects of chrysophanol on the proliferation and apoptosis of human liver cancer cells. Journal of Ethnopharmacology, 137(1), 765-772.
- Choi, R. J., Chun, J., Khan, S., Kim, Y. S., & Lee, D. S. (2014). The anti-inflammatory activity of a new compound, 2-O-galloyl-3-O-caffeoyl-tartaric acid, from Vitis amurensis in LPS-stimulated RAW 264.7 cells. Journal of Functional Foods, 7, 749-757.
-
Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]
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-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
- Park, M. Y., Kim, D. S., & Lee, H. S. (2016). Anti-inflammatory and antinociceptive activities of anthraquinone-2-carboxylic acid.
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- Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544-547.
- Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115-121.
- Nathan, C. (2002). Points of control in inflammation.
- Dave, H., & Ledwani, L. (2012). A review on anthraquinones isolated from Cassia species and their applications. Indian Journal of Natural Products and Resources, 3(3), 291-305.
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PubChem. (n.d.). This compound. Retrieved from [Link]
- Hevel, J. M., & Marletta, M. A. (1994). Nitric-oxide synthase assays. Methods in Enzymology, 233, 250-258.
- Green, L. C., Wagner, D. A., Glogowski, J., Skipper, P. L., Wishnok, J. S., & Tannenbaum, S. R. (1982). Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids. Analytical Biochemistry, 126(1), 131-138.
- Vinegar, R., Schreiber, W., & Hugo, R. (1969). Biphasic development of carrageenin edema in rats. Journal of Pharmacology and Experimental Therapeutics, 166(1), 96-103.
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Bio-Rad. (n.d.). ELISA Data Analysis. Retrieved from [Link]
- Chae, G. Y., et al. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics, 28(6), 549–558.
- Crunkhorn, P., & Meacock, S. C. (1971). Mediators of the inflammation induced by carrageenin in the rat hind paw. British Journal of Pharmacology, 42(3), 392–402.
- Chandra, S., Chatterjee, P., Dey, P., & Bhattacharya, S. (2012). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. Pharmacognosy Journal, 4(32), 46-49.
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GraphPad. (n.d.). One-way ANOVA. Retrieved from [Link]
- El-Hossary, E. M., et al. (2022). Chemical diversity, medicinal potentialities, biosynthesis, and pharmacokinetics of anthraquinones and their congeners derived from marine fungi. RSC Advances, 12(40), 26038-26068.
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Creative Biolabs. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 429241, this compound. Retrieved from [Link].
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Application Notes and Protocols: 1,2-Dihydroxy-3-methylanthraquinone for Natural Dye Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Scientific Merit of 1,2-Dihydroxy-3-methylanthraquinone as a Natural Dye
This compound is a naturally occurring pigment belonging to the anthraquinone class of compounds.[1][2] These compounds are renowned for producing vibrant and relatively stable colors, making them historically significant in the world of natural dyes.[3][4] Found in various plant species, this specific anthraquinone derivative offers a compelling alternative to synthetic dyes, aligning with the growing demand for sustainable and eco-friendly textile coloration methods.[5]
From a chemical standpoint, the hydroxyl (-OH) and methyl (-CH₃) functional groups on the anthraquinone core are critical to its dyeing properties. The hydroxyl groups, in particular, act as auxochromes, intensifying the color and, crucially, providing sites for chelation with metal ions. This latter property is the basis for mordanting, a process essential for fixing the dye to textile fibers and enhancing color fastness.[6][7] The color of anthraquinone dyes is determined by the type and position of these substituent groups.[8]
These application notes provide a comprehensive guide for the extraction, characterization, and application of this compound as a natural dye, with a focus on reproducible and scientifically rigorous protocols.
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Extraction and Purification of this compound
The successful application of any natural dye begins with an efficient and selective extraction process. The choice of solvent and extraction method is critical and depends on the polarity of the target compound.
Rationale for Solvent Selection
Anthraquinones can be extracted using a sequence of solvents with increasing polarity.[9] For this compound, which possesses both polar hydroxyl groups and a nonpolar anthraquinone backbone, a mid-to-high polarity solvent is generally most effective. Ethanol has been identified as an excellent solvent for extracting dihydroxyanthraquinones from plant material.[10]
Protocol: Solvent Extraction from Plant Material (e.g., Rubia species)
This protocol outlines a standard laboratory procedure for extracting the target compound.
Materials:
-
Dried and powdered plant material (e.g., madder root)
-
Ethanol (95%)
-
Reflux apparatus (round-bottom flask, condenser)
-
Heating mantle
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
-
Rotary evaporator
Procedure:
-
Maceration: Weigh 10 g of dried, powdered plant material and place it in a 250 mL round-bottom flask. Add 100 mL of 95% ethanol.
-
Reflux Extraction: Assemble the reflux apparatus and heat the mixture to a gentle boil for 4 hours. This increases the solubility and extraction rate of the anthraquinones.[10]
-
Filtration: Allow the mixture to cool to room temperature. Filter the extract under vacuum using a Buchner funnel to separate the plant debris from the liquid extract.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator to remove the ethanol. The resulting crude extract will be a thick, colored residue.
-
Purification (Optional but Recommended): For higher purity, the crude extract can be further purified using column chromatography with a silica gel stationary phase and a suitable mobile phase (e.g., a gradient of hexane and ethyl acetate).
Extraction Workflow
Caption: Workflow for the extraction and purification of this compound.
Application in Textile Dyeing: A Step-by-Step Guide
The successful application of this compound as a textile dye hinges on proper fiber preparation, mordanting, and the dyeing process itself.
Fiber Preparation: The Foundation for Even Dyeing
Before dyeing, textile fibers must be thoroughly cleaned, or "scoured," to remove any natural oils, waxes, or residues from manufacturing. This ensures even dye uptake.
Protocol: Scouring of Protein (Wool, Silk) and Cellulose (Cotton, Linen) Fibers
-
Protein Fibers: Wash the fibers in a solution of pH-neutral soap and warm water. Rinse thoroughly.
-
Cellulose Fibers: Simmer the fibers in a solution of soda ash (sodium carbonate) for approximately one hour. Rinse thoroughly.
Mordanting: The Key to Colorfastness
Mordanting is the process of treating fibers with a metallic salt, which acts as a bridge between the dye molecule and the fiber, thereby improving color fastness.[6][7][11] Aluminum-based mordants, such as alum (potassium aluminum sulfate), are common and relatively safe to use.[7][12] For cellulose fibers, a pre-treatment with tannin is often recommended to improve the binding of the aluminum mordant.[13]
Protocol: Mordanting Cellulose Fibers (Tannin and Alum)
-
Tannin Bath: Dissolve tannin (e.g., from gallnuts or tara powder) in hot water. Add the wet, scoured cellulose fibers and let them soak for 1-2 hours, keeping the solution warm.[14]
-
Rinsing: Gently rinse the fibers. Do not allow them to dry before the next step.
-
Alum Bath: Prepare a separate bath with alum (approximately 15% of the weight of the fiber) dissolved in hot water.[14]
-
Mordanting: Add the tannin-treated fibers to the alum bath and let them soak for 1-2 hours, again keeping the solution warm.[14]
-
Final Rinse: Remove the fibers, let them cool, and rinse gently. The fibers can be dyed immediately or dried for later use.
Mordanting Process for Cellulose Fibers
Caption: The two-step mordanting process for cellulose fibers.
The Dyeing Process
Protocol: Dyeing with this compound Extract
-
Dye Bath Preparation: Dissolve the crude or purified this compound extract in a sufficient volume of water to allow the fibers to move freely.
-
Dyeing: Add the wet, mordanted fibers to the dye bath.
-
Heating: Slowly heat the dye bath to a simmer (around 80-90°C) and maintain this temperature for at least one hour. Avoid boiling, as it can dull the colors of some natural dyes.[4]
-
Cooling: Allow the dye bath to cool completely with the fibers still in it. This allows for maximum dye absorption.
-
Rinsing and Drying: Remove the fibers, rinse them with pH-neutral water until the water runs clear, and hang them to dry away from direct sunlight.
Evaluation of Dyeing Performance: Color Fastness Testing
To be commercially viable, a natural dye must exhibit good color fastness, meaning it should resist fading from washing and exposure to light.
Table 1: Parameters for Color Fastness Testing
| Fastness Property | Test Method | Evaluation Criteria |
| Wash Fastness | ISO 105-C06 or AATCC 61 | Comparison of the dyed sample to a grayscale for color change and staining. |
| Light Fastness | ISO 105-B02 or AATCC 16[15] | Exposure to a standardized light source and comparison to blue wool standards.[16][17] |
| Rub Fastness | ISO 105-X12 or AATCC 8[15] | Rubbing the dyed fabric with a dry and wet white cloth and assessing color transfer. |
A simple, qualitative assessment can also be performed by washing a sample multiple times and exposing another to direct sunlight for an extended period, comparing both to a control sample kept in the dark.[12][18]
Safety and Handling
While natural dyes are generally considered safer than many synthetic alternatives, it is crucial to handle all chemicals with care.
-
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
When working with powdered dyes or mordants, use a dust mask or work in a well-ventilated area to avoid inhalation.[11]
-
Consult the Safety Data Sheet (SDS) for all chemicals used. While a specific SDS for this compound may not be readily available, data for similar compounds like 1,2-dihydroxyanthraquinone (Alizarin) and 1,8-dihydroxyanthraquinone can provide guidance on potential hazards.[19][20] Some anthraquinone derivatives are classified as irritants or may have other health concerns.[19][20]
Conclusion
This compound holds significant promise as a natural dye for textile applications. By following systematic and scientifically sound protocols for extraction, mordanting, and dyeing, researchers can achieve vibrant and durable colors. Further research into optimizing extraction yields, exploring a wider range of mordants, and quantifying color fastness will contribute to the broader adoption of this and other natural dyes in a more sustainable textile industry.
References
- Colourfast natural dyes: how to test any natural dye for fastness - Wearing Woad. (2013-01-04).
- How to Mordant before Natural Dyeing - The Barefoot Dyer. (2020-11-25).
- How to Mordant — Cellulose Fibres - Natural Dyes.
- How to Mordant - Botanical Colors.
- Mordanting Fabric - Side Lake Stitch. (2022-09-19).
- Mordants and Fixatives - Natural Dyeing.
- The light fastness of the natural dyes.
- INVESTIGATION OF THE COLORFASTNESS PROPERTIES OF NATURAL DYES ON COTTON FABRICS - Fibres and Textiles.
- Natural Dyes - Colour Fastness - Agy Textile Artist. (2025-07-01).
- This compound | C15H10O4 | CID 429241 - PubChem.
- (PDF) The Light-Fastness of the Natural Dyes - ResearchGate. (2025-08-06).
- SAFETY DATA SHEET - Fisher Scientific.
- Assessment of conventional and novel extraction techniques on extraction efficiency of five anthraquinones from Rheum emodi - PMC - NIH.
- SAFETY DATA SHEET - Fisher Scientific.
- Characterization and Photophysical Properties of Natural Anthraquinone Dyes in Borneo Traditional Pua Kumbu Textile.
- How do I extract anthraquinones from a plant roots? - ResearchGate. (2014-01-25).
- Natural Colorants – Quinoid, Naphthoquinoid and Anthraquinoid Dyes - ResearchGate.
- Anthraquinone dyes - Wikipedia.
- Anthraquinones in natural dyeing - Makergardener.
- Natural dyes: Green and sustainable alternative for textile colouration - ResearchGate. (2022-11-25).
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- 13. How to Mordant before Natural Dyeing - The Barefoot Dyer [thebarefootdyer.com]
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molecular docking studies of "1,2-Dihydroxy-3-methylanthraquinone" with target proteins
Application Note: Molecular Docking of 1,2-Dihydroxy-3-methylanthraquinone
A Guided Protocol for In Silico Analysis of Natural Product-Protein Interactions
Abstract
Natural products are a cornerstone of drug discovery, with compounds like anthraquinones showing a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3][4]. This guide provides a detailed protocol for conducting molecular docking studies on this compound, a specific anthraquinone derivative[5]. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex[6][7]. This protocol is designed for researchers in drug development and computational biology, offering a step-by-step workflow from target selection to result interpretation using industry-standard, open-access software. We will explain the rationale behind crucial steps to ensure scientific rigor and provide insights for troubleshooting and validation.
Introduction: Scientific Context
The Ligand: this compound
This compound (IUPAC name: 1,2-dihydroxy-3-methylanthracene-9,10-dione) is a member of the anthraquinone family, a class of aromatic organic compounds derived from anthracene[5][8]. Anthraquinones are well-documented for their diverse biological activities[2][9]. For instance, the related compound emodin has demonstrated antineoplastic and anti-inflammatory properties[1][10]. The specific compound of interest, also known as HMA, has been identified as a primary anticancer component in the medicinal herb Baihuasheshecao and has been shown to target pathways involving p53[11]. Understanding how this small molecule interacts with specific protein targets at a molecular level is crucial for elucidating its mechanism of action and for guiding further drug development efforts.
Ligand Properties Summary:
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀O₄ | PubChem CID: 429241[5] |
| Molecular Weight | 254.24 g/mol | PubChem CID: 429241[5] |
| XLogP3 | 3.1 | PubChem CID: 429241[5] |
| Hydrogen Bond Donors | 2 | PubChem CID: 429241[5] |
| Hydrogen Bond Acceptors | 4 | PubChem CID: 429241[5] |
The Technique: Molecular Docking
Molecular docking is a powerful computational tool that simulates the interaction between a small molecule (ligand) and a macromolecule (receptor or protein)[6][12]. The primary goals are to predict the binding mode (the conformation and orientation of the ligand) and to estimate the binding affinity, typically represented as a scoring function or binding energy value[7]. This in silico approach accelerates drug discovery by screening large libraries of compounds against a protein target, prioritizing candidates for experimental validation, and saving significant time and resources[6][13].
The process involves preparing 3D structures of both the ligand and the protein, defining a specific binding site on the protein, and then using a docking algorithm to explore various possible binding poses of the ligand within that site[12]. Each pose is evaluated by a scoring function, and the results are ranked to identify the most probable and stable interactions[14].
Workflow & Methodology
A successful molecular docking study follows a structured workflow. Each stage is critical for the validity and reliability of the final results.
Caption: Molecular Docking Workflow.
Detailed Protocols
This protocol utilizes a suite of freely available and widely cited software:
-
AutoDock Tools (MGLTools): For preparing ligand and receptor files[15].
-
AutoDock Vina: The docking engine for calculating binding poses and affinities[16].
-
PyMOL: For visualization and detailed analysis of interactions.
Protocol 1: Ligand Preparation
Objective: To obtain a 3D structure of this compound and prepare it in the required PDBQT format.
Causality: Proper ligand preparation, including the assignment of correct atom types, charges, and rotatable bonds, is fundamental. An improperly prepared ligand will lead to inaccurate scoring and physically impossible binding poses.
Steps:
-
Obtain Ligand Structure:
-
Navigate to the PubChem database[5].
-
Search for CID 429241 (this compound).
-
Download the 3D conformer in SDF format.
-
-
Convert SDF to PDBQT using AutoDock Tools:
-
Launch AutoDock Tools (ADT).
-
Go to Ligand -> Input -> Open and select the downloaded SDF file. ADT will automatically detect atom types and compute charges.
-
Go to Ligand -> Torsion Tree -> Detect Root. This step defines the rigid core and rotatable bonds.
-
Go to Ligand -> Output -> Save as PDBQT. Save the file as ligand.pdbqt.
-
Protocol 2: Target Protein Selection & Preparation
Objective: To select a biologically relevant protein target and prepare its structure for docking by removing non-essential molecules and adding necessary components.
Causality: Crystal structures from the Protein Data Bank (PDB) are static snapshots and often contain experimental artifacts like water molecules, co-factors, or multiple conformations that can interfere with the docking process[17][18]. Preparing the receptor ensures a clean, chemically correct binding site.
Steps:
-
Select a Target Protein:
-
Based on literature, anthraquinones are known to target proteins like kinases, caspases, and Bcl-2 in cancer pathways[11][19][20]. For this protocol, we will select Caspase-3 (PDB ID: 2J32) as a representative target due to its role in apoptosis, a process influenced by anthraquinones[19].
-
Go to the RCSB PDB website and download the PDB file for 2J32[21].
-
-
Prepare the Receptor in AutoDock Tools:
-
Launch ADT and go to File -> Read Molecule and open 2J32.pdb.
-
Clean the Protein: The structure may contain multiple chains, water molecules (HOH), and co-crystallized ligands. For this protocol, we will remove them.
-
Open the Dashboard and use the selection tools to remove all water molecules.
-
Delete any non-protein chains or ligands if they are not part of the binding site of interest.
-
-
Add Hydrogens: PDB files often lack hydrogen atoms. Go to Edit -> Hydrogens -> Add. Select Polar Only as these are most critical for interactions.
-
Compute Charges: Go to Edit -> Charges -> Compute Gasteiger. This assigns partial charges to each atom, which is essential for the scoring function.
-
Set Atom Types: Go to Grid -> Set Map Types -> Choose Ligand and select ligand.pdbqt. This step ensures the grid maps are generated for the correct atom types.
-
Save as PDBQT: Go to File -> Save -> Write PDBQT. Save the prepared protein as receptor.pdbqt.
-
Protocol 3: Docking Execution with AutoDock Vina
Objective: To define the search space for docking (the "grid box") and run the simulation.
Causality: The grid box confines the docking search to a specific region of the protein, typically the active or allosteric site. This dramatically increases computational efficiency. The size of the box must be large enough to accommodate the ligand in various orientations but small enough to avoid irrelevant areas.
Steps:
-
Define the Grid Box:
-
In ADT, with both the receptor and ligand loaded, go to Grid -> Grid Box....
-
A box will appear around the molecule. Position and resize this box to encompass the known active site of Caspase-3. For 2J32, a good starting point for the center coordinates can be identified from the position of the original co-crystallized ligand or from literature.
-
Note the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) from the Grid Options panel. For this example, let's use hypothetical values:
-
Center: x=15.2, y=53.9, z=17.0
-
Size: x=22, y=22, z=22 (in Angstroms)
-
-
-
Create a Configuration File:
-
Create a text file named config.txt in your working directory.
-
Add the following lines, replacing the coordinates with the ones you noted:
-
Expertise Note: The exhaustiveness parameter controls the thoroughness of the search. Higher values increase accuracy but also computation time. A value of 8 is a good balance for standard docking.
-
-
Run AutoDock Vina:
-
Open a command line terminal or prompt.
-
Navigate to your working directory.
-
Execute the following command (ensure vina.exe or vina is in your system's PATH):
-
The simulation will run and generate two files: results.pdbqt containing the output poses and results.log containing the binding affinity scores[22].
-
Analysis and Interpretation of Results
Objective: To evaluate the docking output to determine the binding affinity and analyze the specific molecular interactions.
Quantitative Analysis
The primary quantitative output is the binding affinity, found in the results.log file. Vina provides a ranked list of binding modes.
Table of Docking Results:
| Mode | Binding Affinity (kcal/mol) | RMSD l.b. | RMSD u.b. |
| 1 | -8.5 | 0.000 | 0.000 |
| 2 | -8.2 | 1.854 | 2.431 |
| 3 | -7.9 | 2.110 | 3.578 |
| ... | ... | ... | ... |
-
Binding Affinity: This score estimates the binding free energy. More negative values indicate stronger, more favorable binding. A value below -6.0 kcal/mol is generally considered a promising starting point.
-
RMSD: Root Mean Square Deviation between the coordinates of the atoms of the docked poses. A low RMSD value (< 2.0 Å) between the top poses suggests a well-defined and stable binding conformation.
Qualitative Analysis (Visualization)
Causality: A good binding score is meaningless without plausible molecular interactions. Visualization is essential to confirm that the docked pose makes chemical sense (e.g., forming hydrogen bonds, engaging in hydrophobic interactions)[14].
Steps using PyMOL:
-
Open PyMOL.
-
Load the prepared receptor: File -> Open -> receptor.pdbqt.
-
Load the docking results: File -> Open -> results.pdbqt. The results file contains multiple models; you can cycle through them using the arrow keys at the bottom right of the viewer.
-
Focus on the top-ranked pose (mode 1).
-
Identify Interactions:
-
Select the residues on the protein that are within a 4 Å radius of the ligand.
-
Use the Wizard -> Measurement tool to find hydrogen bonds (typically < 3.5 Å distance between donor and acceptor).
-
Visually inspect for hydrophobic interactions (e.g., the anthraquinone core interacting with nonpolar residues like Leucine, Valine, Phenylalanine).
-
-
Generate publication-quality images showing the ligand in the binding pocket and highlighting the key interacting residues.
Caption: Decision flowchart for analyzing docking results.
Validation and Trustworthiness
Objective: To build confidence in the docking protocol's ability to reproduce known experimental results.
Protocol 4: Re-docking for Protocol Validation A crucial self-validating step is to re-dock the native co-crystallized ligand back into its own binding site[6].
-
Extract the original ligand from the PDB file (2J32 contains an inhibitor).
-
Prepare this native ligand using Protocol 1 .
-
Dock it into the prepared receptor using the same grid box and parameters from Protocol 3 .
-
Analysis: Calculate the RMSD between the docked pose of the native ligand and its original crystallographic pose. An RMSD value below 2.0 Å is considered a successful validation, indicating that the docking protocol is reliable for this specific protein target.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for performing molecular docking studies with this compound. By following these steps—from careful preparation of both ligand and receptor to rigorous analysis and validation—researchers can generate reliable in silico data. These findings can effectively guide experimental efforts, help elucidate the mechanisms of natural products, and accelerate the journey from compound discovery to therapeutic application.
References
-
2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells... (2024). PubMed Central. [Link]
-
This compound | C15H10O4. PubChem. [Link]
-
Anticancer action of naturally occurring emodin for the controlling of cervical cancer. (2023). Open Exploration Publishing. [Link]
-
Pharmacokinetics of Anthraquinones from Medicinal Plants. (2021). Frontiers in Pharmacology. [Link]
-
1,2-Dihydroxy-3-methoxy-6-methylanthraquinone | C16H12O5. PubChem. [Link]
-
Chemical diversity, medicinal potentialities, biosynthesis, and pharmacokinetics of anthraquinones... (2022). RSC Publishing. [Link]
-
The Health Benefits of Emodin, a Natural Anthraquinone Derived from Rhubarb—A Summary Update. (2021). MDPI. [Link]
-
Anthraquinones as a privileged scaffold in drug discovery targeting nucleotide-binding proteins. PubMed. [Link]
-
RCSB PDB: Homepage. RCSB Protein Data Bank. [Link]
-
Applications of Molecular Docking in Natural Products-Based Drug Discovery. (2023). ResearchGate. [Link]
-
Molecular docking of anthranoids on some targeted human proteins. (2017). ResearchGate. [Link]
-
Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]
-
Autodock Vina Tutorial - Molecular Docking. (2020). YouTube. [Link]
-
A perspective on molecular docking approaches in the discovery and development of natural-based functional foods. scite.ai. [Link]
-
In Vitro, Molecular Docking and In Silico ADME/Tox Studies of Emodin and Chrysophanol against Human Colorectal and Cervical Carcinoma. (2022). PubMed Central. [Link]
-
Molecular Docking for Natural Product Investigations: Pitfalls and Ways to Overcome Them. SpringerLink. [Link]
-
Anthraquinones As Pharmacological Tools and Drugs. (2016). PubMed. [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]
-
Molecular Docking of Anthranoids on Some Targeted Human Proteins. Marmara Pharmaceutical Journal. [Link]
-
Molecular docking study involving bioactive natural compounds against SARS-CoV-2 proteins. (2022). Revista do Instituto de Medicina Tropical de São Paulo. [Link]
-
Anthraquinones As Pharmacological Tools and Drugs. ResearchGate. [Link]
-
3D-QSAR, Molecular Docking, and MD Simulations of Anthraquinone Derivatives as PGAM1 Inhibitors. (2021). PubMed Central. [Link]
-
Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]
-
Molecular docking parameters and protein targets. ResearchGate. [Link]
-
Emodin | C15H10O5. PubChem. [Link]
-
Molecular Docking and Structure-Based Drug Design Strategies. (2020). PubMed Central. [Link]
-
How to Perform Molecular Docking with AutoDock Vina. (2024). YouTube. [Link]
-
Anthraquinones. Wikipedia. [Link]
-
RCSB Protein Data Bank - Highly Curated Data. (2016). YouTube. [Link]
-
Introduction to Protein Data Bank Format. University of Massachusetts Amherst. [Link]
-
1,8-Dihydroxy-2-methylanthraquinone | C15H10O4. PubChem. [Link]
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Protein Data Bank (file format). Wikipedia. [Link]
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How to Use Protein Data Bank | What is PDB | PyMol Series | Part-1. (2020). YouTube. [Link]
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1,5-Dihydroxy-3-methoxy-7-methylanthraquinone | C16H12O5. PubChem. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2-Dihydroxy-3-methylanthraquinone
Prepared by: Senior Application Scientist, Organic Synthesis Division
Welcome to the dedicated technical support resource for the synthesis of 1,2-Dihydroxy-3-methylanthraquinone. This guide is designed for researchers, scientists, and professionals in drug development. We aim to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Section 1: Synthesis Strategy & Mechanism
The synthesis of substituted anthraquinones is a cornerstone of medicinal and dye chemistry. For this compound, a robust and common approach is a two-step process involving a Friedel-Crafts acylation followed by an intramolecular cyclization.[1] This method offers a logical pathway to construct the tricyclic anthraquinone core from readily available precursors.
The "Why": Causality Behind the Chosen Route
-
Friedel-Crafts Acylation: This reaction is a powerful C-C bond-forming tool that allows for the attachment of an acyl group to an aromatic ring.[2] We begin by reacting 3-methylphthalic anhydride with a suitable hydroquinone derivative. The use of an anhydride is preferable to an acyl chloride in some cases as it avoids the generation of corrosive HCl gas. The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), which activates the anhydride to generate a highly electrophilic acylium ion.[3]
-
Intramolecular Cyclization: The product of the initial acylation, a substituted o-benzoylbenzoic acid, is then cyclized under strongly acidic and dehydrating conditions (e.g., concentrated sulfuric acid or polyphosphoric acid) to form the final anthraquinone ring system.[4]
This two-step approach provides clear, separable stages, which is advantageous for monitoring, purification, and troubleshooting.
Reaction Mechanism Overview
The following diagram illustrates the key steps in the synthesis.
Caption: General workflow for the two-step synthesis.
Section 2: Detailed Experimental Protocol
This protocol is designed as a self-validating system. Each step includes checkpoints and expected observations.
Part A: Friedel-Crafts Acylation
-
Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a gas trap (e.g., a bubbler with mineral oil or a basic solution), and a powder addition funnel. Ensure all glassware is oven-dried and assembled under a dry nitrogen or argon atmosphere to prevent moisture from deactivating the catalyst.[5]
-
Reagent Charging:
-
Charge the flask with anhydrous aluminum chloride (AlCl₃, 2.2 equivalents).
-
Add an anhydrous solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 100 mL). Stir the suspension.
-
-
Reactant Addition:
-
In a separate beaker, dissolve 3-methylphthalic anhydride (1.0 equivalent) and hydroquinone (1.1 equivalents) in the same anhydrous solvent (approx. 50 mL).
-
Transfer this solution to the addition funnel and add it dropwise to the stirred AlCl₃ suspension over 30-45 minutes. The addition is often exothermic; maintain the temperature at 0-5°C using an ice bath.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to a gentle reflux (approx. 40°C for DCM) for 4-6 hours.
-
Checkpoint: Monitor the reaction progress using Thin Layer Chromatography (TLC). The consumption of starting materials and the appearance of a new, more polar spot corresponding to the keto-acid product should be observed.
-
-
Work-up:
-
Cool the reaction mixture back to 0°C in an ice bath.
-
Very slowly and carefully, quench the reaction by pouring the mixture over crushed ice containing concentrated HCl (approx. 50 mL of ice and 10 mL of HCl). Caution: This is a highly exothermic and gas-evolving step.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash with water, followed by brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude intermediate product.
-
Part B: Intramolecular Cyclization & Purification
-
Cyclization:
-
Place the crude o-benzoylbenzoic acid intermediate from Part A into a flask.
-
Add concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) (approx. 10 times the weight of the crude product).
-
Heat the mixture in an oil bath at 100-120°C for 2-3 hours with stirring. The solution should become deeply colored.
-
Checkpoint: Monitor by TLC until the intermediate spot has disappeared and a new, less polar spot for the anthraquinone product is dominant.
-
-
Isolation:
-
Allow the reaction to cool to room temperature.
-
Carefully pour the acidic mixture onto a large amount of crushed ice with vigorous stirring. The product should precipitate as a solid.
-
Collect the solid by vacuum filtration.
-
-
Purification:
-
Wash the filter cake thoroughly with water until the filtrate is neutral (check with pH paper). This removes residual acid.
-
Wash with a small amount of cold ethanol or methanol to remove some organic impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., acetic acid, ethanol, or toluene) or by column chromatography on silica gel.[6]
-
Section 3: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you might encounter during the synthesis.
Question 1: My yield from the Friedel-Crafts acylation (Part A) is very low. What went wrong?
Answer: Low yield in this step is a frequent issue and can be traced to several factors. The key is to identify the root cause systematically.
Caption: Troubleshooting workflow for low acylation yield.
Detailed Breakdown:
| Observed Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Low Yield with Unreacted Starting Materials | 1. Inactive Catalyst: AlCl₃ is extremely hygroscopic. Moisture hydrolyzes it to aluminum hydroxide, rendering it inactive as a Lewis acid.[5] | Solution: Use a fresh, unopened bottle of anhydrous AlCl₃ or a freshly sublimed batch. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar). |
| 2. Insufficient Reaction Time/Temperature: The reaction kinetics may be slower than expected. | Solution: Extend the reflux time and monitor by TLC every 2 hours. Ensure your heating mantle and thermometer are calibrated to achieve the target temperature. | |
| Low Yield with No Starting Material Visible | 3. Product Lost During Work-up: The intermediate keto-acid has both a polar carboxylic acid and a less polar aromatic body. It can be partially soluble in both aqueous and organic phases, especially if the pH is not strongly acidic during the quench. | Solution: During the quench with HCl/ice, ensure the aqueous phase is strongly acidic (pH < 2) to keep the carboxylic acid protonated and less water-soluble. Perform multiple extractions (3x) with your organic solvent to ensure complete recovery. |
| 4. Formation of Side Products: Unwanted side reactions, such as acylation at a different position or polysubstitution, can consume starting materials without forming the desired product. | Solution: Control the reaction temperature carefully, especially during the initial addition. Adding the reactants slowly at 0-5°C minimizes side reactions by controlling the concentration of the highly reactive acylium ion. |
Question 2: I see multiple products after the cyclization step (Part B), making purification difficult. How can I improve selectivity?
Answer: The formation of multiple products in Part B often points to issues with either the regioselectivity of the initial acylation or competing side reactions during cyclization.
-
Cause - Isomeric Intermediates: The initial Friedel-Crafts acylation can potentially produce regioisomers. While the directing effects of the hydroxyl groups on hydroquinone and the methyl group on the anhydride guide the reaction, some formation of other isomers is possible.
-
Solution: Purification of the intermediate from Part A before cyclization can be highly effective. A simple recrystallization or a quick column filtration can often isolate the desired keto-acid isomer, leading to a much cleaner final product.
-
-
Cause - Sulfonation: When using concentrated sulfuric acid at high temperatures for extended periods, sulfonation of the aromatic rings can occur as a competing electrophilic substitution reaction.[1]
-
Solution: Minimize the reaction time and temperature for the cyclization. Use the lowest temperature that allows the reaction to proceed to completion (monitor by TLC). Alternatively, using Polyphosphoric Acid (PPA) instead of H₂SO₄ can mitigate sulfonation as it is a powerful dehydrating agent but a weaker sulfonating agent.
-
Section 4: Frequently Asked Questions (FAQs)
Q1: Why is an excess of hydroquinone used in the acylation reaction? A1: A slight excess of the more electron-rich aromatic component (hydroquinone) is often used to ensure the complete consumption of the limiting reagent (3-methylphthalic anhydride). This can simplify purification by leaving a more easily removable starting material in the crude mixture.
Q2: Can I use other Lewis acids besides AlCl₃? A2: Yes, other Lewis acids like FeCl₃, SnCl₄, or BF₃·OEt₂ can catalyze Friedel-Crafts reactions. However, AlCl₃ is generally the most common and cost-effective catalyst for acylations with anhydrides due to its high activity.[7] The optimal catalyst may vary depending on the specific substrates, and some experimentation may be required.[8]
Q3: What is the best way to monitor the reaction progress? A3: Thin Layer Chromatography (TLC) is the most effective method. Use a solvent system that provides good separation of your starting materials and products (e.g., a mixture of hexane and ethyl acetate). Spot the reaction mixture alongside pure samples of your starting materials. The reaction is complete when the limiting starting material spot has disappeared.
Q4: My final product is a dark, tarry substance. What happened? A4: Charring or polymerization is typically caused by excessive heat or reaction time, especially during the cyclization step with strong acid. The highly acidic and oxidizing conditions can degrade the organic molecules. To prevent this, adhere strictly to the recommended temperature and time. If charring persists, attempt the cyclization at a slightly lower temperature for a longer duration.
Q5: What are the key safety precautions for this synthesis? A5:
-
Aluminum Chloride: Corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Concentrated Sulfuric Acid: Extremely corrosive and a strong oxidizing agent. Handle with extreme care in a fume hood. Always add acid to water/ice, never the other way around.
-
Solvents: Dichloromethane and 1,2-dichloroethane are volatile and suspected carcinogens. Use only in a well-ventilated fume hood.
-
Quenching: The quenching of the Friedel-Crafts reaction is highly exothermic and releases HCl gas. Perform this step slowly, in an ice bath, and within a fume hood.
References
-
ResearchGate. (2024). Unambiguous synthesis and spectral characterization of 1,8-dihydroxy-4- methylanthraquinone. Available at: [Link]
- Google Patents. (1989). 1,2-dihydroxyanthraquinone synthetic method. CN1036946A.
-
Research & Reviews: Journal of Pharmaceutical Analysis. (2019). Extended Abstract Vol. 8, Iss. 2. Available at: [Link]
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Academy journal for Basic and Applied Sciences. (2024). Development of Method Oxidation β-methylanthraquinone for the synthesis of Aloe-emodin, Rhein and Rheinal. Available at: [Link]
-
PubChem. (2024). This compound. National Center for Biotechnology Information. Available at: [Link]
-
PubMed. (2002). Synthesis and cytotoxic effect of 1,3-dihydroxy-9,10-anthraquinone derivatives. Available at: [Link]
-
RSC Publishing. (2022). Chemical diversity, medicinal potentialities, biosynthesis, and pharmacokinetics of anthraquinones and their congeners derived from marine fungi. Available at: [Link]
-
ResearchGate. (2024). Friedel–Crafts Condensations with Maleic Anhydrides. III. The Synthesis of Polyhydroxylated Naphthoquinones. Available at: [Link]
-
NIH National Library of Medicine. (2019). Mechanochemical Friedel–Crafts acylations. PMC. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2019). Mechanochemical Friedel–Crafts acylations. Available at: [Link]
-
Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Available at: [Link]
-
Wisdomlib. (2024). Optimization of reaction conditions: Significance and symbolism. Available at: [Link]
-
Organic Syntheses. (n.d.). β-p-toluyl-o-benzoic acid. Available at: [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Available at: [Link]
-
Journal of South China University of Technology. (2007). Improvement of Synthesis Procedure of Imiquimod. Available at: [Link]
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ChemRxiv. (2024). Journey of anthraquinones as anticancer agents – a systematic review of recent literature. Available at: [Link]
-
Springer. (2021). Journey of anthraquinones as anticancer agents – a systematic review of recent literature. Available at: [Link]
-
ResearchGate. (2024). Optimization of the reaction conditions.[a]. Available at: [Link]
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Technical Support Center: Overcoming Solubility Challenges of 1,2-Dihydroxy-3-methylanthraquinone
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1,2-Dihydroxy-3-methylanthraquinone. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound in aqueous media. Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively design and execute their experiments.
Guide Structure
This guide is structured as a series of questions you might encounter during your workflow. We begin with the fundamental properties of the molecule and progress through increasingly advanced strategies for enhancing its aqueous solubility.
Part 1: Compound Fundamentals & Initial Assessment
This section addresses the inherent properties of this compound that contribute to its poor water solubility.
FAQ 1: What is this compound and why is it difficult to dissolve in water?
This compound is a member of the anthraquinone family, a class of organic compounds based on the anthracene skeleton with two ketone groups.[1] Its chemical structure, characterized by a large, rigid, and aromatic polycyclic system, is fundamentally hydrophobic (water-repelling).
The poor aqueous solubility arises from two primary factors:
-
High Hydrophobicity: The molecule's large nonpolar surface area makes it thermodynamically unfavorable to dissolve in water. Water molecules are highly ordered through hydrogen bonds; disrupting this network to accommodate a hydrophobic solute is energetically costly. The calculated XLogP3 value, a measure of lipophilicity, is 3.1, indicating a strong preference for lipid-like environments over aqueous ones.[1]
-
Crystalline Structure: In its solid state, the compound exists as a stable crystal lattice. Significant energy is required to break the intermolecular forces holding this lattice together before solvation can occur.
Many related anthraquinones, such as Plumbagin and Chrysophanic acid, exhibit similar solubility challenges due to these shared structural features.[2][3][4][5]
| Property | This compound | Chrysophanic Acid (Isomer) | Plumbagin (Analogue) |
| Molecular Formula | C₁₅H₁₀O₄[1] | C₁₅H₁₀O₄[4] | C₁₁H₈O₃[6] |
| Molecular Weight | 254.24 g/mol [1] | 254.24 g/mol [4] | 188.18 g/mol [2] |
| Calculated XLogP3 | 3.1[1] | 3.0 (approx.) | 3.04 (LogP)[7] |
| Aqueous Solubility | Poor/Insoluble[4] | Insoluble in water[4] | Sparingly soluble / Insoluble[2][3][7] |
| Appearance | White to brown solid | Yellow-orange crystalline solid[8] | Yellow crystalline solid[2] |
Part 2: Troubleshooting Workflow & Step-by-Step Protocols
If you are encountering solubility issues, this workflow provides a logical progression from simple to advanced solutions.
Caption: Equilibrium between neutral and ionized forms.
▶ PROTOCOL 2: Solubility Enhancement via pH Adjustment
-
Buffer Selection: Choose a buffer system that is effective in the alkaline range (e.g., Tris, Phosphate, or Carbonate buffers, pH 8.0 - 10.0).
-
Dispersion: Disperse the weighed powder of this compound directly into your chosen buffer. It will likely remain as a suspension initially.
-
Titration: While stirring, slowly add a dilute base (e.g., 0.1 M NaOH) dropwise.
-
Monitoring: Monitor the pH continuously with a calibrated pH meter. As the pH increases, you should observe the solid material dissolving. The solution may also undergo a color change, which is common for pH-sensitive chromophores.
-
Finalization: Stop adding base once the compound is fully dissolved or you have reached the upper limit for your experimental pH.
-
Verification: Visually confirm that the solution is clear. It is advisable to check the stability of the compound at the elevated pH over your experimental timeframe, as some compounds can degrade under strongly basic conditions.
FAQ 4: My experiment must be at neutral pH and the allowed DMSO concentration is too low. What now?
When co-solvents and pH are not viable options, formulation strategies using excipients are the next logical step. The use of cyclodextrins is a well-established and highly effective method.
Rationale: Cyclodextrins are cyclic oligosaccharides shaped like a hollow cone. Their exterior is hydrophilic (water-soluble), while the internal cavity is hydrophobic. A poorly soluble "guest" molecule like this compound can fit inside this cavity, forming a "host-guest" or "inclusion" complex. This complex effectively masks the hydrophobic nature of the anthraquinone, and the entire assembly is readily soluble in water due to the cyclodextrin's hydrophilic outer surface. [9][10]Studies on other anthraquinones have shown that modified β-cyclodextrins can increase solubility by nearly tenfold. [10][11]
Caption: Mechanism of cyclodextrin-mediated solubilization.
▶ PROTOCOL 3: Preparation of a Cyclodextrin Inclusion Complex
-
Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity. Modified cyclodextrins can offer even greater solubility enhancement for anthraquinones. [9][10]2. Preparation of CD Solution: Prepare a solution of the chosen cyclodextrin in your desired aqueous buffer (e.g., 1-10% w/v).
-
Addition of Compound: Add the this compound powder directly to the cyclodextrin solution.
-
Complexation: Stir the mixture vigorously at room temperature for several hours (4-24 hours is typical) to allow for the formation of the inclusion complex. Gentle heating can sometimes accelerate this process, but must be tested for compound stability.
-
Clarification: After stirring, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any remaining, undissolved compound.
-
Collection: Carefully collect the supernatant. This clear solution contains the solubilized compound in the form of the inclusion complex. The concentration can be quantified using UV-Vis spectrophotometry against a standard curve.
FAQ 5: Are there other advanced options for in vivo studies or maximizing bioavailability?
Yes. For applications requiring the highest possible bioavailability, particularly for oral or parenteral administration, nanoparticle formulations are the state-of-the-art solution. [12][13] Rationale: The rate of dissolution of a drug is described by the Noyes-Whitney equation, which shows that the rate is directly proportional to the surface area of the solid. By reducing the particle size of the drug to the nanometer scale (<1000 nm), the surface area is massively increased. [14][15]This leads to a much faster dissolution rate and can improve absorption and overall bioavailability. [12][15]This approach has been successfully used for many poorly soluble drugs. [13][14][16] Common Techniques:
-
Nano-suspensions: These involve milling the drug in the presence of stabilizers (polymers or surfactants) to create a stable dispersion of drug nanocrystals in a liquid. [14][15]* Nanoemulsions/Liposomes: These lipid-based systems encapsulate the drug within nanometer-sized droplets or vesicles, which can improve solubility and alter pharmacokinetic properties. [2][7] These methods require specialized equipment and formulation expertise but offer the most significant advantages for overcoming poor solubility and enhancing systemic exposure. [2][5]
Part 3: References
-
Gao, L., et al. (n.d.). Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. PMC - NIH. Available at: [Link]
-
MDPI. (n.d.). Pharmacological Features and Therapeutic Implications of Plumbagin in Cancer and Metabolic Disorders: A Narrative Review. Available at: [Link]
-
FooDB. (2010). Showing Compound Plumbagin (FDB005844). Available at: [Link]
-
Pharmaceutical Technology. (n.d.). Developing nanoparticle formulations or poorly soluble drugs. Available at: [Link]
-
PubMed. (n.d.). Drug nanoparticles: formulating poorly water-soluble compounds. Available at: [Link]
-
MDPI. (n.d.). Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability. Available at: [Link]
-
LinkedIn. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Available at: [Link]
-
OUCI. (n.d.). Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations. Available at: [Link]
-
Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Available at: [Link]
-
MDPI. (2021). Adjusting the Structure of β-cyclodextrin to Improve Complexation of Anthraquinone-derived Drugs. Available at: [Link]
-
Journal of Materials Chemistry A (RSC Publishing). (n.d.). Enhanced solubility and stability of active species in flow battery electrolytes via suppressed anthraquinone aggregation. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
PMC - NIH. (2021). Adjusting the Structure of β-Cyclodextrin to Improve Complexation of Anthraquinone-Derived Drugs. Available at: [Link]
-
PubMed. (2010). Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. Available at: [Link]
-
ResearchGate. (2021). Adjusting the structure of β-cyclodextrin to improve complexation of anthraquinone-derived drugs. Available at: [Link]
-
PMC - NIH. (2020). Enhancing the solubility of 1,4-diaminoanthraquinones in electrolytes for organic redox flow batteries through molecular modification. Available at: [Link]
-
RSC Publishing. (2022). Enhanced solubility and stability of active species in flow battery electrolytes via suppressed anthraquinone aggregation. Available at: [Link]
-
ResearchGate. (n.d.). Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect | Request PDF. Available at: [Link]
-
ResearchGate. (2020). Enhancing the solubility of 1,4-diaminoanthraquinones in electrolytes for organic redox flow batteries through molecular modification. Available at: [Link]
-
ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes | Industrial & Engineering Chemistry Research. Available at: [Link]
-
RSC Publishing. (2022). Enhanced solubility and stability of active species in flow battery electrolytes via suppressed anthraquinone aggregation. Available at: [Link]
-
ResearchGate. (2021). (PDF) Adjusting the Structure of β-cyclodextrin to Improve Complexation of Anthraquinone-derived Drugs. Available at: [Link]
-
PubChem. (n.d.). 1,2-Dihydroxy-3-methoxy-6-methylanthraquinone. Available at: [Link]
-
ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds. Available at: [Link]
-
MDPI. (n.d.). Molecules | Free Full-Text | Adjusting the Structure of β-Cyclodextrin to Improve Complexation of Anthraquinone-Derived Drugs. Available at: [Link]
-
NIH. (n.d.). Different Derivatives of Plumbagin Analogue: Bioavailability and Their Toxicity Studies. Available at: [Link]
-
ResearchGate. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds. Available at: [Link]
-
PubMed Central. (2019). Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. Available at: [Link]
-
ResearchGate. (2016). How does pH affect the solubility of phenolic acid?. Available at: [Link]
-
PlantaeDB. (n.d.). 3-Hydroxy-1,2-Dimethoxy-6-Methylanthraquinone - Chemical Compound. Available at: [Link]
-
Journal of Pharmacognosy and Phytochemistry. (2023). Effect of extraction solvent and plant part on the yield of phenolic compounds, plumbagin and biological activity of Plumbago zeylanica. Available at: [Link]
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Technical Support Center: Degradation of 1,2-Dihydroxy-3-methylanthraquinone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-Dihydroxy-3-methylanthraquinone. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the degradation of this compound. The information herein is synthesized from field-proven insights and authoritative literature to ensure scientific integrity and practical applicability in your experiments.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the expected degradation pathways for this compound?
While specific studies on this compound are limited, extensive research on its close analog, Alizarin (1,2-dihydroxyanthraquinone), provides robust models for its degradation. The primary routes of breakdown are microbial degradation and advanced oxidation processes (AOPs) like photocatalysis.
-
Microbial Degradation: This pathway typically involves enzymatic attacks that cleave the aromatic rings. White-rot fungi, such as Trametes gibbosa, utilize extracellular enzymes like manganese peroxidase (MnP), laccase, and cytochrome P450 (CYP450) to initiate the degradation. The proposed pathway suggests the opening of the anthraquinone nucleus to form intermediates such as phthalic acid and 1,2-naphthalene dicarboxylic acid. These are then further broken down into smaller aliphatic molecules.[1][2][3][4]
-
Photocatalytic Degradation: In the presence of a semiconductor photocatalyst like titanium dioxide (TiO₂) and a suitable light source (e.g., UV or visible light), this compound is expected to degrade via attack by highly reactive hydroxyl radicals (•OH).[5] This process also leads to the formation of intermediates, with phthalic acid being a prominent byproduct, before eventual mineralization to CO₂, H₂O, and inorganic acids.[6]
Q2: What are the major expected byproducts of this compound degradation?
Based on studies of Alizarin, the primary degradation byproducts you should anticipate and monitor in your experiments include:
| Byproduct | Analytical Method | Source |
| Phthalic acid | GC-MS, LC-MS | [1][2][4][6] |
| 1,2-Naphthalene dicarboxylic acid | GC-MS, LC-MS | [1][2][4] |
| Benzoic acid | GC-MS | [7] |
| Smaller aliphatic acids (e.g., 1,4-butene diacid) | GC-MS, LC-MS | [1][2][3][4] |
The presence of the methyl group on your target compound may also lead to methylated versions of these byproducts.
Q3: Which analytical techniques are best suited for monitoring the degradation and identifying byproducts?
A multi-analytical approach is recommended for comprehensive results:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the disappearance of the parent compound over time.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for identifying and tentatively quantifying polar degradation intermediates in aqueous samples.[1][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile and semi-volatile byproducts. Derivatization may be necessary for polar compounds like carboxylic acids.[1][7]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Useful for observing changes in functional groups of the parent compound and the appearance of new ones in the degradation products.[9]
Troubleshooting Guides
Scenario 1: Incomplete or Slow Degradation
Issue: Your microbial or photocatalytic experiment shows minimal degradation of this compound over the expected timeframe.
| Possible Cause | Troubleshooting Action & Rationale |
| Incorrect pH | The pH of your medium is critical. Alizarin-like compounds are pH indicators and their stability and reactivity are pH-dependent.[10] For photocatalysis, a lower pH (around 3) has been shown to be more efficient for Alizarin Red S degradation.[5] For microbial systems, ensure the pH is optimal for the specific microorganism and its enzymatic activity. |
| Insufficient Catalyst or Microbial Inoculum | In photocatalysis, the catalyst concentration needs to be optimized. Too little catalyst provides insufficient active sites, while too much can lead to light scattering and reduced efficiency.[5][11] In microbial experiments, a low inoculum density will result in a longer lag phase and slower degradation. |
| Inadequate Light Source (Photocatalysis) | Ensure your light source has the appropriate wavelength and intensity to activate your photocatalyst. For TiO₂, UV irradiation is most effective, although doped catalysts can enhance visible light activity.[5][12] |
| Presence of Inhibitors | Other compounds in your sample matrix may be inhibiting microbial activity or competing for active sites on the photocatalyst. Consider a sample clean-up step if working with complex matrices. |
| Low Bioavailability (Microbial Degradation) | This compound has low water solubility. This can limit its availability to microorganisms. The addition of a surfactant or co-solvent might enhance bioavailability, but test for toxicity to your microbial culture first. |
Scenario 2: Difficulty Identifying Degradation Byproducts
Issue: You observe the disappearance of the parent compound, but your analytical methods (e.g., LC-MS, GC-MS) do not yield clear peaks for the expected byproducts.
| Possible Cause | Troubleshooting Action & Rationale |
| Byproducts are Below the Limit of Detection (LOD) | The concentration of transient intermediates may be very low. Concentrate your sample before analysis using solid-phase extraction (SPE) or evaporation. |
| Unsuitable Analytical Method Parameters | Your chromatography gradient or mass spectrometry parameters may not be optimized for the byproducts. Phthalic acid and other dicarboxylic acids can be challenging to analyze. Ensure your LC mobile phase and column are appropriate for retaining and separating these polar compounds. For GC-MS, derivatization (e.g., silylation) is often necessary to make them volatile. |
| Complete Mineralization | In highly efficient degradation processes, the intermediates are rapidly converted to CO₂ and H₂O and do not accumulate to detectable levels. To confirm this, you can perform a Total Organic Carbon (TOC) analysis, which should show a corresponding decrease in the total organic content of your sample. |
| Adsorption to Experimental Apparatus | Intermediates may adsorb to glassware or other components of your experimental setup. Perform extraction and recovery studies to quantify any losses. |
Experimental Protocols
Protocol 1: Photocatalytic Degradation using TiO₂
-
Preparation: Prepare a stock solution of this compound in a suitable solvent and spike it into deionized water to the desired concentration (e.g., 10-50 mg/L).
-
Catalyst Suspension: Add the optimized dose of TiO₂ photocatalyst (e.g., 100 mg/L) to the solution.[5]
-
pH Adjustment: Adjust the pH of the suspension to the desired level (e.g., pH 3) using dilute acid or base.[5]
-
Adsorption Equilibrium: Stir the suspension in the dark for 30-60 minutes to allow for adsorption-desorption equilibrium to be reached between the target compound and the catalyst surface.
-
Initiation of Photocatalysis: Irradiate the suspension with a suitable light source (e.g., a 16W UV lamp).[5] Continue to stir throughout the experiment.
-
Sampling: At regular intervals, withdraw aliquots of the suspension.
-
Sample Preparation for Analysis: Immediately filter the aliquot through a 0.22 µm syringe filter to remove the TiO₂ particles and quench the reaction.
-
Analysis: Analyze the filtrate by HPLC to monitor the concentration of this compound. For byproduct identification, use LC-MS or GC-MS.
Protocol 2: Microbial Degradation using Trametes gibbosa
-
Culture Preparation: Grow a culture of Trametes gibbosa in a suitable liquid medium until it reaches the active growth phase.
-
Inoculation: Inoculate a fresh sterile medium containing a defined concentration of this compound with the fungal culture.
-
Incubation: Incubate the culture under optimal conditions for the fungus (e.g., temperature, agitation).
-
Sampling: Aseptically withdraw samples at various time points.
-
Sample Preparation for Analysis: Centrifuge the sample to pellet the fungal biomass. The supernatant can be directly analyzed or subjected to solid-phase extraction to concentrate the analytes.
-
Analysis: Analyze the supernatant by HPLC for the parent compound and by LC-MS/GC-MS for degradation byproducts.[1]
-
Enzyme Activity Assays (Optional): To confirm the role of specific enzymes, perform assays for laccase and manganese peroxidase activity in the culture supernatant over the course of the experiment.[1][4]
Visualized Degradation Pathways
Microbial Degradation Pathway
Caption: Proposed microbial degradation pathway of this compound.
Photocatalytic Degradation Pathway
Caption: Proposed photocatalytic degradation pathway of this compound.
References
-
Title: Photoassisted Degradation of Dye Pollutants. 8. Irreversible Degradation of Alizarin Red under Visible Light Radiation in Air-Equilibrated Aqueous TiO2 Dispersions Source: Environmental Science & Technology URL: [Link]
-
Title: The mechanism of degradation of alizarin red by a white-rot fungus Trametes gibbosa Source: BMC Biotechnology URL: [Link]
-
Title: Photocatalytic Degradation of Alizarin Red S and Bismarck Brown R Using TiO2 Photocatalyst Source: Open Science Publications URL: [Link]
-
Title: The Mechanism of Degradation of Alizarin Red by a White-Rot Fungus (Lenzites Gibbosa) Source: ResearchGate URL: [Link]
-
Title: The mechanism of degradation of alizarin red by a white-rot fungus Trametes gibbosa Source: ResearchGate URL: [Link]
-
Title: The enhanced photocatalytic degradation of alizarin red s dye using cu-doped tio2 nanoparticles under uva, led, and sunlight irradiation Source: RASĀYAN Journal of Chemistry URL: [Link]
-
Title: The mechanism of degradation of alizarin red by a white-rot fungus Trametes gibbosa Source: BMC Biotechnology URL: [Link]
-
Title: Photocatalytic degradation of alizarin red dye in aqueous medium using carbon nanotubes/Cu–Ti oxide composites Source: Taylor & Francis Online URL: [Link]
-
Title: Dyes on Archaeological Textiles: Analyzing Alizarin and Its Degradation Products Source: e-Preservation Science URL: [Link]
-
Title: Photocatalytic degradation of Alizarin Red contaminant using AgCrO@NiFe-LDH composite under visible light irradiation Source: National Genomics Data Center URL: [Link]
-
Title: Enhanced degradation of azo dye alizarin yellow R in a combined process of iron–carbon microelectrolysis and aerobic bio-contact oxidation Source: ResearchGate URL: [Link]
-
Title: Degradation of Red Anthraquinone Dyes: Alizarin, Alizarin S and Alizarin Complexone by Ozonation Source: International Journal of Environmental Science and Development URL: [Link]
-
Title: Degradation of Red Anthraquinone Dyes: Alizarin, Alizarin S and Alizarin Complexone by Ozonation Source: ResearchGate URL: [Link]
-
Title: Analytical methods for determination of anthraquinone dyes in historical textiles Source: CORE URL: [Link]
-
Title: Dyes on Archaeological Textiles: Analyzing Alizarin and Its Degradation Products Source: ResearchGate URL: [Link]
-
Title: Plausible degradation pathways of (a) Alizarin red S and (b) Metronidazole. Source: ResearchGate URL: [Link]
-
Title: this compound Source: PubChem URL: [Link]
-
Title: 1,2-Dihydroxy-3-methoxy-6-methylanthraquinone Source: PubChem URL: [Link]
-
Title: Water-Soluble Anthraquinone Photocatalysts Enable Methanol-Driven Enzymatic Halogenation and Hydroxylation Reactions Source: PubMed URL: [Link]
-
Title: Degradation pathways and kinetics of anthraquinone compounds along with nitrate removal by a newly isolated Rhodococcus pyridinivorans GF3 under aerobic conditions Source: PubMed URL: [Link]
-
Title: Anthraquinone-2,6-disulfonate enhanced biodegradation of dibutyl phthalate: Reducing membrane damage and oxidative stress in bacterial degradation Source: PubMed URL: [Link]
-
Title: Removal and degradation pathway study of sulfasalazine with Fenton-like reaction Source: PubMed URL: [Link]
-
Title: Novel enzymes for biodegradation of polycyclic aromatic hydrocarbons identified by metagenomics and functional analysis in short-term soil microcosm experiments Source: Scientific Reports URL: [Link]
-
Title: Proposed degradation pathway for Methyl Orange by LAC_2.9 (a), and by... Source: ResearchGate URL: [Link]
-
Title: Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways Source: Frontiers in Microbiology URL: [Link]
-
Title: 2-Hydroxy-3-methylanthraquinone Source: PubChem URL: [Link]
-
Title: Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinolines by a High-Throughput Microfluidic System and Insights into the Role of Organic Bases Source: Molecules URL: [Link]
Sources
- 1. The mechanism of degradation of alizarin red by a white-rot fungus Trametes gibbosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The mechanism of degradation of alizarin red by a white-rot fungus Trametes gibbosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photocatalytic Degradation of Alizarin Red S and Bismarck Brown R Using TiO2 Photocatalyst [opensciencepublications.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dyes on Archaeological Textiles: Analyzing Alizarin and Its Degradation Products - ProQuest [proquest.com]
- 8. Removal and degradation pathway study of sulfasalazine with Fenton-like reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijesd.org [ijesd.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Optimizing Crystallization Conditions for 1,2-Dihydroxy-3-methylanthraquinone
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the crystallization of 1,2-Dihydroxy-3-methylanthraquinone. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges you may encounter during your experiments, offering practical solutions grounded in established crystallographic principles.
I. Understanding the Molecule: Physicochemical Properties
Before delving into crystallization protocols, it is crucial to understand the key physicochemical properties of this compound that will govern its behavior in solution.
| Property | Value/Information | Source |
| Molecular Formula | C₁₅H₁₀O₄ | [1] |
| Molecular Weight | 254.24 g/mol | [1] |
| Physical Appearance | White to brown solid | Sigma-Aldrich |
| Structural Features | Anthraquinone core with two adjacent hydroxyl groups and a methyl group. The presence of hydroxyl groups allows for significant hydrogen bonding. | Inferred from structure |
| Predicted Solubility | Likely soluble in polar organic solvents such as alcohols, DMSO, and DMF, and potentially in chlorinated solvents like chloroform. Sparingly soluble in non-polar solvents and likely insoluble in water, similar to its analogue, Alizarin (1,2-dihydroxyanthraquinone).[2][3][4][5][6] | Inferred from analogue data |
II. Frequently Asked Questions (FAQs)
Q1: What is the best starting point for selecting a crystallization solvent for this compound?
A1: A good starting point is to screen a range of solvents with varying polarities. Based on the structure, which includes polar hydroxyl groups and a larger, less polar anthraquinone backbone, suitable solvents are likely to be moderately polar. We recommend starting with ethanol, methanol, acetone, ethyl acetate, and chloroform.[7] A rule of thumb is to find a solvent that dissolves the compound when hot but in which the compound is only sparingly soluble at room temperature.[8]
Q2: My compound "oils out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the solution is too concentrated or cooled too quickly, causing the solute to come out of solution above its melting point in the solvent system.[9] To remedy this, you can try the following:
-
Increase the solvent volume: This will lower the concentration and may prevent premature precipitation.[9]
-
Use a different solvent or a co-solvent system: A solvent in which the compound is less soluble might be effective. Alternatively, adding a "poor" solvent dropwise to a solution in a "good" solvent can induce crystallization.[10]
-
Slow down the cooling rate: Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath or refrigerator. Insulating the flask can also help.[10]
Q3: No crystals are forming, even after cooling the solution for an extended period. What are the next steps?
A3: If no crystals form, the solution is likely not supersaturated. Here are several techniques to induce crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[9]
-
Seeding: If you have a few crystals of the compound, add one or two to the solution to act as templates for crystal growth.
-
Reduce the solvent volume: Carefully evaporate some of the solvent to increase the concentration of the solute.[9]
-
Introduce an anti-solvent: Slowly add a solvent in which your compound is insoluble to the solution until it becomes slightly turbid. Then, add a few drops of the good solvent to redissolve the precipitate and allow the mixture to stand.
Q4: The crystals that formed are very small, like a powder. How can I grow larger crystals?
A4: The formation of small crystals is often a result of rapid crystallization from a highly supersaturated solution. To encourage the growth of larger, higher-quality crystals, you need to slow down the crystallization process.[11] This can be achieved by:
-
Slower cooling: As mentioned previously, a slower cooling rate allows for more ordered crystal growth.
-
Using a more dilute solution: Starting with a less concentrated solution will slow the rate of crystal formation.
-
Vapor diffusion: This is an excellent method for growing high-quality single crystals from small amounts of material. A solution of your compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the solution, gradually inducing crystallization.[11]
III. Troubleshooting Guide
This guide provides a structured approach to resolving common crystallization problems.
| Problem | Potential Cause | Recommended Solution(s) |
| No Crystallization | Solution is not supersaturated. | 1. Evaporate some solvent. 2. Cool to a lower temperature. 3. Add an anti-solvent. 4. Scratch the inner surface of the flask. 5. Add a seed crystal.[9] |
| "Oiling Out" | Compound is precipitating as a liquid above its melting point in the solvent. | 1. Re-heat the solution and add more solvent. 2. Cool the solution more slowly. 3. Change to a different solvent system where the compound is less soluble.[9] |
| Rapid Crystallization (Powder Formation) | High degree of supersaturation and rapid nucleation. | 1. Use a more dilute solution. 2. Cool the solution more slowly. 3. Consider a different solvent. 4. Use vapor diffusion for slower crystal growth.[11] |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | 1. Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). 2. Perform a second recrystallization. |
| Low Yield | Compound is too soluble in the mother liquor. | 1. Ensure the solution is cooled sufficiently before filtration. 2. Wash the collected crystals with a minimal amount of ice-cold solvent. 3. Concentrate the mother liquor to obtain a second crop of crystals.[9] |
| Polymorphism | The compound can crystallize in different crystal forms. | 1. Vary the crystallization solvent and temperature. 2. Experiment with different cooling rates. 3. Characterize the resulting crystals using techniques like DSC or PXRD.[12] |
IV. Experimental Protocols
Here are detailed, step-by-step methodologies for common crystallization techniques suitable for this compound.
Protocol 1: Single Solvent Recrystallization by Slow Cooling
This is the most common and straightforward crystallization method.
Step-by-Step Methodology:
-
Solvent Selection: In a small test tube, add a small amount of your crude this compound. Add a few drops of the chosen solvent (e.g., ethanol) at room temperature. If the solid dissolves, the solvent is too good. If it doesn't dissolve, gently heat the test tube. If the solid dissolves upon heating and reappears upon cooling, you have found a suitable solvent.[8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask (a steam bath or hot plate is suitable). Continue adding the hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, add a small excess of hot solvent and quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this time.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Allow the crystals to dry completely, either by air-drying or in a desiccator.
Protocol 2: Co-solvent Recrystallization
This method is useful when a single solvent with the ideal solubility properties cannot be found.
Step-by-Step Methodology:
-
Solvent Pair Selection: Choose a "good" solvent in which this compound is highly soluble (e.g., acetone or ethanol) and a "poor" solvent in which it is insoluble (e.g., water or hexane). The two solvents must be miscible.[10]
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent.
-
Addition of Anti-solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling and Isolation: Follow steps 4-8 from Protocol 1.
Protocol 3: Vapor Diffusion
This technique is ideal for obtaining high-quality single crystals for X-ray crystallography.
Step-by-Step Methodology:
-
Preparation: Dissolve a small amount of the compound in a few drops of a relatively non-volatile "good" solvent (e.g., chloroform or ethyl acetate) in a small, open vial.
-
Setup: Place this small vial inside a larger, sealable container (like a beaker or a jar). Add a larger volume of a more volatile "poor" solvent (e.g., hexane or diethyl ether) to the bottom of the larger container, ensuring the level is below the top of the small vial.
-
Sealing and Incubation: Seal the larger container and leave it undisturbed in a location with a stable temperature.
-
Crystal Growth: Over time, the "poor" solvent will slowly vaporize and diffuse into the "good" solvent in the small vial, gradually reducing the solubility of your compound and promoting slow crystal growth.
-
Isolation: Once suitable crystals have formed, carefully remove the small vial and isolate the crystals.
V. Visualization of Workflows
Troubleshooting Crystallization Failure
Caption: A generalized workflow for recrystallization.
VI. References
-
Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]
-
Alizarin Dye: Definition, Synthesis, Properties and Application. (2022). Chemistry Learner. [Link]
-
Alizarin. Wikipedia. [Link]
-
SOP: CRYSTALLIZATION. UCLA Chemistry and Biochemistry. [Link]
-
Guide for crystallization. University of Geneva. [Link]
-
This compound. PubChem. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. [Link]
-
Why do aromatic interactions matter?. CCDC. [Link]
-
Postprint. DiVA portal. [Link]
-
The Role of Hydrogen Bonding in Aromatic Molecular Crystals at High Pressures. APS March Meeting 2020. [Link]
-
1,2-dihydroxyanthraquinone synthetic method. Google Patents.
-
The interplay between hydrogen bonds and stacking/T-type interactions in molecular cocrystals. PMC. [Link]
-
Optimizing Aromatic Interactions Within the Nematic Twist-Bend Liquid Crystal Phase. Kent State University. [Link]
-
1,2-Dihydroxy-3-methoxy-6-methylanthraquinone. PubChem. [Link]
-
1,2-Dihydro-1,3,8-trihydroxy-2-methylanthraquinone. PubChem. [Link]
-
1,8-Dihydroxy-2-methoxy-3-methyl-anthraquinone. PubChem. [Link]
-
1,5-Dihydroxy-3-methoxy-7-methylanthraquinone. PubChem. [Link]
-
Preparation and separation of 1,5- and 1,8-dihydroxyanthraquinone. Google Patents.
-
Process for synthesizing anthraquinone compound. Google Patents.
-
Unambiguous synthesis and spectral characterization of 1,8-dihydroxy-4-methylanthraquinone. ResearchGate. [Link]
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC. [Link]
-
Synthesis and crystal structure of 5,10-dihydroxy-9-methoxy-2,2-dimethyl-12-(2-methylbut-3-en-2-yl)-2H,6H-pyrano[3,2-b]xanthen-6-one. PMC. [Link]
-
Mixed Solvent Crystallization. (2022). Chemistry LibreTexts. [Link]
-
Synthesis, characterization, and crystal structure of 2',2''-dihydroxy-3,3'''-bichalcone and its related chalcone–flavanone and biflavanone analogs. ResearchGate. [Link]
Sources
- 1. This compound | C15H10O4 | CID 429241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Alizarin Dye: Definition, Synthesis, Properties and Application [sciencedoze.com]
- 5. chemiis.com [chemiis.com]
- 6. Alizarin - Wikipedia [en.wikipedia.org]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. unifr.ch [unifr.ch]
- 12. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Chromatographic Purification of 1,2-Dihydroxy-3-methylanthraquinone
Welcome to the technical support center for the purification of 1,2-Dihydroxy-3-methylanthraquinone. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges associated with the chromatographic purification of this polar, polycyclic aromatic compound. As a molecule with vicinal hydroxyl groups on an anthraquinone scaffold, it presents specific challenges such as strong stationary phase interactions and potential for on-column degradation. This document provides in-depth, cause-and-effect troubleshooting strategies and validated protocols to help you achieve optimal separation efficiency and yield.
Section 1: Understanding the Molecule - Key Physicochemical Properties
A successful purification strategy begins with a fundamental understanding of the target molecule's properties. This compound's behavior in a chromatographic system is dictated by its unique structure.
The presence of two adjacent hydroxyl (-OH) groups makes the molecule significantly polar. These groups are strong hydrogen bond donors and acceptors, leading to powerful interactions with polar stationary phases like silica gel. This high polarity is the primary driver behind many of the purification challenges discussed in this guide.
| Property | Value / Description | Implication for Chromatography |
| Molecular Formula | C₁₅H₁₀O₄[1] | --- |
| Molecular Weight | ~254.24 g/mol [1] | --- |
| Appearance | White to brown solid[2] | The compound is likely colored, allowing for visual tracking on the column. |
| Polarity | High | Strong affinity for polar stationary phases (e.g., silica gel), requiring relatively polar mobile phases for elution. High risk of peak tailing. |
| Solubility | A related, less polar isomer (Chrysophanic acid) is soluble in chloroform, acetone, and ether but poorly soluble in alcohols and water[3]. | Solubility in the chosen mobile phase is critical. Poor solubility can cause precipitation (crashing) on the column, leading to band broadening and low recovery. |
| Acidity | The phenolic hydroxyl groups are weakly acidic. | Can interact with basic sites on the stationary phase or be sensitive to the pH of the mobile phase. May chelate with metal impurities in silica. |
| Stability | Potentially sensitive to highly acidic or basic conditions. | Standard silica gel is acidic and can potentially cause degradation. A stability test is recommended[4]. |
Section 2: Recommended Starting Protocol: Flash Column Chromatography
This protocol provides a robust starting point. Troubleshooting should commence when deviations from the expected outcome of this procedure occur.
Step 1: Thin-Layer Chromatography (TLC) for Solvent System Selection
The goal is to find a solvent system that provides a retention factor (Rf) of 0.25 - 0.35 for the target compound. This Rf value typically translates well to flash column chromatography.
-
Initial Screening: Start with a moderately polar system. A common choice is a mixture of a non-polar solvent (like Hexane or Toluene) and a more polar solvent (like Ethyl Acetate or Acetone).
-
Example Systems to Test:
-
Hexane:Ethyl Acetate (e.g., 7:3, 1:1, 3:7 v/v)
-
Toluene:Acetone (e.g., 8:2, 7:3 v/v)[5]
-
Dichloromethane:Methanol (e.g., 98:2, 95:5 v/v)
-
-
-
Addressing Tailing on TLC: If the spot tails significantly, add a small amount (~0.5-1%) of a polar modifier like acetic acid or formic acid to the mobile phase. This protonates the silica surface and can sharpen the spot by reducing strong analyte-silanol interactions.[5]
-
Stability Check (2D TLC): Spot the crude material on a TLC plate. Run the plate in a selected solvent system. After running, remove the plate, let it dry completely for 15-20 minutes, and then turn it 90 degrees and run it again in the same solvent system. If the compound is stable, the spot will move diagonally. If new spots appear off the diagonal, it indicates degradation on the silica.[4]
Step 2: Column Preparation
-
Select Column Size: Choose a column diameter based on the amount of crude material to be purified. A common rule of thumb is a 20:1 to 40:1 ratio of silica gel weight to crude material weight.
-
Packing the Column:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.
-
Pour the slurry into the column and use gentle pressure or tapping to create a uniform, compact bed.
-
Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.
-
Equilibrate the column by passing 2-3 column volumes (CV) of the initial mobile phase through it.
-
Step 3: Sample Loading
Proper sample loading is critical for good separation.
-
Dry Loading (Recommended for Polar Compounds):
-
Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (2-3x the weight of the crude material) to the solution.
-
Carefully evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
-
Gently apply this powder onto the sand layer at the top of the prepared column.
-
-
Wet Loading (Use with Caution):
-
Dissolve the crude material in the absolute minimum amount of the initial mobile phase.
-
Using a pipette, carefully apply the concentrated solution to the top of the column.
-
Allow the sample to absorb fully into the silica bed before starting the elution.
-
Step 4: Elution and Fraction Collection
-
Initial Elution: Begin eluting with the solvent system determined from your TLC analysis.
-
Gradient Elution: It is often necessary to gradually increase the polarity of the mobile phase to elute the target compound in a reasonable time and maintain good separation. For example, starting with 20% Ethyl Acetate in Hexane and gradually increasing to 50% Ethyl Acetate.
-
Fraction Collection: Collect fractions continuously and monitor the elution using TLC to identify which fractions contain your purified compound.
Section 3: Troubleshooting Guide (Question & Answer Format)
This section addresses the most common problems encountered during the purification of this compound.
Problem 1: Severe Peak Tailing / Band Broadening
Q: My compound is smearing down the column in a wide band instead of a sharp peak. My collected fractions are broad and show decreasing purity. Why is this happening?
A: This is the most frequent issue for polar, hydroxylated compounds like yours. Peak tailing is primarily caused by strong, non-ideal interactions between the polar hydroxyl groups of your molecule and the acidic silanol (Si-OH) groups on the surface of the silica gel.
Plausible Causes & Solutions:
-
Cause 1: Strong Acid-Base Interactions: The acidic silanol groups on silica strongly hydrogen-bond with your compound.
-
Solution: Add a small amount (0.5-1%) of a competing acid, like acetic acid or formic acid , to your mobile phase.[5] The added acid protonates the most active silanol sites, reducing their ability to bind tightly to your compound and resulting in a sharper peak.
-
-
Cause 2: Chelation with Metal Impurities: Commercial silica gel contains trace metal ions (Fe³⁺, Al³⁺) that can chelate with the vicinal diol system of your molecule, causing tailing.
-
Solution: Use high-purity, metal-free silica gel. Alternatively, adding a weak chelating agent to the mobile phase can sometimes help, but modifying the solvent with acid is often more effective.
-
-
Cause 3: Column Overload: Loading too much sample for the column size saturates the stationary phase, leading to tailing.
-
Solution: Ensure you are using an appropriate ratio of silica to crude material (aim for at least 40:1). If necessary, reduce the amount of material loaded or use a larger column.
-
Caption: Analyte-stationary phase interactions causing peak tailing.
Problem 2: Low or No Recovery of the Compound
Q: I loaded my sample, but very little or none of my compound is eluting, even with highly polar mobile phases like 100% ethyl acetate or 10% methanol in DCM. Where did it go?
A: This indicates that your compound is irreversibly adsorbed onto the stationary phase or has decomposed on the column.
Plausible Causes & Solutions:
-
Cause 1: Irreversible Adsorption: The interaction with the silica is so strong that the mobile phase cannot displace the molecule.
-
Solution 1: Use a Stronger, More Polar Mobile Phase. Try a gradient up to 15-20% Methanol in Dichloromethane. If this fails, consider adding a small amount of ammonia in methanol (e.g., 1-2% of a 10% NH₄OH in MeOH stock solution) to your mobile phase.[4] The ammonia acts as a strong competitor for the acidic sites on the silica, displacing your compound. Caution: This makes the system basic and may affect compound stability.
-
Solution 2: Deactivate the Silica Gel. Before packing, you can treat the silica gel with a base like triethylamine. Prepare the slurry in your non-polar solvent containing 1% triethylamine, pack the column, and then run the chromatography with 0.5-1% triethylamine in the mobile phase.
-
-
Cause 2: On-Column Decomposition: The acidic nature of the silica gel may be catalyzing the degradation of your compound.
-
Diagnostic Step: Perform the 2D TLC stability test described in Section 2.
-
Solution 1: Use a Deactivated Stationary Phase. Switch to neutral or basic alumina, or use commercially available deactivated silica gel.
-
Solution 2: Use Reversed-Phase Chromatography. This is an excellent alternative where the stationary phase is non-polar (e.g., C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[6][7]
-
Problem 3: Poor Separation of Compound from Impurities
Q: My compound is eluting, but it's contaminated with an impurity that has a very similar Rf value. How can I improve the resolution?
A: Improving resolution requires optimizing the selectivity of your chromatographic system. This is achieved by changing the mobile phase composition to alter the interactions between your compounds and the stationary phase.
Plausible Causes & Solutions:
-
Cause 1: Insufficiently Optimized Mobile Phase: The chosen solvent system is not selective enough for the separation.
-
Solution 1: Change Solvent Polarity. If you are using a Hexane/Ethyl Acetate system, the primary interaction is based on polarity. Try switching to a solvent system that introduces different types of interactions. For example, using Dichloromethane (a dipolar solvent) or Toluene (an aromatic solvent) can change the selectivity and improve separation. A Toluene/Acetone system can be effective for separating anthraquinones.[5]
-
Solution 2: Use a Ternary Mixture. A three-component mobile phase (e.g., Hexane:DCM:Ethyl Acetate) provides more variables for optimization and can often achieve separations not possible with binary systems.
-
Solution 3: Perform a Slower Gradient. A shallower, more gradual increase in mobile phase polarity can significantly improve the resolution between closely eluting compounds.
-
-
Cause 2: Poor Column Packing or Loading: A poorly packed column or improper sample loading can lead to band broadening that masks the separation.
-
Solution: Ensure the column is packed uniformly without any cracks or channels. Use the dry loading method to apply the sample in the narrowest possible band.
-
Sources
Technical Support Center: Minimizing Batch-to-Batch Variability in 1,2-Dihydroxy-3-methylanthraquinone Extraction
Welcome to the technical support center dedicated to ensuring the consistent and reproducible extraction of 1,2-Dihydroxy-3-methylanthraquinone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their extraction protocols, thereby minimizing batch-to-batch variability. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
The quality and consistency of a botanical drug product are fundamentally linked to the reproducibility of its manufacturing process.[1][2] For natural products like this compound, inherent variability in the raw plant material and the intricacies of the extraction process are significant challenges.[1][3] This guide will provide a structured approach to identifying and controlling these variables.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its consistent extraction important?
A1: this compound is a naturally occurring anthraquinone derivative.[4] Anthraquinones are a class of aromatic compounds known for their diverse biological activities, making them of interest in drug discovery and development.[5][6] Consistent extraction is crucial because the concentration of the active compound directly impacts the therapeutic efficacy and safety of the final product. Regulatory bodies require tight control over the manufacturing process to ensure product quality and reproducibility between batches.[7][8]
Q2: What are the primary sources of batch-to-batch variability in the extraction of this compound?
A2: The variability in the final extract of this compound can be attributed to three main areas: the raw plant material, the extraction process itself, and the analytical methods used for quantification.[1][3] Factors such as the genetic makeup of the plant, growing conditions, harvest time, and post-harvest handling can significantly alter the phytochemical profile of the starting material.[3] The extraction method, choice of solvent, temperature, and duration are also critical process parameters that must be tightly controlled.[3]
Q3: How do I select an appropriate solvent for extracting this compound?
A3: The choice of solvent is critical and should be based on the polarity of this compound.[9] Anthraquinones are generally more soluble in organic solvents than in water.[10] Solvents like ethanol, methanol, acetone, and ethyl acetate are commonly used for extracting anthraquinones.[3][11] The presence of two hydroxyl groups and a methyl group on the anthraquinone backbone suggests a moderate polarity. A systematic approach would involve screening a panel of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, and water) to determine the optimal solvent for maximizing the yield of the target compound while minimizing the co-extraction of impurities.[9] For instance, a mixture of ethanol and water can be effective for extracting anthraquinone glycosides, while less polar solvents like chloroform or dichloromethane are often used for the aglycones.[11]
Q4: What analytical techniques are recommended for quantifying this compound to assess batch consistency?
A4: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most robust and widely used methods for the qualitative and quantitative analysis of anthraquinones.[12][13] These techniques offer high resolution and sensitivity, allowing for the accurate quantification of this compound and the creation of a chemical fingerprint of the extract. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of anthraquinones.[13] Method validation according to ICH guidelines is essential to ensure the reliability of the analytical data.[7][8]
Troubleshooting Guide
This section addresses specific issues you may encounter during the extraction process in a question-and-answer format, providing insights into the causality of the problem and actionable solutions.
Issue 1: Low Yield of this compound
Q: My extraction is resulting in a consistently low yield of the target compound across different batches. What could be the cause and how can I improve it?
A: A persistently low yield often points to suboptimal extraction parameters or issues with the raw material.
-
Causality: The efficiency of extraction is governed by the principle of "like dissolves like." If the solvent polarity does not match that of this compound, the compound will not be effectively solubilized. Furthermore, insufficient extraction time or temperature can lead to incomplete leaching of the compound from the plant matrix. The particle size of the plant material also plays a crucial role; larger particles have a smaller surface area-to-volume ratio, which can hinder solvent penetration.[14]
-
Troubleshooting Steps:
-
Solvent Optimization: Conduct a solvent screening study using solvents of varying polarities. Start with ethanol or methanol, which are generally effective for anthraquinones.[3] Consider using solvent mixtures (e.g., ethanol/water) to fine-tune the polarity.
-
Parameter Adjustment: Systematically vary the extraction temperature and duration. Be cautious with temperature, as excessive heat can lead to the degradation of thermolabile compounds.[11]
-
Particle Size Reduction: Ensure the plant material is ground to a fine, uniform powder. This increases the surface area available for solvent interaction, improving extraction efficiency.[14]
-
Extraction Method: Consider more advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). These methods can enhance extraction efficiency by disrupting plant cell walls, leading to better solvent penetration and reduced extraction times.[3][15]
-
Issue 2: Inconsistent Yield of this compound Between Batches
Q: I'm observing significant variability in the yield of this compound from one batch to the next, even though I'm using the same protocol. What are the likely sources of this inconsistency?
A: This is a classic batch-to-batch variability problem, often stemming from subtle inconsistencies in the raw material or the execution of the extraction protocol.
-
Causality: The chemical composition of plant materials is known to vary based on a multitude of factors including genetics, geographical source, climate, and harvest time.[1] Even with a standardized protocol, minor deviations in parameters like temperature, extraction time, or solvent-to-solid ratio can lead to significant differences in yield.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent yields.
-
Troubleshooting Steps:
-
Raw Material Qualification:
-
Source Verification: Ensure all batches of raw material are from the same supplier and, if possible, the same geographical location and harvest season.
-
Phytochemical Fingerprinting: Use HPLC or HPTLC to create a reference fingerprint of a "golden batch" of raw material. Screen all incoming raw materials against this standard to ensure consistency.
-
Macroscopic and Microscopic Examination: Visually inspect the raw material for any physical inconsistencies.
-
-
Protocol Adherence and Optimization:
-
Standard Operating Procedure (SOP): Develop a detailed SOP for the extraction process and ensure all personnel are trained and adhere to it strictly.
-
Parameter Monitoring: Use calibrated equipment to accurately control and monitor critical parameters like temperature, time, and agitation speed.
-
Solvent-to-Solid Ratio: Precisely measure the amount of plant material and solvent for each extraction to maintain a consistent ratio.
-
-
Issue 3: Presence of Impurities in the Final Extract
Q: My extract contains a high level of impurities, which is interfering with downstream processing and analysis. How can I improve the purity of my this compound extract?
A: The presence of impurities is often due to a lack of selectivity in the extraction process.
-
Causality: Solvents that are highly effective at extracting the target compound may also be good at solubilizing other, structurally similar compounds or compounds with similar polarities. This co-extraction leads to a complex mixture that requires further purification.
-
Troubleshooting Steps:
-
Solvent Selectivity: Experiment with solvents that have a higher selectivity for this compound. This may involve using less polar solvents or solvent mixtures. For example, sequential extraction with solvents of increasing polarity (e.g., starting with hexane to remove non-polar waxes and lipids, followed by ethyl acetate for the target compound) can be an effective strategy.[11]
-
Post-Extraction Purification:
-
Liquid-Liquid Extraction (LLE): Partition the crude extract between two immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on their differential solubilities.
-
Solid-Phase Extraction (SPE): Use an SPE cartridge to selectively retain and elute the target compound, leaving impurities behind.
-
Chromatography: For high-purity requirements, column chromatography or preparative HPLC are powerful purification techniques.[15]
-
-
Experimental Protocols
Protocol 1: Standardized Soxhlet Extraction of this compound
This protocol provides a robust method for the extraction of this compound, incorporating best practices to minimize variability.
-
1. Raw Material Preparation:
-
Obtain authenticated and quality-controlled dried plant material.
-
Grind the plant material to a fine powder (e.g., 40-60 mesh).
-
Dry the powdered material in an oven at 40-50°C to a constant weight to remove residual moisture.[14]
-
-
2. Soxhlet Extraction:
-
Accurately weigh 10 g of the dried plant powder and place it in a cellulose thimble.
-
Place the thimble in the Soxhlet extractor.
-
Add 200 mL of 95% ethanol to a round-bottom flask.[16]
-
Assemble the Soxhlet apparatus and heat the flask in a heating mantle.
-
Allow the extraction to proceed for 6-8 hours, ensuring a consistent cycle rate.
-
After extraction, allow the apparatus to cool.
-
-
3. Post-Extraction Processing:
-
Remove the solvent from the extract using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.
-
Dry the resulting crude extract in a vacuum oven at 40°C to a constant weight.
-
Store the dried extract in a desiccator, protected from light and moisture.[14]
-
Protocol 2: HPLC Quantification of this compound
This protocol outlines a validated HPLC method for the accurate quantification of the target compound.
-
1. Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard (1 mg/mL) in methanol.
-
Create a series of calibration standards by diluting the stock solution.
-
Accurately weigh 10 mg of the dried extract and dissolve it in 10 mL of methanol.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
2. HPLC Conditions:
Parameter Value Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) Mobile Phase Isocratic elution with Methanol:Water (80:20 v/v) with 0.1% Formic Acid Flow Rate 1.0 mL/min Injection Volume 20 µL Column Temperature 25°C | Detection Wavelength | 254 nm |
-
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Quantify the amount of this compound in the extract by interpolating its peak area from the calibration curve.
-
Visualization of the Extraction Workflow
Caption: A standardized workflow for consistent extraction.
References
-
ResearchGate. (2014, January 25). How do I extract anthraquinones from a plant roots?Link
-
PubChem. This compound.Link
- Singh, R., & co-workers. (2024). Different qualitative and quantitative analytical techniques for determination of major anthraquinonoids in Rhubarb.
- Kumar, K. ICH Guideline For Herbal Drugs.
- Locatelli, M. (2011, March 1). Anthraquinones: Analytical Techniques as a Novel Tool to Investigate on the Triggering of Biological Targets. Bentham Science Publishers.
- Safety First. (2024, August 16). Precautions and Best Practices in Plant Extraction.
- PubMed. (2019, November 20). Analytical methods for determination of anthraquinone dyes in historical textiles: A review.
- NIH. (n.d.).
- ResearchGate. (2025, August 10). (PDF) Anthraquinones: Analytical Techniques as a Novel Tool to Investigate on the Triggering of Biological Targets.
- BenchChem. (2025).
- Scribd.
- Oxford Academic. (2017, December 1).
- Sartorius. (2019, January 14). Reducing Batch-to-Batch Variability of Botanical Drug Products.
- ThaiScience. (2019, February 8).
- Research SOP. (2023, May 30).
- Cole-Parmer United Kingdom. Plant Extraction Methods & Techniques.
- PubChem. 1,2-Dihydroxy-3-methoxy-6-methylanthraquinone.
- MDPI.
- European Medicines Agency (EMA). (2006, March 30). GUIDELINE ON QUALITY OF HERBAL MEDICINAL PRODUCTS1/ TRADITIONAL HERBAL MEDICINAL PRODUCTS.
- Contentstack. Choosing the Right Extraction Method.
- ResearchGate. (2025, November 7). EU and ICH guidelines for quality control of herbal drugs.
- World Scientific Publishing. EXTRACTION OF ANTHRAQUINONE DERIVATIVES FROM RHUBARB RHIZOMES AND THEIR ANTIBACTERIAL TESTS.
- European Medicines Agency (EMA). Herbal medicinal products: scientific guidelines.
- Organom
- BenchChem. (2025, December). Technical Support Center: Enhancing Phytochemical Purity.
- Unknown Source. 1,8-Dihydroxy-3-methylanthraquinone.
- Sigma-Aldrich. 1,8-Dihydroxy-3-methylanthraquinone 98 481-74-3.
- NIH.
- LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions.
- Sigma-Aldrich. 1,8-Dihydroxy-3-methylanthraquinone 98 481-74-3.
- Journal of Pharmacognosy and Phytochemistry. (2016, December 8).
- Zaether.
- Asian Plant Research Journal. (2023, June 16). Phytochemical Screening for Medicinal Plants: Guide for Extraction Methods.
- NIH. (2017, September 22).
- PlantaeDB. 3-Hydroxy-1,2-Dimethoxy-6-Methylanthraquinone - Chemical Compound.
- Solubility of Things. Chrysophanol.
- PubChem. 1,2-Dihydro-1,3,8-trihydroxy-2-methylanthraquinone.
- ResearchGate. (2025, August 6). Batch-to-Batch Variation: A Key Component for Modeling Chemical Manufacturing Processes | Request PDF.
- Sigma-Aldrich. 1,8-Dihydroxy-3-methylanthraquinone 98 481-74-3.
- NIH. 2-Hydroxy-3-methylanthraquinone | C15H10O3 | CID 10889963 - PubChem.
Sources
- 1. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 2. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C15H10O4 | CID 429241 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. thaiscience.info [thaiscience.info]
dealing with co-eluting impurities in "1,2-Dihydroxy-3-methylanthraquinone" analysis
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Welcome to the technical support center for the analysis of 1,2-Dihydroxy-3-methylanthraquinone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the chromatographic analysis of this compound, with a particular focus on the challenge of co-eluting impurities.
Troubleshooting Guide: Resolving Co-eluting Impurities
Co-elution, where two or more compounds elute from a chromatographic column at the same time, is a significant challenge that can compromise the accuracy of quantification and impurity profiling.[1] This section provides a systematic approach to identifying and resolving co-elution issues.
Question: I'm observing a distorted or broad peak for this compound. Could this be a co-eluting impurity?
Answer: Yes, peak distortion, such as fronting, tailing, or the appearance of shoulders, is a common indicator of co-eluting species.[1] However, other factors can also contribute to poor peak shape. Here’s how to systematically troubleshoot this issue:
Step 1: Confirm Peak Purity
Before modifying your method, it's crucial to confirm whether the peak distortion is due to co-elution or other factors.
-
Using a Photodiode Array (PDA) Detector: A PDA detector is an invaluable tool for assessing peak purity.[2][3] By collecting UV-Vis spectra across the entire peak, from the upslope to the downslope, you can check for spectral homogeneity.[3][4] If the spectra at different points within the peak are not identical, it's a strong indication of a co-eluting impurity.[1][5]
-
Protocol for Peak Purity Analysis with a PDA Detector:
-
Ensure your HPLC system's software has the peak purity analysis feature enabled.[4]
-
Acquire data for your sample, ensuring that the spectral data across the peak of interest is collected.
-
The software will compare the spectra at the peak apex with spectra at the leading and tailing edges.
-
Review the purity plot and purity value provided by the software. A purity value below a certain threshold (often determined by the noise level) suggests the presence of an impurity.[6]
-
-
-
Using a Mass Spectrometer (MS) Detector: An MS detector provides more definitive evidence of co-elution by differentiating compounds based on their mass-to-charge ratio (m/z).[2] If the mass spectrum changes across the elution of a single chromatographic peak, it confirms the presence of multiple components.[1][7]
Step 2: Methodical Adjustments to Achieve Resolution
If co-elution is confirmed or highly suspected, the next step is to modify your chromatographic method to separate the components. The key is to alter the selectivity of your system, which is the ability to differentiate between the analyte and the impurity.[1]
Troubleshooting Workflow for Co-elution
Caption: A logical workflow for troubleshooting co-eluting impurities.
| Parameter | Recommended Action | Rationale |
| Mobile Phase pH | Adjust the pH of the aqueous portion of the mobile phase. | For ionizable compounds like this compound, changing the pH can alter the degree of ionization, which in turn affects retention time. A slight pH adjustment might be sufficient to shift the impurity away from the main peak. |
| Organic Modifier | Switch from acetonitrile to methanol, or vice versa. | Different organic modifiers can alter the selectivity of the separation by changing the nature of the interactions between the analytes and the stationary phase. |
| Stationary Phase Chemistry | Change to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or a Cyano column). | The choice of stationary phase is a critical factor in achieving separation.[8] If altering the mobile phase is ineffective, a different column chemistry may provide the necessary selectivity to resolve the co-eluting peaks.[1][9] |
| Temperature | Modify the column temperature. | Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can sometimes improve resolution. |
Step 3: Consider Advanced Chromatographic Techniques
For particularly challenging separations where conventional HPLC methods are insufficient, more advanced techniques may be necessary.
-
Two-Dimensional Liquid Chromatography (2D-LC): This powerful technique utilizes two columns with different separation mechanisms to significantly increase peak capacity and resolve highly complex mixtures.[10][11][12][13] Fractions from the first dimension are transferred to a second dimension for further separation, making it an excellent tool for separating co-eluting compounds.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific technique that is invaluable for identifying and quantifying trace-level impurities, even when they co-elute chromatographically.[14][15][16]
Frequently Asked Questions (FAQs)
Q1: What are the likely sources of impurities in this compound?
Impurities can originate from various sources, including:
-
Synthesis byproducts: Related compounds formed during the manufacturing process.[17]
-
Degradation products: this compound may degrade under certain conditions such as exposure to light, heat, or reactive chemicals.[18][19] Anthraquinones, in general, can undergo degradation through hydrolysis or oxidation.[18]
-
Starting materials and reagents: Unreacted starting materials or residual reagents from the synthesis.
Q2: How can I proactively develop a stability-indicating method for this compound?
A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products. To develop such a method, you should perform forced degradation studies.
-
Forced Degradation Protocol:
-
Subject solutions of this compound to various stress conditions (e.g., acid, base, oxidation, heat, and light).[18][19]
-
Analyze the stressed samples using your initial HPLC method.
-
The goal is to achieve significant degradation (typically 5-20%) to ensure that the degradation products are present at a detectable level.
-
Evaluate the chromatograms for the appearance of new peaks and ensure they are well-resolved from the main analyte peak. The USFDA recommends a resolution of greater than 2 between closely eluting peaks.[8]
-
Use a PDA detector to check for peak purity of the main peak in the stressed samples to ensure no degradation products are co-eluting.
-
Q3: My baseline is noisy, which is making it difficult to detect small impurity peaks. What can I do?
A noisy baseline can obscure small peaks and affect the accuracy of integration. Here are some common causes and solutions:
| Cause | Solution |
| Contaminated Mobile Phase | Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[20] Filter all aqueous mobile phases through a 0.22 µm filter.[20] |
| Air Bubbles in the System | Degas the mobile phase thoroughly before use.[20] Most modern HPLC systems have an online degasser. |
| Detector Lamp Issue | Check the detector lamp's energy and ensure it is within the manufacturer's recommended range. A failing lamp can cause significant noise. |
| System Leaks | Check for any leaks in the system, particularly around fittings.[21] Even a small leak can cause pressure fluctuations and a noisy baseline.[21] |
Q4: What are the typical starting conditions for an HPLC method for anthraquinone analysis?
For the analysis of anthraquinones like this compound, reversed-phase HPLC is commonly employed.[22][23]
-
Typical Starting Parameters:
-
Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase (e.g., water with 0.1% formic or acetic acid) and an organic modifier (e.g., acetonitrile or methanol) is typical.[24][25] The acid helps to suppress the ionization of the phenolic hydroxyl groups, leading to better peak shape.[22]
-
Detection: UV detection is commonly used, with the wavelength set to an absorbance maximum of the anthraquinone chromophore. A PDA detector is highly recommended to also gather spectral information.[23]
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point for a standard 4.6 mm ID analytical column.[23]
By following this guide, you should be well-equipped to tackle the challenges of analyzing this compound and effectively deal with co-eluting impurities.
References
-
Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Available from: [Link]
-
Oxford Academic. Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa. 2023. Available from: [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Available from: [Link]
-
National Institutes of Health. Forced Degradation Studies of Aloe Emodin and Emodin by HPTLC. Available from: [Link]
-
Waters. Peak Purity Parameters for PDA Data - Tip255. Available from: [Link]
-
Phenomenex. 2D-Liquid Chromatography: Principles & Uses. 2025. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Agilent. Tips and Tricks of HPLC System Troubleshooting. Available from: [Link]
-
C&EN. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. 2025. Available from: [Link]
-
SciSpace. Quantitative HPLC Determination and Extraction of Anthraquinones in Senna alata Leaves. Available from: [Link]
-
Veeprho. Separation of Closely Eluting Impurities by Selecting Appropriate Stationary Phase. 2020. Available from: [Link]
-
ResearchGate. HPLC-MS of anthraquinoids, flavonoids, and their degradation products in analysis of natural dyes in archeological objects. 2025. Available from: [Link]
-
PubMed Central. Effective degradation of anthraquinones in Folium Sennae with Monascus fermentation for toxicity reduce and efficacy enhancement. 2023. Available from: [Link]
-
Royal Society of Chemistry. Chemical diversity, medicinal potentialities, biosynthesis, and pharmacokinetics of anthraquinones and their congeners derived from marine fungi. 2022. Available from: [Link]
-
PharmTech. PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. Available from: [Link]
-
ResearchGate. Quantitative HPLC Determination and Extraction of Anthraquinones in Senna alata Leaves. 2025. Available from: [Link]
-
Shimadzu. LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. Available from: [Link]
-
Agilent. Simplify Complex Separations. Fast. Available from: [Link]
-
Phenomenex. HPLC Troubleshooting Guide. Available from: [Link]
-
Chromatography Forum. coeluting or comigrating impurities. 2006. Available from: [Link]
-
LCGC Europe. Using Two-dimensional Liquid Chromatography to Separate Complex Mixtures of Peptides. 2009. Available from: [Link]
-
RSSL. Identifying and elucidating impurity species. Available from: [Link]
-
Chromatography Online. Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. Available from: [Link]
-
PubMed. Semi-quantitative determination of co-eluting impurities in oligonucleotide drugs using ion-pair reversed-phase liquid chromatography mass spectrometry. 2019. Available from: [Link]
-
CABI Digital Library. HPLC Separation of Anthraquinones from Rhubarbs. Available from: [Link]
-
Pharmacia. A novel UHPLC method for quantitative analysis of five anthraquinone derivatives in Asphodeline plant extracts. 2025. Available from: [Link]
-
ResolveMass Laboratories Inc. Impurity Identification Service with LC-MS/MS, NMR & GC-MS: Which Method Do You Need?. 2025. Available from: [Link]
-
ACS Publications. Multi-2D LC × LC as a Novel and Powerful Implement for the Maximum Separation of Complex Samples. 2023. Available from: [Link]
-
ResearchGate. (PDF) Peak Purity Determination by HPLC Diode Array Detector (DAD / PDA) based Chromatography Software (Limitations and Uses). 2017. Available from: [Link]
-
PubMed. HPLC-MS of anthraquinoids, flavonoids, and their degradation products in analysis of natural dyes in archeological objects. Available from: [Link]
-
Research & Reviews: Journal of Pharmaceutical Analysis. Extended Abstract Vol. 8, Iss. 2. 2019. Available from: [Link]
-
CHIMIA. LC-MS and CE-MS Strategies in Impurity Profiling. Available from: [Link]
-
South Eastern European Journal of Public Health. Stability-Indicating Forced Degradation Study of Thymoquinone Using RP-HPLC. 2025. Available from: [Link]
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Technical Support Center: Enhancing the Solution Stability of 1,2-Dihydroxy-3-methylanthraquinone
Welcome to the technical support center for 1,2-Dihydroxy-3-methylanthraquinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the stability of this compound in solution. This resource combines established scientific principles with practical, field-proven insights to help you navigate the challenges of working with this sensitive molecule.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: My solution of this compound is changing color. What is happening?
A change in color, typically a darkening or fading, is a common indicator of degradation. This is often due to oxidation of the dihydroxyanthraquinone structure, which is sensitive to factors like pH, light, and the presence of dissolved oxygen.[1] The catechol-like 1,2-dihydroxy moiety is particularly susceptible to oxidation.
Q2: What is the optimal pH range for storing solutions of this compound?
While specific data for this exact molecule is limited, studies on similar anthraquinone compounds, such as aloin, suggest that acidic conditions (around pH 3.5) are generally more favorable for stability than neutral or basic conditions.[2][3][4] In basic solutions, the deprotonation of the hydroxyl groups can accelerate oxidative degradation.
Q3: Can I use common organic solvents to dissolve this compound?
Yes, but solvent choice can impact stability. While it is soluble in organic solvents like ethanol, ether, and benzene, the stability in these solvents can vary.[5] It is advisable to use high-purity, degassed solvents to minimize oxidative degradation. For aqueous solutions, the use of co-solvents may be necessary to improve solubility, but their impact on stability should be evaluated.
Q4: How can I prevent degradation during my experiments?
To minimize degradation, it is recommended to:
-
Work under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
-
Protect the solution from light by using amber vials or covering the container with aluminum foil.
-
Maintain a slightly acidic pH.
-
Consider the addition of antioxidants or chelating agents.
-
Prepare fresh solutions whenever possible and store them at low temperatures.
Q5: What are the primary degradation pathways for this compound?
The primary degradation pathways are likely oxidation and photodegradation. The 1,2-dihydroxy (catechol) moiety is prone to oxidation, potentially leading to the formation of quinone-type structures and subsequent ring cleavage.[6][7] Exposure to light, especially UV light, can also induce photochemical reactions.
Troubleshooting Guide: Common Stability Issues and Solutions
This section provides a more detailed approach to identifying and resolving common stability problems encountered during experiments with this compound.
Issue 1: Rapid Degradation Observed by HPLC Analysis
Symptoms:
-
Appearance of new peaks in the chromatogram over a short period.
-
A decrease in the peak area of the parent compound.
-
Changes in the color of the solution.
Root Causes and Corrective Actions:
-
Oxidative Degradation: The presence of dissolved oxygen in the solvent is a major contributor to degradation.
-
Inappropriate pH: Neutral to alkaline pH can significantly accelerate the degradation of hydroxylated anthraquinones.[4]
-
Solution: Adjust the pH of the solution to a slightly acidic range (e.g., pH 3-5) using a suitable buffer system. Citrate or acetate buffers are often good choices.
-
-
Presence of Metal Ions: Trace metal ions can catalyze oxidative degradation.
Issue 2: Inconsistent Results Between Experiments
Symptoms:
-
Poor reproducibility of analytical results.
-
Variable rates of degradation.
Root Causes and Corrective Actions:
-
Photodegradation: Exposure to ambient or UV light can lead to inconsistent degradation.
-
Temperature Fluctuations: Temperature can affect the rate of degradation.
-
Solution: Maintain a constant and controlled temperature throughout the experiment. For storage, refrigeration (2-8 °C) is generally recommended.
-
-
Solvent Variability: Differences in solvent purity, age, or storage conditions can introduce variability.
-
Solution: Use fresh, high-purity solvents from a reliable source for all experiments. Document the source and lot number of solvents used.
-
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol provides a general procedure for preparing a more stable stock solution of this compound.
Materials:
-
This compound
-
High-purity solvent (e.g., HPLC-grade methanol or acetonitrile)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Citric acid or acetic acid
-
Ascorbic acid (optional)
-
EDTA disodium salt (optional)
-
Inert gas (nitrogen or argon)
-
Amber volumetric flasks
Procedure:
-
De-gas the chosen solvent and water by sparging with an inert gas for at least 15 minutes.
-
Prepare the desired buffer (e.g., 10 mM citrate buffer, pH 4.0).
-
Accurately weigh the required amount of this compound and transfer it to an amber volumetric flask.
-
Add a small amount of the de-gassed organic solvent to dissolve the compound.
-
If using, add ascorbic acid (e.g., to a final concentration of 0.1% w/v) and/or EDTA (e.g., to a final concentration of 0.05% w/v).
-
Dilute to the final volume with the de-gassed buffer.
-
Blanket the headspace of the flask with the inert gas before sealing.
-
Store the solution at 2-8 °C and protected from light.
Protocol 2: Forced Degradation Study
A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[17][18][19][20][21]
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80 °C for 48 hours (solid state and in solution).
-
Photodegradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[14][15] A dark control should be run in parallel.
Procedure:
-
Prepare a solution of this compound in a suitable solvent system.
-
Expose aliquots of the solution to the stress conditions listed above.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method.
Protocol 3: Stability-Indicating HPLC Method
This is a general-purpose HPLC method that can be optimized for the analysis of this compound and its degradation products.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm and 435 nm.
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.[22]
Data Summary Tables
Table 1: Factors Influencing the Stability of Hydroxylated Anthraquinones
| Parameter | Effect on Stability | Recommendations |
| pH | Highly pH-dependent. Degradation increases in neutral to alkaline conditions.[4] | Maintain a slightly acidic pH (3-5). |
| Oxygen | Promotes oxidative degradation. | De-gas solvents and work under an inert atmosphere. |
| Light | Can cause photodegradation. | Protect solutions from light using amber vials or foil. |
| Temperature | Higher temperatures accelerate degradation. | Store solutions at low temperatures (2-8 °C). |
| Metal Ions | Catalyze oxidation. | Use high-purity reagents and consider adding a chelating agent like EDTA.[11] |
Table 2: Recommended Stabilizing Agents
| Agent | Class | Proposed Mechanism | Typical Concentration |
| Ascorbic Acid | Antioxidant | Scavenges free radicals and reduces oxidized species.[8][9] | 0.05 - 0.2% (w/v) |
| EDTA | Chelating Agent | Sequesters metal ions that catalyze oxidation.[11][13][23] | 0.01 - 0.1% (w/v) |
| Citrate/Acetate Buffer | Buffering Agent | Maintains an optimal acidic pH. | 10 - 50 mM |
Diagrams
Caption: Potential degradation pathways for this compound.
Caption: General workflow for conducting a stability study.
References
-
Health functions and structure-activity relationship of natural anthraquinones from plants. (n.d.). Frontiers in Pharmacology. Retrieved January 20, 2026, from [Link]
-
Degradation pathways and kinetics of anthraquinone compounds along with nitrate removal by a newly isolated Rhodococcus pyridinivorans GF3 under aerobic conditions. (2019). Bioresource Technology. Retrieved January 20, 2026, from [Link]
-
SEQUENTIAL SUBSTITUTION OF METHYL SIDE GROUP IN NAPTHOQUINONE AND ANTHRAQUINONE TO INVESTIGATE SENSITIVITY OF THE CARBONYL BAND. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]
-
Study of Tetrahydroxylated Anthraquinones—Potential Tool to Assess Degradation of Anthocyanins Rich Food. (2019). Molecules. Retrieved January 20, 2026, from [Link]
-
Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage. (2022). Foods. Retrieved January 20, 2026, from [Link]
-
Forced Degradation Studies of Aloe Emodin and Emodin by HPTLC. (2019). Journal of Pharmaceutical Sciences and Research. Retrieved January 20, 2026, from [Link]
-
Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage. (n.d.). OUCI. Retrieved January 20, 2026, from [Link]
-
Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage. (2022). PubMed Central. Retrieved January 20, 2026, from [Link]
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Imaging Studies of Photodegradation and Self-healing in Anthraquinone Derivative Dye-doped PMMA. (2020). RSC Publishing. Retrieved January 20, 2026, from [Link]
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Anthraquinones: An Overview. (2015). ResearchGate. Retrieved January 20, 2026, from [Link]
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Spectral characteristics of ortho, meta and para dihydroxy benzenes in different solvents, pH and beta-cyclodextrin. (2005). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved January 20, 2026, from [Link]
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Optimization of the Degradation of Hydroquinone, Resorcinol and Catechol Using Response Surface Methodology. (2015). Scirp.org. Retrieved January 20, 2026, from [Link]
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Stability of Catechol (1,2-dihydroxybenzene). (2020). Reddit. Retrieved January 20, 2026, from [Link]
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Bacterial degradation of anthraquinone dyes. (2019). Journal of Zhejiang University. Science. B. Retrieved January 20, 2026, from [Link]
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Methanogenic degradation of hydroquinone and catechol via reductive dehydroxylation to phenol. (n.d.). KOPS. Retrieved January 20, 2026, from [Link]
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An HPLC method development for the assessment of degradation products of anthraquinone dye. (2011). ResearchGate. Retrieved January 20, 2026, from [Link]
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Degradation pathways of catechol under light irradiation.... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Stability-Indicating Forced Degradation Study of Thymoquinone Using RP-HPLC. (2025). SEEJPH. Retrieved January 20, 2026, from [Link]
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Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia. Retrieved January 20, 2026, from [Link]
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Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 20, 2026, from [Link]
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Conformers of 1,2-dihydroxybenzene (ortho) and... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Extremely Stable Anthraquinone Negolytes Synthesized from Common Precursors. (2019). ResearchGate. Retrieved January 20, 2026, from [Link]
-
1,2-Dihydroxyanthraquinone: Synthesis, and induced changes in the structural and optical properties of the nanostructured thin films due to γ-irradiation. (2019). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved January 20, 2026, from [Link]
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Anthraquinone with tailored structure for a nonaqueous metal-organic redox flow battery. (2025). Journal of Materials Chemistry A. Retrieved January 20, 2026, from [Link]
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Stabilizing effect of ascorbic acid on flavan-3-ols and dimeric procyanidins from cocoa. (2003). Journal of Agricultural and Food Chemistry. Retrieved January 20, 2026, from [Link]
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Ortho, Para, Meta. (n.d.). Chemistry Steps. Retrieved January 20, 2026, from [Link]
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Dihydroxybenzenes. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
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EDTA: the chelating agent under environmental scrutiny. (2002). SciELO. Retrieved January 20, 2026, from [Link]
-
HPLC Separation of Anthraquinones from Rhubarbs. (n.d.). CABI Digital Library. Retrieved January 20, 2026, from [Link]
-
Effect of flavonols on ascorbic acid and anthocyanin stability in model system. (2008). Food Chemistry. Retrieved January 20, 2026, from [Link]
-
Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. (2022). Antioxidants. Retrieved January 20, 2026, from [Link]
-
Stability and Stabilization of Ascorbic Acid. (2018). ResearchGate. Retrieved January 20, 2026, from [Link]
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Alizarin. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
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Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). EMA. Retrieved January 20, 2026, from [Link]
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EDTA chelation therapy in the treatment of toxic metals exposure. (2013). The Scientific World Journal. Retrieved January 20, 2026, from [Link]
-
High-Performance Liquid Chromatographic Method for the Simultaneous Separation of Emodin-Type Oxidized and Reduced Anthranoids. (n.d.). DergiPark. Retrieved January 20, 2026, from [Link]
-
(PDF) EDTA: The chelating agent under environmental scrutiny. (2002). ResearchGate. Retrieved January 20, 2026, from [Link]
-
The effect of ascorbic acid and H2O2 treatment on the stability of anthocyanin pigments in berries. (2010). TÜBİTAK Academic Journals. Retrieved January 20, 2026, from [Link]
-
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals. Retrieved January 20, 2026, from [Link]
-
Ethylenediaminetetraacetic Acid (EDTA). (2023). NCBI Bookshelf. Retrieved January 20, 2026, from [Link]
- 1,2-dihydroxyanthraquinone synthetic method. (n.d.). Google Patents.
-
HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. (2010). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Photostability testing theory and practice. (2021). Q1 Scientific. Retrieved January 20, 2026, from [Link]
-
EDTA Chelation Therapy. (2018). Urban Integrative IV and Detox Clinic. Retrieved January 20, 2026, from [Link]
-
Photostability. (n.d.). IAGIM. Retrieved January 20, 2026, from [Link]
-
2 Alizarin; 1,2-dihydroxy anthraquinone. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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- 3. Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powder… [ouci.dntb.gov.ua]
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Technical Support Center: A Researcher's Guide to Solvent Selection for 1,2-Dihydroxy-3-methylanthraquinone
Introduction
1,2-Dihydroxy-3-methylanthraquinone is an aromatic organic compound belonging to the anthraquinone family, a class of molecules known for a wide range of biological activities.[1] A key challenge in evaluating its potential in biological assays stems from its physicochemical properties. With a calculated XLogP3 of 3.1, this compound is significantly lipophilic, predicting poor solubility in aqueous solutions which are the basis of most biological systems.[2] The broader class of anthraquinones is generally characterized by its insolubility in water.[3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for selecting and validating appropriate solvents for in vitro and cell-based assays involving this compound. Our approach emphasizes scientific integrity, providing not just protocols, but the causal logic behind them to empower you to design robust, reliable, and reproducible experiments.
Section 1: Understanding the Core Challenge: Physicochemical Profile
The molecular structure of this compound dictates its behavior in solution. The large, planar anthraquinone core is hydrophobic, while the two hydroxyl groups add a minor degree of polarity. However, the overall character is dominated by the nonpolar aromatic system, making effective solubilization in aqueous media a primary experimental hurdle.
| Property | Value | Source | Implication for Biological Assays |
| Molecular Formula | C₁₅H₁₀O₄ | PubChem[2] | - |
| Molecular Weight | 254.24 g/mol | PubChem[2] | Necessary for calculating molar concentrations. |
| XLogP3 (Lipophilicity) | 3.1 | PubChem[2] | Indicates poor water solubility; an organic solvent is required. |
| General Class Solubility | Insoluble in water; sparingly soluble in cold ethanol. | Sciencemadness Wiki[3] | Confirms the need for a strong organic solvent for stock solutions. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for preparing a stock solution of this compound?
Answer: Dimethyl sulfoxide (DMSO) is the industry-standard and recommended primary solvent. DMSO is a universal, amphiphilic solvent highly effective at dissolving nonpolar, poorly water-soluble compounds for drug delivery and in vitro testing.[4][5] Its ability to be miscible with both aqueous media and organic phases makes it ideal for creating high-concentration stock solutions that can be subsequently diluted into your assay buffer.[5]
Q2: How should I prepare and store my stock solution?
Answer: Prepare a high-concentration primary stock solution, typically in the range of 10-50 mM, using 100% anhydrous, cell-culture grade DMSO. Ensure the compound is fully dissolved by vortexing or brief sonication. Store this stock at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Repeated freezing and thawing can introduce water from atmospheric condensation, which may cause your lipophilic compound to precipitate out of the DMSO stock over time.[5]
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous cell culture medium. What is happening and how can I fix it?
Answer: This is a common and expected phenomenon known as "aqueous precipitation." Your compound is soluble in 100% DMSO but becomes insoluble when the solvent environment abruptly changes to >99% water.
Troubleshooting Steps:
-
Modify the Dilution Technique: Add the DMSO stock to the aqueous medium drop-wise while vortexing vigorously. This rapid mixing can help create a transiently stable suspension.
-
Reduce the Final Concentration: The most common reason for precipitation is exceeding the compound's kinetic solubility limit in the final assay medium. Your target concentration may be too high.
-
Use a Serum-Containing Medium for Intermediate Dilution: If your final assay uses serum, performing an intermediate dilution step into a small volume of serum-containing medium can help. Serum proteins like albumin can bind to lipophilic compounds and act as carriers, improving their apparent solubility.
-
Visually Inspect for Precipitation: Before adding your compound to cells, inspect the diluted solution. The presence of a faint cloudiness or visible particulates indicates precipitation. Centrifuging the solution and testing the supernatant can confirm this, but it is better to optimize the solubilization method.
Q4: What is the maximum concentration of solvent my cells can tolerate?
Answer: This is a critical parameter that you must determine experimentally for your specific cell line and assay duration . Solvents can be cytotoxic and can interfere with assay readouts even at sub-lethal concentrations.[6][7] However, general guidelines exist:
| Solvent | Generally Tolerated Max. Concentration (v/v) | Key Considerations |
| DMSO | ≤ 0.5% [4][7] | Some sensitive cell lines may require ≤ 0.1%. Concentrations above 1% are often cytotoxic.[6] |
| Ethanol | ≤ 1.0% | Can be less cytotoxic than DMSO for some cells, with tolerated concentrations between 1-2%.[4] However, it can also be more disruptive to cell membranes.[7][8] |
| Methanol | ≤ 1.0% | Cytotoxicity is cell-line dependent but often comparable to or slightly higher than ethanol.[8][9] |
The causality: The solvent tolerance limit defines your experimental "safe window." Exceeding this limit means any observed biological effect could be an artifact of solvent-induced stress or cell death, invalidating your results.
Q5: I ran a vehicle control, but I still suspect the solvent is interfering with my assay. Is this possible?
Answer: Yes. A vehicle control (medium + solvent) is essential to subtract the baseline effect of the solvent, but it doesn't account for all potential interactions. Solvents themselves can have biological activity. For example, DMSO has been reported to have anti-inflammatory and cell-differentiating properties and can induce or inhibit cellular processes depending on the cell type and concentration.[6][7] If you suspect interference, consider reducing the solvent concentration further or, if possible, exploring an alternative solvent system.
Section 3: Systematic Troubleshooting Guide
| Problem Encountered | Probable Cause | Recommended Action & Rationale |
| Low or inconsistent biological activity across experiments. | Compound Precipitation: The actual concentration of the compound in solution is much lower than the calculated concentration due to precipitation. | Action: Perform a kinetic solubility test. Prepare your highest desired concentration in the final assay buffer, incubate for the assay duration, centrifuge at high speed, and measure the compound's concentration in the supernatant (e.g., via UV-Vis or HPLC). Rationale: This validates the true soluble concentration of your compound under the exact assay conditions.[5] |
| High background signal or unexpected assay interference. | Solvent-Assay Component Interaction: The solvent may be directly interacting with detection reagents (e.g., fluorescent dyes, enzymes like luciferase). | Action: Run a "reagent control" plate with no cells. Include wells with medium alone, medium + vehicle, and medium + test compound. Rationale: This isolates the interaction between your compound/solvent and the detection chemistry, separate from any biological activity. |
| Vehicle control shows significant cytotoxicity. | Exceeded Solvent Tolerance: The final solvent concentration is too high for your specific cell line or assay duration. | Action: Perform the Solvent Tolerance Assay described in Protocol 1 below. Rationale: This is a mandatory validation step to define the non-toxic working concentration of your chosen solvent for your specific experimental system. |
| Stock solution appears cloudy or contains crystals. | Poor Compound Solubility/Stability in Stock: The compound may be poorly soluble even in 100% DMSO at the desired concentration, or it has precipitated during storage (e.g., due to water absorption). | Action: Try preparing a less concentrated stock. Ensure you are using anhydrous DMSO. Always visually inspect the stock after thawing. If crystals are present, attempt to redissolve by warming and vortexing before use. Prepare fresh stocks frequently. |
Section 4: Essential Validation Protocols
These protocols are designed as self-validating systems to ensure the integrity of your experimental setup.
Protocol 1: Determining the Maximum Tolerated Solvent Concentration
-
Objective: To identify the highest concentration of a solvent (e.g., DMSO) that does not significantly impact cell viability.
-
Materials: Your chosen cell line, appropriate culture medium, 96-well plates, a cell viability reagent (e.g., CCK-8, MTT, or CellTiter-Glo®), 100% cell-culture grade solvent.
-
Procedure:
-
Seed cells in a 96-well plate at the density used for your main assay and allow them to adhere overnight.
-
Prepare a 2X top concentration of your solvent in culture medium. For example, to test a final concentration of 2%, prepare a 4% solution in medium.
-
Perform a serial 1:2 dilution of the solvent-containing medium directly in a separate 96-well "dilution plate". You should have columns representing final concentrations of 2%, 1%, 0.5%, 0.25%, 0.125%, etc. Include a "medium only" control (0% solvent).
-
Remove the old medium from your cells and add the medium from the dilution plate.
-
Incubate the cells for the same duration as your planned biological assay (e.g., 24, 48, or 72 hours).
-
At the end of the incubation, add the cell viability reagent and measure the signal according to the manufacturer's protocol.
-
-
Analysis: Normalize the data to the "medium only" control (100% viability). The highest solvent concentration that results in ≥90-95% cell viability is typically considered the maximum tolerated concentration for your assay.
Protocol 2: Preparing Working Solutions with a Constant Final Solvent Concentration
-
Objective: To prepare a serial dilution of this compound while ensuring the final percentage of DMSO is identical in every well, including the "no compound" control.
-
Example Scenario:
-
Primary Stock: 20 mM compound in 100% DMSO.
-
Highest Final Assay Concentration: 100 µM.
-
Final Assay Volume: 200 µL.
-
Maximum Tolerated DMSO: 0.5%.
-
-
Procedure:
-
Calculate the Intermediate Dilution: The final DMSO will be 0.5%, so the stock solution will be diluted 1:200 (100% / 0.5%). This means you will add 1 µL of your DMSO stock solutions to a final volume of 200 µL.
-
Prepare the Top Compound Stock (Intermediate): Your highest concentration is 100 µM. Since you are adding 1 µL to 200 µL, your intermediate stock needs to be 200X concentrated, i.e., 100 µM * 200 = 20,000 µM or 20 mM. In this case, your primary stock is already at the correct concentration.
-
Prepare Serial Dilutions in 100% DMSO: In a PCR tube strip or 96-well plate, perform a serial dilution of your 20 mM primary stock using 100% DMSO as the diluent. For a 1:2 dilution series, you would have stocks of 20 mM, 10 mM, 5 mM, 2.5 mM, etc., all in 100% DMSO.
-
Prepare the Vehicle Control: Have a tube of 100% DMSO ready. This is your "zero compound" stock.
-
Plate the Assay: Add 199 µL of cell culture medium to each well of your assay plate.
-
Add 1 µL of the appropriate DMSO stock (e.g., 1 µL of 20 mM stock for the 100 µM final concentration, 1 µL of 10 mM stock for 50 µM, etc.) to the corresponding wells.
-
To the vehicle control wells, add 1 µL of the 100% DMSO.
-
-
Result: Every well, regardless of the compound concentration, now contains a final DMSO concentration of 0.5%.
Section 5: Visualized Workflows
Solvent Selection & Validation Workflow
Caption: A decision workflow for selecting and validating a solvent system.
Constant Solvent Serial Dilution Workflow
Caption: Method for achieving constant solvent percentage across all dilutions.
References
-
Stoddart, M. J., et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. National Institutes of Health (NIH). Available at: [Link]
-
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. National Institutes of Health (NIH). Available at: [Link]
-
Li, G. C., Hahn, G. M., & Shiu, E. C. (1977). Cytotoxicity of commonly used solvents at elevated temperatures. Journal of Cellular Physiology, 93(3), 331-4. Available at: [Link]
-
Ibrahim, M. A., et al. (2014). Cytotoxicity of Eight Organic Solvents Towards Balb/3T3 and 293T Cells. ResearchGate. Available at: [Link]
-
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. CID 429241. Available at: [Link]
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Kypreos, M. A., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. National Institutes of Health (NIH). Available at: [Link]
-
Thuy, T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Available at: [Link]
-
Chávez-Servia, J. L., et al. (2018). Effect of Solvent and Grain Color on the Biological Activities of Maize Grain. MDPI. Available at: [Link]
-
Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Request PDF on ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). 1,2-Dihydroxy-3-methoxy-6-methylanthraquinone. PubChem Compound Database. CID 9971104. Available at: [Link]
-
Sciencemadness Wiki (2023). Anthraquinone. Sciencemadness.org. Available at: [Link]
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ICCVAM (2003). Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program. Available at: [Link]
-
El-hawary, S. S., et al. (2022). Chemical diversity, medicinal potentialities, biosynthesis, and pharmacokinetics of anthraquinones and their congeners derived from marine fungi. RSC Publishing. Available at: [Link]
-
Rahi, M. (2021). Biocompatibility Failure & Solvent Effect on Chemical Characterization. Medical Product Outsourcing. Available at: [Link]
-
FooDB (2010). Showing Compound 1,2,8-Trihydroxy-3-methylanthraquinone (FDB011950). FooDB. Available at: [Link]
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Li, Y., et al. (2024). 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells... PubMed Central. Available at: [Link]
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MED Institute (2025). Key Takeaways from the FDA Draft Guidance on Chemical Analysis for Biocompatibility Assessment – Part 1 of 2. MED Institute. Available at: [Link]
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Alsarahni, A. (2021). How can I dissolve anthracene and prepare the dilutions without using Ethanol... ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). 1,5-Dihydroxy-2-methoxy-6-methylanthraquinone. PubChem Compound Database. CID 13412795. Available at: [Link]
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- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Anticancer Potential of 1,2-Dihydroxy-3-methylanthraquinone and Chrysophanol for Researchers and Drug Development Professionals
In the landscape of natural product-derived anticancer agents, anthraquinones represent a privileged scaffold, yielding compounds with diverse and potent biological activities. Among these, 1,2-Dihydroxy-3-methylanthraquinone and chrysophanol have emerged as promising candidates for cancer therapy. This guide provides an in-depth, objective comparison of their anticancer activities, supported by experimental data, to aid researchers, scientists, and drug development professionals in their endeavors.
Introduction to the Contenders: Two Sides of the Anthraquinone Coin
This compound , also known as methylalizarin, is a significant bioactive component isolated from medicinal plants such as Hedyotis diffusa Willd (Baihuasheshecao)[1][2]. Its structure is characterized by two adjacent hydroxyl groups and a methyl group on the anthraquinone core.
Chrysophanol , or 1,8-dihydroxy-3-methylanthraquinone, is a more widely studied natural anthraquinone found in various medicinal plants, including rhubarb (Rheum species)[3][4]. Structurally, it differs from this compound in the positioning of its hydroxyl groups, a seemingly subtle change that imparts distinct biological properties.
| Compound | Chemical Structure | IUPAC Name | Molecular Formula | Natural Sources |
| This compound | 1,2-dihydroxy-3-methylanthracene-9,10-dione[5] | C15H10O4 | Hedyotis diffusa Willd, Rubia wallichiana, Ophiorrhiza pumila[1][5] | |
| Chrysophanol | 1,8-dihydroxy-3-methylanthracene-9,10-dione | C15H10O4 | Rheum species (rhubarb), Cassia species, Aloe species[3][4] |
Mechanisms of Anticancer Action: A Tale of Two Pathways
While both compounds are cytotoxic to cancer cells, their underlying mechanisms of action exhibit notable differences, providing distinct avenues for therapeutic intervention.
This compound: A Pro-Apoptotic and Anti-Invasive Agent
Recent studies have illuminated the pro-apoptotic and anti-invasive properties of this compound, particularly in hepatocellular carcinoma (HCC). Its anticancer effects are largely attributed to the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways[2].
A key molecular target of this compound is the SIRT1/p53 signaling pathway . It has been shown to inhibit the proliferation and invasion of liver cancer cells by targeting this pathway[1]. Furthermore, this compound can induce apoptosis in malignant cells by inhibiting receptor Src tyrosine kinase[4].
The proposed mechanism involves the upregulation of pro-apoptotic proteins such as Bax, p53, Fas, and FasL, and the downregulation of the anti-apoptotic protein Bcl-2[2]. This cascade of events leads to the activation of initiator caspases (caspase-8 and -9) and the executioner caspase-3, ultimately resulting in programmed cell death[2].
Caption: Proposed mechanism of this compound-induced apoptosis.
Chrysophanol: A Multifaceted Anticancer Compound
Chrysophanol exhibits a broader spectrum of anticancer activities, engaging multiple cellular pathways to induce cell death, which can be either through apoptosis or necrosis depending on the cancer type and cellular context[3][6].
One of the prominent mechanisms of chrysophanol is the induction of necrotic cell death , particularly in liver and lung cancer cells. This is often accompanied by an increase in reactive oxygen species (ROS), loss of mitochondrial membrane potential, and a decrease in ATP levels[3].
In other cancer types, such as breast and colorectal cancer, chrysophanol primarily induces apoptosis . It has been shown to inhibit the NF-κB signaling pathway , leading to the downregulation of anti-apoptotic proteins like Bcl-2 and cell cycle regulators like cyclin D1[7]. This, in turn, promotes apoptosis and cell cycle arrest. Furthermore, chrysophanol can modulate the EGFR/mTOR and AKT/ERK signaling pathways, which are crucial for cancer cell proliferation, survival, and metastasis[3][7]. In colorectal cancer, chrysophanol has been found to upregulate decorin, which enhances its pro-apoptotic effects[8].
Caption: Key signaling pathways modulated by Chrysophanol in cancer cells.
Comparative Cytotoxicity: A Look at the Numbers
The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a cytotoxic compound. While direct comparative studies are limited, data from various publications allow for an indirect assessment of their efficacy against different cancer cell lines.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| This compound | HepG2 (Liver) | 51 μM | [4] |
| Chrysophanol | A549 (Lung) | 24.76 μg/mL | [3] |
| SK-OV-3 (Ovary) | 7.28 μg/mL | [3] | |
| SK-MEL-2 (Melanoma) | 5.83 μg/mL | [3] | |
| HCT-15 (Colon) | 30.0 μg/mL | [3] | |
| Caki-2 (Renal) | ~20 μM | [3] | |
| J5 (Liver) | ~50 μM (for necrosis) | [3] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
In Vivo Efficacy: From the Bench to Preclinical Models
Evidence from in vivo studies is crucial for assessing the therapeutic potential of a compound. Chrysophanol has demonstrated in vivo anticancer activity. In a colorectal cancer xenograft model, chrysophanol treatment suppressed tumor growth and increased the percentage of apoptotic cells within the tumor tissue, without causing general toxicity[8]. In vivo studies on this compound are less reported in the reviewed literature, highlighting an area for future investigation.
Experimental Protocols: A Guide for Laboratory Investigation
For researchers aiming to validate and expand upon these findings, the following experimental workflows are fundamental.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or chrysophanol for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentration of the compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Conclusion and Future Directions
Both this compound and chrysophanol are promising natural anthraquinones with significant anticancer potential. This compound appears to have a more targeted mechanism, primarily inducing apoptosis through the SIRT1/p53 pathway, making it an interesting candidate for cancers with specific genetic backgrounds. Chrysophanol, on the other hand, demonstrates a broader range of activities, engaging multiple signaling pathways and modes of cell death, suggesting its potential applicability across a wider array of cancer types.
Future research should focus on direct, head-to-head comparative studies of these two compounds in a panel of cancer cell lines and in relevant in vivo models. Investigating potential synergistic effects with existing chemotherapeutic agents could also unlock new therapeutic strategies. Furthermore, addressing the pharmacokinetic challenges associated with these compounds, such as poor solubility and bioavailability, will be crucial for their clinical translation[6].
References
- Sathish Kumar, M., et al. (2020). Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential. MDPI.
- Zhang, Y., et al. (2024).
- Wang, Y., et al. (2018). Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines. PubMed Central.
- Singh, R., et al. (2021).
- Kandytjarow, A., et al. (2024). The Activity of 1,8-Dihydroanthraquinone Derivatives in Nervous System Cancers. Semantic Scholar.
- Lin, L., et al. (2015).
- Chen, R., et al. (2019). Chrysophanol exhibits inhibitory activities against colorectal cancer by targeting decorin. Wiley.
- Kandytjarow, A., et al. (2024). Therapeutic Potential of 1,8-Dihydroanthraquinone Derivatives for Breast Cancer. PubMed Central.
- Li, Y., et al. (2024). Chrysophanol: A promising natural compound in cancer therapy - Mechanistic insights and future perspectives. PubMed.
- Kumar, V., et al. (2023). Anticancer action of naturally occurring emodin for the controlling of cervical cancer.
- PubChem. (n.d.). This compound. PubChem.
- Kim, J. H., et al. (2024). Chrysophanol nanoparticle reduces tumor growth in vivo.
- Vargas, F., et al. (2023).
- Chen, Y., et al. (2024). Chrysophanol: A Promising Natural Compound in Cancer Therapy – Mechanistic Insights and Future Perspectives.
- Duddeck, H., et al. (2025). Unambiguous synthesis and spectral characterization of 1,8-dihydroxy-4- methylanthraquinone.
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- 2. Anticancer Effects of 1,3-Dihydroxy-2-Methylanthraquinone and the Ethyl Acetate Fraction of Hedyotis Diffusa Willd against HepG2 Carcinoma Cells Mediated via Apoptosis | PLOS One [journals.plos.org]
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A Comparative Guide to the Validation of Analytical Methods for 1,2-Dihydroxy-3-methylanthraquinone Quantification
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 1,2-Dihydroxy-3-methylanthraquinone. Designed for researchers, scientists, and drug development professionals, this document delves into the validation of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Vis Spectrophotometry. The narrative emphasizes the rationale behind experimental choices and adheres to the principles of scientific integrity, grounded in authoritative regulatory guidelines.
Introduction: The Analyte and the Imperative of Validation
This compound (C₁₅H₁₀O₄, M.W.: 254.24 g/mol ) is a member of the anthraquinone class of compounds, which are known for their diverse biological activities and presence in various natural sources.[1] Accurate and reliable quantification of this analyte is paramount for quality control, stability testing, and pharmacokinetic studies.
The validation of an analytical procedure is the process of demonstrating its fitness for the intended purpose.[2] This is not merely a regulatory formality but a cornerstone of data integrity. The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a globally accepted framework for this process, ensuring that an analytical method yields data that is both reliable and reproducible.[3][4] This guide will compare three common analytical techniques, detailing their validation in accordance with these principles.
Foundational Concepts in Method Selection
The physicochemical properties of this compound—a planar, aromatic structure with hydroxyl groups—dictate its analytical behavior. Its moderate polarity and strong chromophore make it an ideal candidate for separation by reversed-phase chromatography and detection by UV-Vis absorbance.
Core Validation Parameters (per ICH Q2(R2))
A robust validation protocol must assess the following performance characteristics[4][5]:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The direct proportionality of the method's response to the analyte concentration over a given range.
-
Range: The interval between the upper and lower analyte concentrations for which the method has been demonstrated to have acceptable accuracy, precision, and linearity.[6]
-
Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Visualizing the Validation Workflow
The validation process is a systematic journey from method development to lifecycle management. The following workflow illustrates the key stages.
Caption: A workflow diagram illustrating the lifecycle of analytical method validation.
Comparison of Analytical Techniques
Choosing the right analytical tool depends on the specific requirements of the analysis, such as the need for specificity, sample throughput, and available resources.
Caption: A decision tree for selecting an appropriate analytical method.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for the quantification of specific compounds within complex mixtures, offering high resolution and sensitivity.[7]
Causality Behind Experimental Choices:
-
Stationary Phase: A reversed-phase C18 column is chosen due to the moderately non-polar nature of the anthraquinone backbone. The C18 alkyl chains provide hydrophobic interactions, retaining the analyte.
-
Mobile Phase: A gradient elution with acetonitrile and water is employed to ensure separation from both more polar and less polar impurities. The addition of 0.1% formic acid suppresses the ionization of the phenolic hydroxyl groups, leading to sharper, more symmetrical peaks and reproducible retention times.[8][9]
-
Detection: Detection is performed at a wavelength of maximum absorbance (λmax) for this compound to ensure maximum sensitivity. A photodiode array (PDA) detector is ideal for assessing peak purity and specificity.
Experimental Protocol: HPLC-PDA
-
Chromatographic System: A UHPLC or HPLC system equipped with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 30% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Column Temperature: 35 °C.
-
Detection Wavelength: Monitor at λmax (e.g., 254 nm or 435 nm for anthraquinones).[9]
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Serially dilute to create calibration standards ranging from 0.1 µg/mL to 50 µg/mL.
-
Sample Preparation: Dissolve the sample in methanol, vortex, and filter through a 0.22 µm syringe filter before injection.
Validation Protocol for HPLC
-
Specificity: Analyze a blank, a placebo (matrix without analyte), the standard, and a spiked sample. The analyte peak in the spiked sample should be free of interference from matrix components, and the retention time should match the standard. Peak purity analysis using the PDA detector should confirm homogeneity.
-
Linearity: Inject the calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.
-
Accuracy: Perform a recovery study by spiking the sample matrix at three concentration levels (e.g., 80%, 100%, 120% of the expected concentration). The mean recovery should be within 98-102%.
-
Precision (Repeatability & Intermediate):
-
Repeatability: Analyze six replicate preparations of a single sample on the same day. The Relative Standard Deviation (%RSD) should be ≤ 2%.[4]
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The %RSD between the two sets of data should be ≤ 2%.
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Introduce small, deliberate changes to method parameters (e.g., ±2°C in column temperature, ±5% in mobile phase organic content, ±0.1 unit of pH). The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptance criteria.[5]
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful technique for the qualitative and quantitative analysis of compounds, offering advantages in speed, cost-effectiveness, and high sample throughput.[10][11] It is particularly well-suited for quality control of herbal materials.
Causality Behind Experimental Choices:
-
Stationary Phase: Normal-phase silica gel 60 F₂₅₄ plates are used. The polar silica surface interacts with the hydroxyl groups of the analyte.
-
Mobile Phase: A mixture of non-polar and polar solvents (e.g., Toluene: Ethyl Acetate: Formic Acid) is selected. The ratio is optimized to achieve a compact spot and a suitable retardation factor (Rf) value (typically 0.2-0.8) for good separation and quantification.[12]
-
Detection: Densitometric scanning is performed at the analyte's λmax in absorbance mode.
Experimental Protocol: HPTLC-Densitometry
-
HPTLC System: An HPTLC system with an automatic sample applicator, developing chamber, plate scanner (densitometer), and integration software.
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F₂₅₄.
-
Sample Application: Apply standards and samples as 8 mm bands using an automated applicator.
-
Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (e.g., 5:4:1, v/v/v).
-
Development: Develop the plate in a saturated twin-trough chamber to a distance of 8 cm.
-
Drying: Dry the plate in an oven or with an air dryer.
-
Densitometric Scanning: Scan the plate at the analyte's λmax (e.g., 254 nm).
-
Standard and Sample Preparation: Similar to HPLC, using methanol as the solvent.
Validation Protocol for HPTLC
-
Specificity: Spot a blank, matrix, standard, and sample on the plate. The Rf value of the analyte in the sample should match the standard, and the spot should be well-separated from other components. Spectral analysis of the spot can confirm identity.
-
Linearity: Apply a series of standards (e.g., 100-1000 ng/spot) to the plate. After development and scanning, plot the peak area versus concentration. R² should be ≥ 0.99.
-
Accuracy: Perform a recovery study by spiking a known amount of standard into the sample matrix at three levels. Recovery should typically be within 95-105%.
-
Precision:
-
Repeatability: Apply six spots of the same sample and calculate the %RSD of the peak areas.
-
Intermediate Precision: Repeat the analysis on a different plate on a different day. The %RSD should be ≤ 3%.
-
-
LOD & LOQ: Determined from the calibration curve based on the standard deviation of the y-intercept and the slope. Typical values for HPTLC are in the nanogram-per-spot range.[12]
-
Robustness: Introduce small variations in mobile phase composition (±2% for each solvent), chamber saturation time (±5 min), and development distance (±0.5 cm). The Rf value and peak area should not change significantly.
UV-Vis Spectrophotometry
This technique is simple, rapid, and cost-effective but lacks specificity. It is best suited for quantifying the total amount of a class of compounds (like total anthraquinones) in a simple, known matrix, or for analyzing a pure substance.[13]
Causality Behind Experimental Choices:
-
Solvent: A solvent like methanol or ethanol is chosen that completely dissolves the analyte and is transparent in the wavelength range of interest.
-
Wavelength: The analysis is performed at the wavelength of maximum absorbance (λmax) to achieve the highest sensitivity and to minimize deviations from Beer's Law.
Experimental Protocol: UV-Vis Spectrophotometry
-
Spectrophotometer: A calibrated double-beam UV-Vis spectrophotometer.
-
Solvent: HPLC-grade Methanol.
-
Standard Preparation: Prepare a 100 µg/mL stock solution of the analyte in methanol. Create a series of dilutions for the calibration curve (e.g., 1-20 µg/mL).
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in methanol to achieve a concentration within the calibration range.
-
Measurement: Record the absorbance of each standard and sample at the determined λmax against a solvent blank.
Validation Protocol for UV-Vis
-
Specificity: This is the major limitation. The method cannot distinguish between the target analyte and any other substance in the sample that absorbs at the same wavelength. It is only suitable for highly pure samples or for estimating total anthraquinones.
-
Linearity: Measure the absorbance of the calibration standards. Plot absorbance versus concentration. R² should be ≥ 0.995.
-
Accuracy: Determined by the standard addition method. A known amount of standard is added to the sample, and the recovery is calculated. Recovery should be within 98-102%.
-
Precision (Repeatability): Prepare and measure six independent samples. The %RSD of the absorbance readings should be ≤ 2%.
-
LOD & LOQ: Calculated from the standard deviation of the blank measurements.
Comparative Performance Data Summary
The following table summarizes the typical performance characteristics expected from each validated method for the quantification of this compound.
| Validation Parameter | HPLC-PDA | HPTLC-Densitometry | UV-Vis Spectrophotometry |
| Specificity | Very High (Chromatographic separation + PDA) | High (Chromatographic separation) | Low (Interference from absorbing species) |
| Linearity (R²) | ≥ 0.999 | ≥ 0.99 | ≥ 0.995 |
| Range (Typical) | 0.1 - 50 µg/mL | 100 - 1000 ng/spot | 1 - 20 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 98.0 - 102.0% (in simple matrix) |
| Precision (%RSD) | < 2.0% | < 3.0% | < 2.0% |
| LOD (Typical) | ~10-50 ng/mL | ~5-15 ng/spot | ~0.1-0.5 µg/mL |
| LOQ (Typical) | ~50-150 ng/mL | ~15-50 ng/spot | ~0.5-1.5 µg/mL |
| Sample Throughput | Moderate | High | Very High |
| Cost per Sample | High | Low | Very Low |
Conclusion and Recommendations
The choice of an analytical method for this compound must be aligned with the intended purpose of the analysis.
-
HPLC-PDA is the recommended method for regulatory submissions, stability studies, and any application requiring unequivocal identification and precise quantification in the presence of impurities or degradation products. Its high specificity and precision provide the most trustworthy data.
-
HPTLC serves as an excellent alternative for routine quality control, raw material screening, and applications where high sample throughput and lower operational costs are critical.[14] It provides reliable quantitative data when properly validated.
-
UV-Vis Spectrophotometry should be reserved for the analysis of the pure substance or for rapid, high-level estimations of total anthraquinones in a well-characterized and simple matrix. Its lack of specificity makes it unsuitable for complex samples or stability-indicating assays.
Ultimately, a thoroughly validated method, regardless of the technique, is essential for ensuring data quality and making informed scientific decisions in drug development and research.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 1,2-Dihydroxy-3-methylanthraquinone Analogs
This guide provides an in-depth technical comparison of 1,2-dihydroxy-3-methylanthraquinone and its analogs, offering researchers, scientists, and drug development professionals a comprehensive understanding of their structure-activity relationships (SAR). We will delve into their synthesis, comparative biological activities, and the experimental protocols necessary for their evaluation.
Introduction: The Anthraquinone Scaffold and the Significance of this compound
Anthraquinones are a class of aromatic organic compounds based on the anthracene skeleton. Their derivatives are widely found in nature and have been utilized for centuries as dyes and traditional medicines. In modern drug discovery, the anthraquinone scaffold is a privileged structure, forming the basis for numerous therapeutic agents, particularly in oncology.[1][2] The biological activity of anthraquinone derivatives is highly dependent on the nature and position of their substituents.[3]
This compound, a less common isomer of the well-known chrysophanol (1,8-dihydroxy-3-methylanthraquinone), presents an intriguing subject for SAR studies. Its specific substitution pattern, featuring vicinal hydroxyl groups and a methyl group on the same aromatic ring, suggests unique electronic and steric properties that can influence its interactions with biological targets. This guide will explore how modifications to this core structure impact its biological efficacy, drawing comparisons with closely related analogs to elucidate key SAR principles.
Synthesis of this compound and Its Analogs
The synthesis of this compound and its analogs can be approached through several established methods for anthraquinone synthesis, most notably the Friedel-Crafts acylation and Diels-Alder reactions.[4] A plausible synthetic route to the target compound and its C3-alkyl analogs is outlined below. The rationale behind this approach is to build the anthraquinone core by reacting a substituted phthalic anhydride with a corresponding substituted benzene derivative, followed by cyclization.
A general synthetic scheme is as follows:
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Synergistic Antimicrobial Potential of 1,2-Dihydroxy-3-methylanthraquinone with Conventional Antibiotics: A Comparative Guide
Introduction: The Pressing Need for Antibiotic Synergists
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. In the face of diminishing antibiotic pipelines, strategies to potentiate existing antimicrobial agents are of paramount importance. One such strategy is the exploration of synergistic combinations, where a non-antibiotic compound enhances the efficacy of a conventional antibiotic. This guide focuses on the potential of 1,2-Dihydroxy-3-methylanthraquinone , a naturally occurring anthraquinone, as a candidate for synergistic combination therapies.
While direct experimental evidence for the synergistic effects of this compound is not yet available in peer-reviewed literature, a substantial body of research on structurally similar anthraquinones provides a strong rationale for its investigation. This guide will, therefore, provide a comparative analysis based on existing data for related compounds, offering a foundational framework for researchers and drug development professionals to explore the synergistic potential of this specific molecule.
This compound, also known as 1,2-dihydroxy-3-methylanthracene-9,10-dione, has been identified in various plant species, including Rubia wallichiana and Ophiorrhiza pumila.[1] Anthraquinones as a class are known for their diverse pharmacological activities, including antibacterial properties.[1][2][3] This guide will delve into the established synergistic activities of other notable anthraquinones, detail the robust experimental methodologies required to validate such effects, and propose a scientific rationale for prioritizing this compound in future synergy screening programs.
Comparative Analysis: Synergistic Effects of Structurally Related Anthraquinones
The therapeutic potential of combining plant-derived compounds with conventional antibiotics is a burgeoning field of study.[4][5][6][7][8] Several anthraquinones have demonstrated the ability to act synergistically with a range of antibiotics against various bacterial pathogens. This section will highlight key findings for prominent anthraquinones, providing a basis for hypothesizing the potential of this compound.
Rhein: A Case Study in Synergy
Rhein, an anthraquinone found in rhubarb, has shown significant synergistic activity with metronidazole against the periodontal pathogen Porphyromonas gingivalis.[9] This synergy was also observed when rhein was combined with other natural polyphenols, suggesting a multifaceted mechanism of action that could involve enhancing the antibacterial effect of the partner compound.[9]
Emodin and Chrysophanol: Broadening the Scope
Emodin and chrysophanol, two other well-studied anthraquinones, have been shown to inhibit bacterial enzymes essential for viability, such as D-alanine:D-alanine ligase (Ddl-B) and DNA gyrase (Gyr-B) in E. coli.[10] This inhibitory action on key bacterial targets suggests a mechanism by which these compounds could weaken bacteria, making them more susceptible to the action of conventional antibiotics. The structural similarities between these compounds and this compound underscore the potential for similar mechanisms of action and synergistic interactions.
Structure-Activity Relationship Insights
The antibacterial activity of anthraquinones is influenced by the nature and position of their substituents.[2][3] The presence and polarity of hydroxyl groups can impact their antibacterial efficacy.[2] For instance, the dihydroxyanthraquinone, 1,8-dihydroxy-anthraquinone, has demonstrated antibacterial activity against Staphylococcus aureus by disrupting the cell wall and membrane.[11] This provides a plausible mechanistic basis for synergy, as compromising the bacterial cell envelope could facilitate the entry and action of other antibiotics.
The following table summarizes the known synergistic activities of various anthraquinones, which can serve as a predictive framework for this compound.
| Anthraquinone | Synergistic with | Bacterial Species | Fractional Inhibitory Concentration Index (FICI) | Reference |
| Rhein | Metronidazole, Licochalcone A, Myricetin | Porphyromonas gingivalis | FICI ≤ 0.5 | [9] |
| Thymoquinone | Gentamicin, Penicillin, Ofloxacin, Tetracycline, Chloramphenicol, Nalidixic acid | Staphylococcus epidermidis, Staphylococcus aureus, Klebsiella pneumoniae | Not specified | [12][13] |
| Rutin | Amikacin | Escherichia coli | 0.1875–0.5 | [14] |
Experimental Protocols for Assessing Synergy
To rigorously evaluate the synergistic potential of this compound, standardized in vitro methods are essential. The following protocols for the checkerboard assay and the time-kill curve assay are widely accepted for quantifying synergistic interactions.
Checkerboard Assay
The checkerboard assay is a robust method to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the interaction between two compounds.
Principle: Serial dilutions of two compounds are combined in a microtiter plate to test various concentration combinations against a standardized bacterial inoculum. The FICI is calculated to determine if the combination is synergistic, additive, indifferent, or antagonistic.
Step-by-Step Methodology:
-
Prepare Bacterial Inoculum: Culture the test bacterium to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Prepare Compound Dilutions: Prepare serial twofold dilutions of this compound and the partner antibiotic in a suitable broth medium in separate 96-well plates.
-
Set up the Checkerboard Plate: In a new 96-well plate, add 50 µL of the this compound dilution along the x-axis and 50 µL of the antibiotic dilution along the y-axis to each well. This creates a matrix of concentration combinations.
-
Inoculate the Plate: Add 100 µL of the prepared bacterial inoculum to each well.
-
Controls: Include wells with each compound alone to determine their individual Minimum Inhibitory Concentrations (MICs), as well as a growth control (bacteria only) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MICs: The MIC is the lowest concentration of the compound(s) that completely inhibits visible bacterial growth.
-
Calculate the FICI: The FICI is calculated using the following formula: FIC of compound A = (MIC of A in combination) / (MIC of A alone) FIC of compound B = (MIC of B in combination) / (MIC of B alone) FICI = FIC of compound A + FIC of compound B
Interpretation of FICI Values:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
Workflow for Checkerboard Assay:
Caption: Workflow of the checkerboard assay for synergy testing.
Time-Kill Curve Assay
The time-kill curve assay provides dynamic information about the bactericidal or bacteriostatic effects of a combination over time.
Principle: Bacteria are exposed to fixed concentrations of the compounds, alone and in combination, and the number of viable cells is determined at various time points.
Step-by-Step Methodology:
-
Prepare Bacterial Culture: Grow the test bacterium to the early to mid-logarithmic phase and dilute to a starting concentration of approximately 10^5 - 10^6 CFU/mL in a flask containing fresh broth.
-
Add Compounds: Add this compound and the antibiotic at predetermined concentrations (e.g., 0.5 x MIC, 1 x MIC, 2 x MIC), both individually and in combination, to the bacterial cultures. Include a growth control without any compounds.
-
Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask.
-
Determine Viable Counts: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates. Incubate the plates overnight and count the number of colonies to determine the CFU/mL.
-
Plot the Data: Plot the log10 CFU/mL versus time for each condition.
Interpretation of Time-Kill Curves:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours for the combination compared to the most active single agent.
-
Indifference: A < 2-log10 change in CFU/mL at 24 hours for the combination compared to the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours for the combination compared to the most active single agent.
Workflow for Time-Kill Curve Assay:
Caption: Workflow of the time-kill curve assay for synergy analysis.
Proposed Mechanisms of Synergy
Based on the known bioactivities of related anthraquinones, several potential mechanisms could underlie the synergistic effects of this compound with antibiotics.
Caption: Potential mechanisms of synergistic action.
1. Cell Envelope Disruption: As observed with other dihydroxyanthraquinones, this compound may interact with and disrupt the bacterial cell wall or membrane.[11] This would increase the permeability of the cell envelope, allowing for greater intracellular accumulation of the partner antibiotic.
2. Inhibition of Essential Enzymes: Anthraquinones have been shown to inhibit key bacterial enzymes.[10] this compound could potentially inhibit enzymes involved in DNA replication (like DNA gyrase), cell wall synthesis, or other vital metabolic pathways, thereby weakening the bacterium and making it more susceptible to antibiotics.
3. Efflux Pump Inhibition: A common mechanism of bacterial resistance is the active efflux of antibiotics from the cell. Some natural compounds can inhibit these efflux pumps. Investigating whether this compound can act as an efflux pump inhibitor would be a valuable avenue of research.
Conclusion and Future Directions
While direct evidence is currently lacking, the comparative analysis of structurally similar anthraquinones strongly suggests that this compound is a promising candidate for synergistic combination therapy with conventional antibiotics. Its dihydroxy-methyl-anthraquinone core structure is shared with other biologically active compounds known to possess antimicrobial properties and, in some cases, synergistic potential.
Researchers and drug development professionals are encouraged to utilize the detailed experimental protocols provided in this guide to systematically evaluate the synergistic interactions of this compound with a broad range of antibiotics against clinically relevant bacterial strains. Future research should focus on elucidating the precise mechanisms of action, which will be crucial for the rational design of novel and effective combination therapies to combat the growing threat of antibiotic resistance.
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Confirming the Mechanism of Action of 1,2-Dihydroxy-3-methylanthraquinone: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action (MoA) of a novel compound is paramount. This guide provides a comprehensive framework for elucidating the MoA of 1,2-Dihydroxy-3-methylanthraquinone, a member of the anthraquinone family renowned for its diverse biological activities.[1][2][3] While direct experimental data on this specific isomer is limited, this document outlines a logical, multi-pronged experimental approach based on the well-documented activities of structurally related anthraquinones and anthracyclines.[4][5] We will compare potential mechanisms—including DNA intercalation, topoisomerase II inhibition, and induction of oxidative stress—and provide detailed protocols to validate these hypotheses.
Introduction to this compound and the Anthraquinone Scaffold
Anthraquinones are a large class of aromatic compounds based on the 9,10-dioxoanthracene core.[1] They are found in various natural sources and have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[1][3][6] Prominent anticancer drugs like Doxorubicin and Mitoxantrone feature the anthraquinone scaffold and primarily exert their effects through DNA intercalation and inhibition of topoisomerase II.[7][8][9]
Recent studies on similar molecules, such as 2-hydroxy-3-methyl anthraquinone and 1,3-dihydroxy-2-methylanthraquinone, have pointed towards mechanisms involving the SIRT1/p53 pathway and the induction of apoptosis in cancer cells, respectively.[10][11] Given this landscape, a systematic investigation into the MoA of this compound is warranted.
A Multi-Hypothesis Approach to MoA Elucidation
We propose a tiered approach to investigate the primary MoA of this compound, comparing it against well-characterized compounds like Doxorubicin (a classic anthracycline) and Chrysophanol (a structurally similar natural anthraquinone).
Hypothesis 1: Direct DNA Intercalation
Many planar aromatic molecules, like anthracyclines, can insert themselves between the base pairs of DNA, disrupting its structure and function.[9][12][13] This intercalation can inhibit DNA replication and transcription.[14]
Experimental Workflow: DNA Intercalation Assays
Caption: Workflow for determining DNA intercalation potential.
Detailed Protocols:
a) UV-Visible Spectrophotometry:
-
Principle: Intercalation can cause a hypochromic (decrease in absorbance) and bathochromic (redshift in wavelength) shift in the compound's absorption spectrum upon binding to DNA.
-
Protocol:
-
Prepare a stock solution of calf thymus DNA (ct-DNA) in a suitable buffer (e.g., Tris-HCl).
-
Titrate a fixed concentration of this compound with increasing concentrations of ct-DNA.
-
Record the UV-Vis absorption spectra (typically 200-600 nm) after each addition of DNA.
-
Analyze the spectral shifts to determine the binding constant (K_b).
-
b) Ethidium Bromide (EtBr) Fluorescence Displacement Assay:
-
Principle: The test compound displaces EtBr, a known DNA intercalator, leading to a quenching of the EtBr-DNA fluorescence.
-
Protocol:
-
Prepare a solution of ct-DNA pre-saturated with EtBr.
-
Measure the baseline fluorescence (Excitation ~520 nm, Emission ~600 nm).
-
Add increasing concentrations of this compound.
-
Record the decrease in fluorescence intensity.
-
Calculate the Stern-Volmer quenching constant (K_sv) to quantify the binding affinity.
-
Hypothesis 2: Inhibition of Topoisomerase II
Topoisomerase II (Top2) is a crucial enzyme that resolves DNA topological problems during replication and transcription.[12] Many anthracyclines are "Top2 poisons," meaning they stabilize the transient Top2-DNA cleavage complex, leading to permanent double-strand breaks and apoptosis.[8][15]
Experimental Workflow: Topoisomerase II Inhibition Assay
Caption: Workflow for measuring intracellular ROS production.
Detailed Protocol: DCFH-DA Assay:
-
Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). [16]* Protocol:
-
Culture a relevant cancer cell line (e.g., HepG2) in a multi-well plate. [10] 2. Treat the cells with various concentrations of this compound for different time points. Include a vehicle control and a positive control (e.g., H₂O₂).
-
Wash the cells and incubate them with DCFH-DA.
-
After incubation, wash the cells again to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer.
-
Compare the fluorescence levels of treated cells to controls to determine the extent of ROS production.
-
Hypothesis 4: Specific Protein Target Engagement
Beyond broad mechanisms, anthraquinones can exhibit specific binding to protein targets. [17]For instance, 2-hydroxy-3-methyl anthraquinone has been linked to the SIRT1/p53 pathway. [10]The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm direct binding of a compound to its target protein in a cellular context. [18][19][20][21][22]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for CETSA to confirm target engagement.
Detailed Protocol: Western Blot-based CETSA for SIRT1:
-
Principle: Ligand binding stabilizes a target protein, increasing its melting temperature (Tm). This stabilization can be detected by measuring the amount of soluble protein remaining after heat treatment. [21]* Protocol:
-
Culture cells and treat with either this compound or a vehicle control.
-
Harvest the cells, wash, and resuspend in a buffer.
-
Divide the cell suspension into aliquots and heat each to a different temperature for a set time (e.g., 3 minutes).
-
Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble fraction (containing non-denatured protein) from the aggregated fraction by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blot using an antibody against the putative target (e.g., SIRT1).
-
Plot the band intensities against temperature to generate melting curves. A shift in the curve to a higher temperature in the drug-treated sample indicates direct target engagement.
-
Data Summary and Comparative Analysis
The data from these experiments should be systematically compiled to build a comprehensive profile of this compound's MoA.
| Mechanism | Experimental Assay | Key Parameter | This compound (Expected Outcome) | Doxorubicin (Positive Control) | Chrysophanol (Comparative Control) |
| DNA Intercalation | UV-Vis Spectroscopy | Binding Constant (K_b) | Moderate to high K_b | High K_b | Lower K_b |
| EtBr Displacement | Quenching (K_sv) | Significant fluorescence quenching | Strong fluorescence quenching | Minimal quenching | |
| Topoisomerase II Inhibition | kDNA Decatenation | IC50 | Potent inhibition (low IC50) | Potent inhibition (low IC50) | Weak or no inhibition |
| ROS Generation | DCFH-DA Assay | Fold-change in MFI | Dose-dependent increase | Known to induce ROS | May show some activity |
| Target Engagement | CETSA (e.g., SIRT1) | Thermal Shift (ΔTm) | Potential for positive ΔTm | No expected shift for SIRT1 | Unknown |
Conclusion
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A Researcher's Guide to Bridging Computational and Experimental Worlds: A Comparative Study of 1,2-Dihydroxy-3-methylanthraquinone
In the modern drug discovery landscape, the synergy between computational modeling and empirical laboratory validation is paramount. This guide provides a comprehensive framework for conducting comparative "in silico" and "in vitro" studies of 1,2-Dihydroxy-3-methylanthraquinone , a naturally occurring anthraquinone derivative found in plants such as Rubia wallichiana and Ophiorrhiza pumila.[1] By integrating predictive computational analyses with tangible experimental data, researchers can accelerate the identification of its therapeutic potential and elucidate its mechanism of action with greater confidence.
This guide is structured to provide not just a set of protocols, but a logical, self-validating workflow. We will delve into the rationale behind experimental choices, ensuring that each step, from computational prediction to in vitro validation, informs and strengthens the next.
Part 1: The Digital Scaffolding: In Silico Characterization
The journey begins with a thorough computational assessment to predict the compound's behavior and potential biological targets. This in silico phase is a cost-effective and rapid method to generate initial hypotheses and guide subsequent wet lab experiments.
Molecular Docking: Unveiling Potential Protein Interactions
Molecular docking simulates the binding of a ligand (this compound) to the active site of a protein target.[2][3] This technique is instrumental in predicting binding affinity and identifying key interactions such as hydrogen bonds and hydrophobic interactions that stabilize the complex.[2][3] For anthraquinone derivatives, common targets include enzymes like DNA gyrase and estrogen receptors, as well as various kinases.[2][4]
Caption: Workflow for Molecular Docking Studies.
-
Ligand Preparation:
-
Obtain the 2D structure of this compound from a database like PubChem (CID 429241).[1]
-
Convert the 2D structure to a 3D structure using software like ChemDraw or an online converter.
-
Perform energy minimization of the 3D structure using a force field (e.g., MMFF94) to obtain a stable conformation.
-
-
Protein Target Preparation:
-
Identify potential protein targets based on literature for similar anthraquinones (e.g., DNA Gyrase B, PDB ID: 6KZV; Estrogen Receptor Alpha, PDB ID: 2IOK).[5][6]
-
Download the protein's crystal structure from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.
-
Define the binding pocket or active site based on the co-crystallized ligand or through prediction algorithms.
-
-
Docking Simulation:
-
Analysis:
-
Analyze the docking results based on the scoring function, which estimates the binding affinity (e.g., in kcal/mol). Lower binding energy generally indicates a more stable complex.[10]
-
Visualize the best-ranked pose to identify key intermolecular interactions (hydrogen bonds, pi-pi stacking, hydrophobic interactions) with the amino acid residues of the protein.[2][3]
-
ADMET Prediction: Profiling Drug-Likeness and Safety
Before committing to expensive and time-consuming in vitro studies, it is crucial to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound.[11][12] This helps in assessing its potential as a drug candidate and identifying any potential liabilities.
| Parameter | Description | Recommended Tools |
| Absorption | Prediction of oral bioavailability, Caco-2 permeability, and human intestinal absorption. | SwissADME, pkCSM[6][11] |
| Distribution | Prediction of plasma protein binding and blood-brain barrier penetration. | SwissADME, admetSAR[6] |
| Metabolism | Prediction of cytochrome P450 (CYP) enzyme inhibition. | SwissADME, pkCSM[11] |
| Excretion | Prediction of total clearance and renal OCT2 substrate. | pkCSM[11] |
| Toxicity | Prediction of AMES toxicity, hepatotoxicity, and LD50. | admetSAR, ProTox-II[6][13] |
The output from these tools will provide a profile of the compound's drug-likeness. For instance, adherence to Lipinski's Rule of Five suggests good oral bioavailability.[11] Predictions of potential toxicity, such as a positive AMES test, would be a red flag warranting careful experimental validation.[13]
Part 2: The Empirical Proof: In Vitro Validation
The hypotheses generated from the in silico studies must be tested and validated through rigorous in vitro experiments. This section outlines key assays to assess the biological activity of this compound.
Cytotoxicity Assays: Assessing Antiproliferative Activity
A fundamental first step in evaluating a compound's therapeutic potential, particularly in cancer research, is to determine its cytotoxicity against various cell lines.[14][15]
Caption: Workflow for MTT Cytotoxicity Assay.
-
Cell Culture:
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with a range of concentrations of the compound. Include a vehicle control (DMSO alone) and a positive control (a known cytotoxic drug).
-
-
Incubation:
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay:
-
After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[18]
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[18]
-
Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Enzyme Inhibition Assays: Validating In Silico Hits
If molecular docking predicted strong binding to a specific enzyme, an in vitro enzyme inhibition assay is the logical next step for validation.
-
Assay Principle: This assay measures the ability of the compound to inhibit the supercoiling activity of DNA gyrase.
-
Procedure:
-
Incubate purified DNA gyrase with relaxed plasmid DNA in the presence of ATP and varying concentrations of this compound.
-
The reaction is stopped, and the different forms of plasmid DNA (supercoiled, relaxed, and linear) are separated by agarose gel electrophoresis.
-
-
Analysis:
-
Inhibition of the enzyme is observed as a decrease in the amount of supercoiled DNA compared to the control. The IC50 value can be determined from a dose-response curve.
-
Part 3: The Synthesis: Comparing In Silico and In Vitro Results
This is the most critical phase, where computational predictions are juxtaposed with experimental data. The goal is to assess the predictive power of the in silico models and gain a deeper understanding of the compound's biological activity.
Correlating Docking Scores with Biological Activity
A key question is whether there is a correlation between the predicted binding affinity from molecular docking and the experimentally determined biological activity (e.g., IC50 from cytotoxicity or enzyme inhibition assays).
Table for Comparative Analysis:
| Target Protein | Docking Score (kcal/mol) | In Vitro Assay | IC50 (µM) | Correlation |
| DNA Gyrase B | -8.5 (Predicted) | DNA Gyrase Inhibition | (Experimental) | (To be determined) |
| Estrogen Receptor α | -9.2 (Predicted) | Yeast-based Estrogen Assay | (Experimental) | (To be determined) |
| Topoisomerase II | -7.9 (Predicted) | Topoisomerase II Inhibition | (Experimental) | (To be determined) |
A strong correlation would suggest that the in silico model is a reliable predictor of activity for this class of compounds. Discrepancies, however, are also insightful. A compound with a high docking score but low in vitro activity might have poor cell permeability or be rapidly metabolized, highlighting the importance of the ADMET predictions.
Validating ADMET Predictions
The in vitro cytotoxicity results provide the first layer of validation for the in silico toxicity predictions. For instance, if the compound shows high cytotoxicity against a non-cancerous cell line, this would support a prediction of general toxicity. Further experimental validation could involve Caco-2 permeability assays to confirm absorption predictions or microsomal stability assays to assess metabolic stability.
Conclusion: An Iterative Approach to Drug Discovery
The comparative framework presented here is not linear but cyclical. The results of the in vitro assays can be used to refine the in silico models, leading to more accurate predictions for second-generation analogs of this compound. By embracing this iterative process of prediction, validation, and refinement, researchers can navigate the complexities of drug discovery with greater efficiency and insight, ultimately accelerating the journey from a promising natural product to a potential therapeutic agent.
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A Researcher's Guide to Evaluating the Selectivity Index of 1,2-Dihydroxy-3-methylanthraquinone: A Comparative Approach
In the landscape of drug discovery, the quest for potent therapeutic agents is intrinsically linked to the parallel pursuit of safety. A high degree of efficacy against a pathological target is clinically irrelevant if the compound indiscriminately harms healthy tissues. The Selectivity Index (SI) emerges as a critical quantitative measure in this context, offering a preliminary assessment of a compound's therapeutic window. This guide provides a comprehensive framework for evaluating the selectivity index of 1,2-Dihydroxy-3-methylanthraquinone, a member of the anthraquinone family of compounds known for their diverse biological activities. While direct experimental data on the selectivity of this specific molecule is not extensively published, this guide will establish a robust experimental workflow, drawing comparisons with structurally similar and well-characterized anthraquinones.
The Imperative of Selectivity in Drug Development
The Selectivity Index is a ratio that compares the cytotoxicity of a compound against normal cells to its desired biological activity, such as inhibiting cancer cell growth or viral replication.[1] A higher SI value is indicative of a more selective compound, suggesting a greater margin of safety.[1] It is generally calculated using the following formula:
Selectivity Index (SI) = CC₅₀ / IC₅₀
Where:
-
CC₅₀ (50% Cytotoxic Concentration): The concentration of a compound that causes the death of 50% of normal, non-cancerous cells.
-
IC₅₀ (50% Inhibitory Concentration): The concentration of a compound that inhibits a specific biological function (e.g., cancer cell proliferation) by 50%.
A compound with an SI value greater than 2 is often considered to have some level of selectivity, while values greater than 3 or 4 are deemed highly selective.[2][3]
Experimental Design for Assessing the Selectivity of this compound
This section outlines a detailed experimental workflow to determine the selectivity index of this compound, focusing on its potential anticancer activity. The choice of cell lines and assays is critical for generating meaningful and reproducible data.
Diagram of the Experimental Workflow
Caption: A flowchart illustrating the key stages in determining the selectivity index.
Step 1: Cell Line Selection
The choice of cell lines is paramount for a robust selectivity study. A well-characterized normal human cell line and a relevant cancer cell line should be chosen.
-
Normal Cell Line: Human lung fibroblast cells (MRC-5) or human embryonic kidney cells (HEK293T) are common choices for cytotoxicity assessment against non-cancerous cells.[2]
-
Cancer Cell Line: Given that many anthraquinones exhibit activity against liver cancer, the human hepatoma cell line (HepG2) would be a relevant choice.[4] The selection could also be guided by screening against a panel of cancer cell lines to identify the most sensitive one.
Step 2: Cytotoxicity and Anticancer Activity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and is suitable for determining both CC₅₀ and IC₅₀ values.[5]
Protocol for MTT Assay:
-
Cell Seeding: Seed the selected normal (e.g., MRC-5) and cancer (e.g., HepG2) cells in separate 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Create a series of dilutions of the compound in the cell culture medium.
-
Cell Treatment: Replace the medium in the 96-well plates with the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for a predetermined period, typically 24 to 72 hours, in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. The viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and use non-linear regression analysis to determine the CC₅₀ (for normal cells) and IC₅₀ (for cancer cells) values.
Comparative Analysis with Other Anthraquinones
To contextualize the potential selectivity of this compound, it is useful to compare its hypothetical data with that of other known dihydroxyanthraquinone isomers.
| Compound | Structure | Target Cell Line | IC₅₀ (µM) | Normal Cell Line | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| This compound | (Hypothetical Data) | HepG2 | TBD | MRC-5 | TBD | TBD | - |
| 1,3-Dihydroxy-2-methylanthraquinone (Rubiadin) | Isomer | HepG2 | ~125 (inhibitory rate of 48.9%) | Not specified | Not specified | 9.4 | [4] |
| 1,8-Dihydroxy-3-methylanthraquinone (Chrysophanic Acid) | Isomer | SNU-C5 (colon cancer) | Not specified | Not specified | Not specified | Not specified | [6] |
| Emodin (1,3,8-trihydroxy-6-methylanthraquinone) | Related Anthraquinone | Various cancer cell lines | Varies (e.g., 20-50 µM) | Not specified | Not specified | Not specified | [7] |
TBD: To be determined through the experimental workflow outlined above.
Interpreting the Results and Future Directions
The calculated selectivity index for this compound will provide a crucial first look at its therapeutic potential.
Diagram of Selectivity Index Interpretation
Caption: Decision tree based on the calculated Selectivity Index value.
A high selectivity index would warrant further investigation into the mechanism of action of this compound. This could involve exploring its effects on cell cycle progression, apoptosis induction, or specific signaling pathways. For instance, some anthraquinones are known to induce apoptosis through the mitochondrial pathway, involving proteins like Bax and Bcl-2, and caspases.[4]
Conversely, a low selectivity index would suggest that the compound has a general cytotoxic effect and may not be a suitable candidate for further development in its current form. In such a case, medicinal chemistry efforts could be directed towards synthesizing derivatives of this compound to improve its selectivity.
Conclusion
Evaluating the selectivity index is a fundamental step in the preclinical assessment of any potential therapeutic agent. This guide provides a detailed, scientifically grounded framework for determining the selectivity of this compound. By employing standardized cytotoxicity assays and making informed comparisons with related compounds, researchers can gain valuable insights into the therapeutic potential and safety profile of this and other novel molecules, paving the way for the development of more effective and less toxic treatments.
References
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- How To Calculate Selectivity Factor In Chromatography? (2025). Chemistry For Everyone.
- How to calculate selectivity index without % cell inhibition and IC50? (n.d.). ECHEMI.
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- Cytotoxicity assay selection guide. (n.d.). Abcam.
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- Journey of anthraquinones as anticancer agents – a systematic review of recent literature. (n.d.).
- Antiviral activities of compounds 1´5. (n.d.).
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- Synthesis and cytotoxic effect of 1,3-dihydroxy-9,10-anthraquinone deriv
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Safety Operating Guide
Guide to the Proper Disposal of 1,2-Dihydroxy-3-methylanthraquinone
This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 1,2-Dihydroxy-3-methylanthraquinone (CAS No. 602-63-1). As a professional in a laboratory setting, it is imperative to manage chemical waste with precision and a deep understanding of the underlying risks and regulatory frameworks. This guide is structured to provide immediate, actionable intelligence for ensuring personnel safety and environmental compliance.
Immediate Safety & Hazard Assessment
Before handling or disposing of this compound, a thorough understanding of its hazard profile is essential. While specific toxicity data for this compound is limited, the known hazards of closely related anthraquinone derivatives provide a strong basis for risk assessment.
Known and Inferred Hazards
Structurally similar compounds, such as 1,2-Dihydroxyanthraquinone (Alizarin) and 1,8-Dihydroxyanthraquinone, are known to be hazardous.[1][2] 1,2-Dihydroxyanthraquinone is classified as harmful if swallowed and causes serious eye irritation.[1] Other derivatives are known skin and respiratory irritants.[3][4] Therefore, this compound must be managed as a hazardous substance.
Table 1: Hazard Profile Summary
| Hazard Classification | Description | Primary Precaution | Source |
|---|---|---|---|
| Acute Oral Toxicity | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | [1] |
| Eye Irritation | Causes serious eye irritation. | Wear protective eyeglasses or chemical safety goggles. | [1][2] |
| Skin Irritation | May cause skin irritation. | Wear appropriate protective gloves and clothing to prevent skin exposure. | [3][4] |
| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust. Use in a well-ventilated area or with local exhaust ventilation. | [3][4] |
| Aquatic Toxicity | Some anthraquinone derivatives are very toxic to aquatic life with long-lasting effects. | Avoid release to the environment. | |
Personal Protective Equipment (PPE)
The causality for PPE selection is directly linked to the identified hazards. Proper PPE forms a non-negotiable barrier between the researcher and potential chemical exposure.
-
Eye/Face Protection: Chemical safety goggles are mandatory to prevent contact with the powder, which can cause serious eye irritation.[2]
-
Gloves: Use impervious gloves (e.g., nitrile) to prevent skin contact.
-
Body Protection: A lab coat or other protective clothing is required to prevent skin exposure.[1]
-
Respiratory Protection: If working outside a fume hood or in a situation where dust may be generated, a NIOSH/MSHA-approved N95 dust mask is necessary to prevent respiratory tract irritation.[3][4]
Core Disposal Directive: Professional Hazardous Waste Management
Due to its hazardous properties, this compound must be disposed of as hazardous waste. It is imperative that this chemical waste is not disposed of down the drain or in regular trash. The only acceptable method is through a licensed and approved environmental waste disposal contractor.
Wastes generated from the production of anthraquinone dyes are specifically listed by the Environmental Protection Agency (EPA) as hazardous waste K181 under the Resource Conservation and Recovery Act (RCRA).[5][6] This regulatory framework underscores the importance of managing this chemical class with stringent controls.
On-Site Waste Management: A Step-by-Step Protocol
This protocol outlines the self-validating system for collecting and storing waste containing this compound while awaiting professional disposal.
Waste Segregation
-
Step 1: Designate a Waste Stream. Establish a dedicated hazardous waste container for this compound and materials contaminated with it. Do not mix this waste with other chemical waste streams unless compatibility has been verified.
-
Step 2: Solid Waste Collection. Collect dry waste, including residual powder and contaminated items like weigh paper and gloves, in a clearly labeled, sealable container.
-
Step 3: Liquid Waste Collection. If the compound is dissolved in a solvent, collect it in a separate, compatible, and clearly labeled hazardous waste container. The solvent itself will dictate additional disposal requirements.
Container Management and Labeling
-
Step 1: Select Appropriate Containers. Use containers that are in good condition, compatible with the chemical, and can be securely sealed.
-
Step 2: Label Immediately. As soon as the first drop of waste enters the container, it must be labeled. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Irritant," "Toxic")
-
The date on which waste was first added.
-
-
Step 3: Keep Containers Closed. Waste containers must remain sealed at all times, except when actively adding waste. This minimizes the risk of spills and exposure to vapors or dust.
Storage Prior to Disposal
-
Store in a Designated Area: Keep the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.[3][4]
-
Ensure Chemical Compatibility: Store the container away from incompatible materials, particularly strong oxidizing agents and strong bases, to prevent hazardous reactions.[1][2]
-
Secondary Containment: Place the waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Step 1: Evacuate and Secure. Evacuate all non-essential personnel from the immediate spill area.[7]
-
Step 2: Don Appropriate PPE. Before attempting any cleanup, don all required PPE, including respiratory protection.
-
Step 3: Contain the Spill. For a solid spill, carefully sweep or scoop the material to prevent it from becoming airborne. Do not use compressed air.
-
Step 4: Collect the Waste. Place the collected material and all contaminated cleaning supplies (e.g., paper towels, absorbent pads) into a designated hazardous waste container.[7]
-
Step 5: Decontaminate the Area. Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
Step 6: Ventilate. After cleanup is complete, ensure the area is well-ventilated to disperse any remaining dust or vapors.[7]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
This compound | 602-63-1 . Sigma-Aldrich.
-
Hazard Summary: Anthraquinone . New Jersey Department of Health.
-
This compound | C15H10O4 | CID 429241 . PubChem, National Center for Biotechnology Information.
-
Safety Data Sheet: Alizarin (1,2-Dihydroxyanthraquinone) . Fisher Scientific.
-
Safety Data Sheet . Thermo Fisher Scientific.
-
Waste from the Production Of Dyes and Pigments Listed as Hazardous . U.S. Environmental Protection Agency.
-
Incineration and Treatment of Hazardous Waste . U.S. Environmental Protection Agency, NEPIS.
-
Safety Data Sheet: 1,8-Dihydroxyanthraquinone . Fisher Scientific.
-
Safety Data Sheet: 1,4-Dihydroxyanthraquinone . Sigma-Aldrich.
-
1,8-Dihydroxy-3-methylanthraquinone 98 | 481-74-3 . Sigma-Aldrich.
-
Safety Data Sheet: 2-Methylanthraquinone . Sigma-Aldrich.
-
1,8-Dihydroxy-3-methylanthraquinone 98 | 481-74-3 . Sigma-Aldrich.
-
Safety Data Sheet: Anthraquinone . Carl ROTH.
-
Safety Data Sheet: Anthraquinone . Fisher Scientific.
-
40 CFR Part 261 -- Identification and Listing of Hazardous Waste . eCFR, U.S. Government Publishing Office.
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Navigating the Safe Handling of 1,2-Dihydroxy-3-methylanthraquinone: A Guide for Laboratory Professionals
For researchers in the dynamic fields of chemical and pharmaceutical sciences, the ability to handle specialized compounds with confidence and precision is paramount. This guide provides essential, actionable safety and logistical information for the laboratory use of 1,2-Dihydroxy-3-methylanthraquinone (CAS No. 602-63-1), a member of the anthraquinone family of dyes and intermediates. By elucidating the principles behind the protocols, this document aims to foster a culture of safety and operational excellence.
Understanding the Hazard Profile
This compound, while not as extensively characterized as some related compounds, belongs to a chemical class that necessitates careful handling. Anthraquinone dyes, as a group, can present hazards including skin, eye, and respiratory tract irritation.[1][2] While specific toxicological data for this compound is limited, it is prudent to treat it with a degree of caution appropriate for a fine chemical powder that can be readily inhaled or come into contact with skin and eyes.
Key Potential Hazards:
-
Respiratory Tract Irritation: Inhalation of the powder can cause irritation.[2]
-
Eye Irritation: Direct contact with the eyes is likely to cause irritation.[1][2]
-
Skin Irritation: Prolonged or repeated skin contact may lead to irritation.[1][2]
-
Combustibility: The material is a combustible solid, and dusts can form explosive mixtures with air upon intense heating.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale for each selection.
| PPE Component | Specifications | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[4][5] | To prevent eye contact from splashes or airborne particles. Contact lenses should be avoided as they can absorb and concentrate irritants.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[5][6] | To prevent skin contact. Glove material should be selected based on compatibility and breakthrough time. It is advisable to conduct on-site testing for specific operational conditions.[7] |
| Body Protection | A lab coat or other protective clothing.[4][6] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher, as dictated by a risk assessment.[1][4] | To prevent the inhalation of the fine powder, especially when handling larger quantities or when dust generation is likely. A full-face respirator may be necessary in situations with high potential for exposure.[4] |
Donning and Doffing PPE: A Critical Procedure
The order in which PPE is put on and taken off is crucial to prevent cross-contamination.
Caption: The correct sequence for donning and doffing PPE to minimize contamination risk.
Safe Handling and Operational Plan
Adherence to a strict operational plan is vital for minimizing exposure and ensuring a safe working environment.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[4] For procedures that may generate dust, a chemical fume hood is required.[5]
-
Eyewash and Safety Shower: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[2][5]
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area for handling the chemical. Assemble all necessary equipment and PPE before retrieving the compound from storage.
-
Weighing: If weighing is required, perform this task in a fume hood or a ventilated balance enclosure to contain any airborne dust.
-
Dispensing: Use appropriate tools (e.g., spatulas) to handle the solid. Avoid actions that could create dust clouds.
-
In Solution: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2][4]
Emergency Procedures: Spill and Exposure Management
Prompt and correct response to an emergency can significantly mitigate potential harm.
Spill Cleanup
In the event of a spill, the following steps should be taken:
-
Alert and Evacuate: Immediately alert others in the vicinity and evacuate non-essential personnel from the area.[4][8]
-
Assess the Spill: Determine the extent of the spill and whether it can be managed by laboratory personnel or requires emergency response.
-
Don Appropriate PPE: Before attempting cleanup, don the appropriate PPE, including respiratory protection.[4]
-
Containment and Cleanup:
-
For solid spills: Carefully sweep or vacuum the material, avoiding dust generation.[4] Place the collected material into a sealed, labeled container for disposal.[4]
-
For liquid spills (if in solution): Use an inert absorbent material to contain and absorb the spill.[8][9] Work from the outside of the spill inwards.
-
-
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[8][9]
Caption: A streamlined workflow for responding to a chemical spill in the laboratory.
First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5] Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[2][5] Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][5]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2][5]
Waste Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and cleanup materials, must be collected and treated as hazardous waste.[10]
-
Containerization: Waste should be placed in a clearly labeled, sealed container.[10] The label should include the words "Hazardous Waste" and the chemical name.[10]
-
Disposal Regulations: The disposal of anthraquinone dye waste may be subject to specific federal and local regulations. While the EPA has considered listing certain anthraquinone dye production wastes as hazardous, it is essential to consult with your institution's environmental health and safety (EHS) office for specific disposal protocols.[11][12] Do not discharge chemical waste into the sewer system.[13]
Conclusion: A Commitment to Safety
The responsible use of this compound hinges on a thorough understanding of its potential hazards and the diligent application of safety protocols. By integrating the principles and procedures outlined in this guide into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. Always consult the Safety Data Sheet (SDS) for the most current and detailed information before working with any chemical.
References
-
U.S. Environmental Protection Agency. (n.d.). Fact Sheet: Hazardous Waste Listing Determination for Two Dye and Pigment Wastes. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
Purdue University Environmental Health and Safety. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Anthraquinone. Retrieved from [Link]
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Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]
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Clarkson University. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
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Purdue University Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
-
Reginfo.gov. (n.d.). Listing Determination and LDR for Wastes Generated During the Manufacture of Azo, Anthraquinone, and Triarylmethane Dyes and Pigments. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]
-
P2 InfoHouse. (n.d.). Wastes from Manufacture of Dyes and Pigments. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
